Forsythoside I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBWXABVALDGQ-GCELSKRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activities of Forsythoside I and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythosides, a class of phenylethanoid glycosides predominantly isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among these, Forsythoside I and its isomers represent a promising area of research for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While extensive research has been conducted on Forsythoside A and B, this guide also synthesizes the available, albeit more limited, data on other isomers to provide a comparative perspective.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and its isomers. It is important to note that research is heavily concentrated on Forsythoside A and B, and thus, quantitative data for other isomers, including this compound, H, and J, is less prevalent in the current literature.
Table 1: Antioxidant Activity of Forsythoside Isomers
| Compound | Assay | IC50 Value | Reference |
| Forsythoside A | DPPH radical scavenging | Dose-dependent effect noted | [1] |
| Hydroxyl radical scavenging | Dose-dependent effect noted | [1] | |
| Superoxide anion scavenging | Dose-dependent effect noted | [1] | |
| Forsythoside B | DPPH radical scavenging | > Acteoside, < Poliumoside | [2] |
| ABTS radical scavenging | > Acteoside, < Poliumoside | [2] | |
| Cupric reducing antioxidant capacity (CUPRAC) | > Acteoside, < Poliumoside | [2] | |
| Ferric reducing antioxidant power (FRAP) | > Acteoside, < Poliumoside | [2] |
Table 2: Anti-inflammatory Activity of Forsythoside Isomers
| Compound | Model / Assay | Effect | Quantitative Data | Reference |
| Forsythoside A | LPS-induced RAW 264.7 macrophages | Inhibition of NO and PGE2 production, decreased TNF-α and IL-1β expression | Dose-dependent | [3] |
| Zymosan-induced peritonitis in mice | Reduction of inflammatory cell infiltration | - | [4] | |
| fMLP/CB-induced superoxide anion generation in neutrophils | Inhibition | IC50 values ranging from 0.6 ± 0.1 to 8.6 ± 0.8 μg/mL for various isolated compounds | [4] | |
| fMLP/CB-induced elastase release in neutrophils | Inhibition | IC50 values ranging from 0.8 ± 0.3 to 7.3 ± 1.1 μg/mL for various isolated compounds | [4] | |
| Forsythoside B | Myocardial ischemia-reperfusion injury in rats | Reduced PMN infiltration and MPO activity | Dose-dependent (5–20 mg/kg) | [3] |
| LPS-induced neuroinflammation | Attenuation | - | [5] | |
| Forsythoside H | - | May possess anti-inflammatory activities | Data not available | [6] |
| This compound | - | May possess anti-inflammatory properties | Data not available | [7] |
Table 3: Antibacterial Activity of Forsythoside Isomers
| Compound | Bacterial Strain(s) | MIC Value | Reference |
| Forsythoside A | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | - | [8][9] |
| Staphylococcus aureus (five strains) | 64 g/L to 256 g/L (comparable to norfloxacin) | [8] | |
| Forsythoside B | Staphylococcus aureus (five strains) | 64 g/L to 256 g/L (comparable to norfloxacin) | [8] |
| Multi-drug resistant S. aureus | Strong activity noted | [3] | |
| Forsythoside H | Bacterium vulgare, B. dysenteriae, Micrococcus pneumoniae, A. bacillus | Strong inhibitory effects noted | [8] |
| Isoforsythiaside | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Well inhibited growth | [8][9] |
Table 4: Antiviral and Neuroprotective Activities of Forsythoside Isomers
| Compound | Activity | Model / Assay | Effect | Quantitative Data | Reference |
| Forsythoside A | Antiviral | Influenza A virus (in vitro and in vivo) | Reduced viral titers, increased survival rate | Dose-dependent | [10] |
| Chicken infectious bronchitis virus (in vitro) | Directly kills virus, inhibits infectivity | Dose-dependent | [3] | ||
| Neuroprotective | Aβ-induced aging mouse model | Alleviated learning and memory deficits | - | [3] | |
| APP/PS1 transgenic AD mice | Ameliorated memory and cognitive impairments | - | [11] | ||
| Forsythoside B | Neuroprotective | Cerebral ischemia-reperfusion injury in rats | Significant neuroprotection | Doses > 8 mg/kg | [12] |
| Alzheimer's disease model (APP/PS1 mice) | Counteracted cognitive decline | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of forsythoside isomers.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the Forsythoside isomer test compounds in methanol.
-
In a 96-well microplate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Anti-inflammatory Activity Assays
-
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory mediators (superoxide anions and elastase) from activated neutrophils.
-
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Superoxide Anion Generation Assay:
-
Pre-incubate the isolated neutrophils with the Forsythoside isomer test compounds at various concentrations.
-
Stimulate the neutrophils with a chemoattractant such as fMLP (N-formyl-methionyl-leucyl-phenylalanine) in the presence of cytochalasin B.
-
Measure the generation of superoxide anions using a cytochrome c reduction assay, where the reduction of cytochrome c is monitored spectrophotometrically at 550 nm.
-
-
Elastase Release Assay:
-
Similarly, pre-incubate neutrophils with the test compounds and then stimulate with fMLP/cytochalasin B.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Measure the elastase activity in the supernatant using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide), where the release of p-nitroaniline is measured spectrophotometrically at 405 nm.
-
-
Calculate the percentage of inhibition and determine the IC50 values for both assays.
-
Antibacterial Activity Assay
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare serial two-fold dilutions of the Forsythoside isomer test compounds in the broth within a 96-well microplate.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Neuroprotective Activity Assay
-
Principle: This in vitro assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxic agent.
-
Protocol:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons in an appropriate culture medium and conditions.
-
Treatment: Pre-treat the neuronal cells with various concentrations of the Forsythoside isomer for a specific duration.
-
Neurotoxicity Induction: Induce neurotoxicity by exposing the cells to a neurotoxic agent, such as amyloid-beta (Aβ) peptide for Alzheimer's disease models, or glutamate for excitotoxicity models.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Apoptosis: Assess apoptosis by methods such as TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining.
-
Morphological Analysis: Observe changes in cell morphology, such as neurite outgrowth, using microscopy.
-
-
The neuroprotective effect is quantified by comparing the viability and apoptotic rates of cells treated with the Forsythoside isomer and the neurotoxin to those treated with the neurotoxin alone.
-
Signaling Pathways and Mechanisms of Action
The biological effects of Forsythoside isomers are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Forsythosides, particularly Forsythoside A and B, have been shown to inhibit the activation of this pathway.[3][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
Caption: Inhibition of the NF-κB signaling pathway by Forsythoside isomers.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Forsythoside A has been demonstrated to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system and protecting against oxidative stress-induced damage.[3][11]
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Forsythoside isomers.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and apoptosis. Forsythoside A has been shown to inactivate the MAPK pathway, specifically the ERK, p38, and JNK branches, in the context of high glucose-induced podocyte injury, suggesting a role in diabetic nephropathy.[3][13]
Caption: Inhibition of the MAPK signaling cascade by Forsythoside isomers.
Conclusion and Future Directions
This compound and its isomers exhibit a wide range of promising biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. The primary mechanisms underlying these activities involve the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and MAPK. While Forsythoside A and B are the most extensively studied, preliminary evidence suggests that other isomers, including Forsythoside H and I, also possess significant therapeutic potential.
However, a notable gap exists in the literature concerning the quantitative biological data for many of the Forsythoside isomers beyond A and B. Future research should focus on:
-
Systematic screening and quantitative analysis of the full spectrum of Forsythoside isomers to establish a comprehensive structure-activity relationship.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by each isomer.
-
Preclinical and clinical investigations to evaluate the therapeutic efficacy and safety of the most promising isomers for various disease indications.
A more complete understanding of the biological activities of all Forsythoside isomers will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective efficacy and therapeutic window of Forsythoside B: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Sourcing and Isolation of Forsythoside I from Forsythia suspensa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythia suspensa (Thunb.) Vahl, a deciduous shrub native to Asia, is a staple in traditional Chinese medicine.[1][2] Its fruits and leaves are rich in bioactive compounds, particularly phenylethanoid glycosides, of which Forsythoside I (also referred to as Forsythoside A) is a major and pharmacologically significant constituent.[3][4][5] this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties, making it a compound of high interest for pharmaceutical research and development.[3][5]
This technical guide provides an in-depth overview of the primary sources of this compound within the Forsythia suspensa plant and details the advanced methodologies for its extraction, isolation, and purification. The document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in obtaining high-purity this compound for further study and application.
Source Material: Forsythia suspensa
This compound can be sourced from multiple parts of the Forsythia suspensa plant, primarily the fruits (Forsythiae Fructus) and the leaves.[1][4] While the fruit is the traditionally utilized part in herbal medicine, recent studies have demonstrated that the leaves contain significantly higher concentrations of this compound and other active components, making them a more abundant and sustainable resource.[6]
-
Forsythia suspensa Fruits: The dried fruits have long been the conventional source for the extraction of this compound.[1][7]
-
Forsythia suspensa Leaves: The leaves are now recognized as a potent alternative source. They are readily available and their use avoids the harvesting of the plant's reproductive parts, offering a more sustainable approach.[4][6] Studies indicate that the content of this compound in the leaves can be much higher than in the fruits.[6]
Extraction Protocols for this compound
The initial step in isolating this compound is the solid-liquid extraction from the dried and powdered plant material. Various techniques have been optimized to maximize the yield of the target compound.
Conventional Solvent Extraction
This method involves the use of organic solvents to extract compounds from the plant matrix.
-
Methanol Extraction (from Fruits):
-
Ethanol Extraction (from Leaves):
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.
-
Protocol (from Fruits): Pulverized fruits (100 g) are extracted twice with 70% ethanol at a solvent-to-solid ratio of 20:1 (v/w) for 1 hour using ultrasound. The resulting mixture is filtered, and the filtrate is evaporated to dryness.[7]
-
Protocol (from Leaves): An optimized process uses 50% ethanol with a liquid-to-material ratio of 28:1 (mL/g). The extraction is conducted at 51°C for 25 minutes. This rapid method yields approximately 69.69 mg/g of this compound.[10]
Green Extraction Methodologies
These methods aim to improve extraction yield and efficiency while using environmentally benign solvents and additives.
-
Chitosan-Assisted Extraction (from Leaves):
-
Protocol: This technique employs chitosan to enhance the extraction process. Optimal conditions include a leaf-to-chitosan mass ratio of 10:11.75, a solid-to-liquid ratio of 1:52 (g/mL), an extraction temperature of 80°C, and a duration of 120 minutes.[11]
-
-
β-Cyclodextrin-Assisted Extraction (from Leaves):
-
Protocol: β-Cyclodextrin, a non-toxic cyclic oligosaccharide, is used to form inclusion complexes with the target molecules, thereby increasing their solubility and extraction yield.[12] The optimized conditions are a solid-liquid ratio of 1:36.3 (g/mL), a temperature of 75.25°C, a pH of 3.94, and a ratio of Forsythia suspensa leaves to β-CD of 3.61:5.[13][14]
-
Isolation and Purification Protocols
Following initial extraction, the crude extract contains a complex mixture of compounds. Multi-step purification is required to isolate this compound to a high degree of purity.
Liquid-Liquid Partitioning
This is often the first step in fractionating the crude extract based on polarity.
-
Protocol: A methanol extract is concentrated, suspended in water, and then partitioned successively with solvents of increasing polarity, such as methylene chloride, ethyl acetate (EtOAc), and finally water-saturated n-butanol (n-BuOH).[15] this compound, being a polar glycoside, is enriched in the n-butanol fraction.[15]
Macroporous Adsorption Resin Chromatography
This technique is highly effective for the preliminary purification and enrichment of this compound from the crude extract.
-
Protocol: The crude extract is dissolved and loaded onto a macroporous resin column (e.g., D101 or AB-8).[7][9] The column is first washed with deionized water to remove highly polar impurities like sugars. Subsequently, a gradient of ethanol-water is used for elution. The fraction eluted with 30% ethanol typically contains the enriched this compound.[7][9] This step can significantly increase the purity from approximately 20% to over 80%.[9]
Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. It is highly suitable for separating natural products.
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Protocol: A two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v) is employed.[7] The pre-purified extract (e.g., from macroporous resin) is dissolved in the lower phase and injected into the HSCCC system. The separation yields this compound with a purity of over 98%.[7]
-
-
Centrifugal Partition Chromatography (CPC):
-
Protocol: The n-butanol fraction from liquid-liquid partitioning is used as the starting material.[15] A solvent system of EtOAc-n-BuOH-methanol-water (4:0.5:0.5:5, v/v) is used, with the upper phase serving as the stationary phase and the lower phase as the mobile phase.[15] The separation is performed at a rotational speed of 1800 rpm and a mobile phase flow rate of 8 mL/min.[15] This one-step purification can yield this compound with a purity of approximately 94.6% and a recovery of 28.6% from the n-butanol fraction.[15]
-
Data Presentation
The following tables summarize the quantitative data from the described extraction and purification protocols, allowing for easy comparison of their effectiveness.
Table 1: Comparison of this compound Extraction Methods from Forsythia suspensa
| Plant Part | Extraction Method | Key Parameters | This compound Yield | Reference |
| Leaves | Heating & Stirring | 60% Ethanol, 53.4°C, 2.2 h, 1:45.7 g/mL | 12.10% (120.96 mg/g) | [9] |
| Leaves | Ultrasound-Assisted | 50% Ethanol, 51°C, 25 min, 1:28 mL/g | 6.97% (69.69 mg/g) | [10] |
| Leaves | β-Cyclodextrin-Assisted | Water, 75.25°C, pH 3.94, 1:36.3 g/mL | 11.80% | [13][14] |
| Leaves | Chitosan-Assisted | Water, 80°C, 120 min, 1:52 g/mL | 3.23% | [11] |
| Fruits | Ultrasound-Assisted | 70% Ethanol, 1 h, 1:20 w/v | 16.71 g residue / 100 g fruit | [7] |
Table 2: Comparison of this compound Purification Techniques
| Technique | Starting Material | Solvent System / Key Parameters | Final Purity | Recovery / Yield | Reference |
| Macroporous Resin (AB-8) | Leaf Extract | Elution with 30% Ethanol | 81.58% | N/A | [9] |
| HSCCC | Fruit Extract (Resin Purified) | EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5) | 98.19% | N/A | [7] |
| CPC | Fruit Extract (n-BuOH fraction) | EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5) | 94.56% | 28.61% (from n-BuOH fraction) | [15] |
Conclusion
The isolation of high-purity this compound from Forsythia suspensa is a multi-step process involving efficient extraction followed by targeted purification. While fruits have been the traditional source, the leaves represent a more sustainable and high-yielding alternative. Modern extraction techniques such as β-cyclodextrin-assisted extraction offer green and efficient alternatives to conventional solvent methods, achieving yields up to 11.8%.[13][14] For purification, a combination of macroporous resin chromatography for initial enrichment, followed by advanced liquid-liquid chromatography techniques like HSCCC or CPC, is highly effective. These methods can consistently produce this compound with purities exceeding 95%, suitable for pharmacological research and drug development.[7][15] The protocols and data presented in this guide offer a robust framework for scientists to develop and optimize their own processes for sourcing and isolating this valuable natural compound.
References
- 1. Forsythia - Wikipedia [en.wikipedia.org]
- 2. temperate.theferns.info [temperate.theferns.info]
- 3. de.gilson.com [de.gilson.com]
- 4. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 11. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.plytix.com [files.plytix.com]
Forsythoside I: A Deep Dive into its Antioxidant Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Forsythoside I, also known as Isoforsythiaside, is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa. This plant has a long history of use in traditional medicine for treating inflammatory and infectious diseases. Modern research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its bioactive compounds. Among these, this compound has emerged as a promising candidate for its significant antioxidant and cytoprotective properties. This technical guide provides an in-depth exploration of the role of this compound in antioxidant pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling cascades. While much of the detailed mechanistic work on forsythosides has focused on its isomer, Forsythoside A, this paper will present the current understanding of this compound's antioxidant activities and draw parallels with the broader family of forsythosides where relevant.
Core Antioxidant Mechanisms of Forsythosides
The primary mechanism by which forsythosides exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like forsythosides, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
This leads to the increased production of several key antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.[3]
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[3]
While the activation of the Nrf2 pathway is well-documented for Forsythoside A, emerging evidence suggests that this compound also possesses significant reactive oxygen species (ROS) scavenging activity and neuroprotective effects by reducing intracellular ROS.[4][5] Further research is needed to fully elucidate the extent to which this compound directly modulates the Nrf2 pathway.
Another important signaling pathway implicated in the antioxidant and neuroprotective effects of Isoforsythiaside (this compound) is the PI3K/AKT pathway.[4] This pathway is known to play a crucial role in cell survival and inhibition of apoptosis. Studies have shown that Isoforsythiaside can activate the PI3K/AKT pathway, leading to the regulation of mitochondrial function and inhibition of apoptosis in response to oxidative stress.[4]
Quantitative Data on the Antioxidant Effects of Forsythosides
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the antioxidant effects of this compound (Isoforsythiaside) and the closely related Forsythoside A. This allows for a comparative understanding of their potential.
Table 1: In Vitro Antioxidant Activity of Forsythosides
| Compound | Assay | Model | Concentration | Effect | Reference |
| Isoforsythiaside | DPPH Radical Scavenging | Chemical | Not Specified | Strong activity | [6] |
| Isoforsythiaside | ROS Reduction | HT22 cells (L-glutamate-induced) | Pretreatment (3h) + Co-incubation (12-24h) | Reduced intracellular ROS levels | [4] |
| Forsythoside A | DPPH Radical Scavenging | Chemical | Not Specified | Dose-dependent scavenging | [3] |
| Forsythoside A | Hydroxyl Radical Scavenging | Chemical | Not Specified | Dose-dependent scavenging | [3] |
| Forsythoside A | Superoxide Anion Scavenging | Chemical | Not Specified | Dose-dependent scavenging | [3] |
Table 2: Effects of Forsythosides on Markers of Oxidative Stress
| Compound | Marker | Model | Treatment | Result | Reference |
| Isoforsythiaside | 4-hydroxynonenal (Lipid peroxidation marker) | APP/PS1 transgenic mice | Not Specified | Inhibited the level in the brain | [4] |
| Forsythoside A | Malondialdehyde (MDA) | Aβ-induced aging mouse model | Not Specified | Reduced MDA levels | [3] |
| Forsythoside A | Nitric Oxide (NO) | Aβ-induced aging mouse model | Not Specified | Reduced NO levels | [3] |
| Forsythoside | Malondialdehyde (MDA) | H₂O₂-induced PC12 cells | Pretreatment | Inhibited lipid peroxidation | [7] |
Table 3: Effects of Forsythosides on Antioxidant Enzyme Activity
| Compound | Enzyme | Model | Treatment | Result | Reference |
| Forsythoside A | Superoxide Dismutase (SOD) | Aβ-induced aging mouse model | Not Specified | Increased SOD activity | [3] |
| Forsythoside A | Glutathione Peroxidase (GSH-Px) | Aβ-induced aging mouse model | Not Specified | Increased GSH-Px activity | [3] |
| Forsythoside A | Superoxide Dismutase (SOD) | Inflammation/ischemic damage models | Not Specified | Enhanced SOD activity | [3] |
| Forsythoside A | Catalase (CAT) | Inflammation/ischemic damage models | Not Specified | Increased CAT activity | [3] |
| Forsythoside A | Glutathione Peroxidase (GSH-Px) | Inflammation/ischemic damage models | Not Specified | Increased GSH-Px activity | [3] |
| Forsythoside | Manganese Superoxide Dismutase (Mn-SOD) | H₂O₂-induced PC12 cells | Treatment | Up-regulation of Mn-SOD | [7] |
| Forsythoside | Catalase (CAT) | H₂O₂-induced PC12 cells | Treatment | Up-regulation of CAT | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the antioxidant properties of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.[8]
-
In a 96-well plate, add a specific volume of each dilution to the wells.[9]
-
Add an equal volume of the DPPH working solution to all wells.[8]
-
Include a blank control containing only the solvent and DPPH solution.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Reagents:
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Oxidative stress inducer (e.g., H₂O₂)
-
Test compound (this compound)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce oxidative stress by adding an agent like H₂O₂.
-
Wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~525 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the intracellular ROS levels. Compare the fluorescence of treated cells to control cells.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation.
-
Reagents:
-
Thiobarbituric acid (TBA) reagent (containing TBA and an acidic solution)
-
MDA standard solution
-
Cell or tissue lysate
-
-
Procedure:
-
Homogenize cells or tissues in a suitable lysis buffer.
-
Add the TBA reagent to the lysate and MDA standards.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.[10]
-
Cool the samples on ice to stop the reaction.[10]
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[10]
-
-
Calculation:
-
Create a standard curve using the absorbance values of the MDA standards.
-
Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays measure the activity of the key antioxidant enzymes SOD and CAT in cell or tissue lysates. Commercially available kits are often used for these assays.
-
General Procedure (using kits):
-
Prepare cell or tissue lysates according to the kit's instructions.
-
Perform a protein quantification assay (e.g., BCA or Bradford assay) to normalize the enzyme activity to the total protein content.
-
Follow the specific protocol provided with the SOD or CAT activity assay kit, which typically involves mixing the lysate with a reaction mixture and measuring the change in absorbance or fluorescence over time.
-
-
Principle of SOD Assay (common method):
-
Measures the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase). The more SOD activity in the sample, the less the tetrazolium salt is reduced, resulting in a lower colorimetric signal.
-
-
Principle of CAT Assay (common method):
-
Measures the decomposition of hydrogen peroxide (H₂O₂). The rate of decrease in H₂O₂ concentration, often monitored by the decrease in absorbance at 240 nm, is proportional to the CAT activity.
-
Western Blot Analysis for Nrf2 Activation
This technique is used to detect the translocation of Nrf2 to the nucleus and the expression of its downstream target proteins like HO-1.
-
Procedure:
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Treat cells with this compound and/or an oxidative stressor.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit or protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 (or HO-1, etc.).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Capture the signal using an imaging system.
-
-
-
Data Analysis:
-
An increase in the Nrf2 protein band in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 activation. Increased expression of HO-1 in the total cell lysate also confirms the activation of the Nrf2 pathway. Loading controls (e.g., Lamin B1 for the nucleus and GAPDH for the cytoplasm) are used to ensure equal protein loading.
-
Conclusion
This compound is a promising natural compound with significant antioxidant potential. The available evidence suggests that its cytoprotective effects are mediated, at least in part, by its ability to scavenge reactive oxygen species and potentially modulate key signaling pathways like PI3K/AKT. While the direct interaction of this compound with the Nrf2 pathway requires further investigation, the extensive research on the closely related Forsythoside A provides a strong rationale for its potential to act through this critical antioxidant defense mechanism. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in conditions associated with oxidative stress. Future studies should focus on generating more specific quantitative data for this compound and elucidating its precise molecular targets within the antioxidant signaling network.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoforsythiaside Attenuates Alzheimer's Disease via Regulating Mitochondrial Function Through the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Structural Elucidation of Forsythoside I by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of Forsythoside I, a phenylethanoid glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the quantitative NMR data, experimental methodologies, and the logical framework of spectral interpretation that collectively confirm the molecular structure of this compound.
Quantitative NMR Data for this compound
The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. These data were acquired in methanol-d₄ (CD₃OD) and referenced to the solvent signals. The assignments are based on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| 1 | 131.6 | |
| 2 | 117.2 | 6.68 (d, 2.0) |
| 3 | 146.1 | |
| 4 | 144.8 | |
| 5 | 116.3 | 6.70 (d, 8.0) |
| 6 | 121.1 | 6.56 (dd, 8.0, 2.0) |
| 7 | 36.8 | 2.77 (t, 7.2) |
| 8 | 71.9 | 3.75 (m), 4.03 (m) |
| Glucose | ||
| 1' | 104.5 | 4.37 (d, 7.8) |
| 2' | 76.2 | 3.45 (m) |
| 3' | 82.5 | 3.88 (t, 9.0) |
| 4' | 71.8 | 3.38 (m) |
| 5' | 76.5 | 3.35 (m) |
| 6' | 68.9 | 3.65 (m), 3.95 (m) |
| Rhamnose | ||
| 1'' | 102.9 | 5.15 (d, 1.8) |
| 2'' | 72.3 | 3.98 (dd, 3.4, 1.8) |
| 3'' | 72.5 | 3.63 (dd, 9.5, 3.4) |
| 4'' | 74.0 | 3.32 (t, 9.5) |
| 5'' | 70.3 | 3.55 (m) |
| 6'' | 18.0 | 1.25 (d, 6.2) |
| Caffeoyl Moiety | ||
| 1''' | 127.8 | |
| 2''' | 115.4 | 7.04 (d, 2.0) |
| 3''' | 146.8 | |
| 4''' | 149.6 | |
| 5''' | 116.5 | 6.77 (d, 8.2) |
| 6''' | 123.0 | 6.95 (dd, 8.2, 2.0) |
| 7''' | 147.9 | 7.58 (d, 15.9) |
| 8''' | 115.1 | 6.30 (d, 15.9) |
| 9''' | 168.9 |
Experimental Protocols
The structural elucidation of this compound was achieved through a series of NMR experiments. The following protocols provide a general methodology for obtaining high-quality NMR data for this and similar phenylethanoid glycosides.
Sample Preparation
A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.
NMR Data Acquisition
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The following experiments are essential for the complete structural assignment of this compound:
-
¹H NMR (Proton NMR): This is a standard 1D experiment to determine the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR (Carbon NMR): This 1D experiment provides the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton couplings, typically over two to three bonds. This is crucial for identifying adjacent protons within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms.[1][2] This allows for the unambiguous assignment of carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four).[3] This is a key experiment for connecting different structural fragments of the molecule, especially across quaternary carbons and heteroatoms.
Structural Elucidation Workflow
The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound.
Interpretation of NMR Spectra
The structural elucidation of this compound is a stepwise process involving the analysis of each of the aforementioned NMR spectra.
Analysis of the Aglycone Moiety
The ¹H NMR spectrum shows characteristic signals for a 3,4-dihydroxyphenylethyl group, with an ABX system in the aromatic region. The COSY spectrum confirms the coupling between the protons of the ethyl group (H-7 and H-8). The HSQC spectrum correlates these protons to their respective carbons.
Identification of the Sugar Moieties
The ¹H NMR spectrum displays two anomeric proton signals, indicating the presence of two sugar units. The coupling constants of these anomeric protons suggest a β-glucose and an α-rhamnose. The COSY spectra for each sugar unit allow for the tracing of the proton-proton correlations within each ring, and the HSQC spectrum assigns the corresponding carbons.
Identification of the Caffeoyl Moiety
Signals corresponding to a trans-caffeoyl group are also observed in the ¹H NMR spectrum, including two olefinic protons with a large coupling constant (around 16 Hz) and another ABX system for the aromatic ring.
Assembling the Structure with HMBC
The HMBC spectrum is critical for connecting the different structural fragments. The following diagram illustrates the key HMBC correlations that establish the connectivity of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Forsythoside I: A Caffeoyl Phenylethanoid Glycoside
Introduction
This compound is a caffeoyl phenylethanoid glycoside (CPG), a class of secondary metabolites found in plants such as Forsythia suspensa (Thunb.) Vahl.[1][2][3]. The fruits of this plant, known as Forsythiae Fructus or "Lianqiao," are a staple in Traditional Chinese Medicine (TCM) for their heat-clearing, detoxifying, and anti-inflammatory properties[4][5]. This compound, along with other related forsythosides, is a subject of growing interest in pharmacological research due to its potential therapeutic applications in oxidative stress-related and inflammatory conditions[6]. This guide provides a comprehensive overview of this compound, its biochemical properties, mechanisms of action, and relevant experimental protocols for its study.
Chemical Properties and Structure
This compound belongs to the phenylethanoid glycoside family, characterized by a core structure consisting of a phenylethyl alcohol moiety, a sugar unit, and a caffeoyl group[7][8]. Its specific structure was determined through spectroscopic and chemical methods as 2-(3,4-dihydroxyphenyl)-ethyl-O-α-l-rhamnopyranosyl-(1→6)-3-O-trans-caffeoyl-β-d-glucopyranoside[3]. The molecular formula for this compound is C₂₉H₃₆O₁₅[3].
These structural features, particularly the presence of multiple hydroxyl groups on the aromatic rings of the caffeoyl and phenylethanoid moieties, are believed to be crucial for its significant antioxidant activity[9].
Biological Activities and Therapeutic Potential
This compound and its related compounds exhibit a range of pharmacological activities, making them valuable candidates for drug development. The primary activities are centered around anti-inflammatory, antioxidant, and neuroprotective effects.
Anti-inflammatory Activity
Forsythosides, as a group, are potent anti-inflammatory agents[1][10]. They exert their effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. For instance, forsythosides can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), and down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6[4][5][11]. This is achieved primarily through the inhibition of pathways like the Nuclear Factor-kappa B (NF-κB) signaling cascade[4][11].
Antioxidant Activity
The antioxidant properties of forsythosides are well-documented[4][10]. They act by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems[4][6]. The mechanism involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway[4][10]. Activation of Nrf2 leads to the transcription of downstream antioxidant genes, increasing the production of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of oxidative stress markers like malondialdehyde (MDA)[4][12].
Neuroprotective Effects
The anti-inflammatory and antioxidant activities of forsythosides contribute significantly to their neuroprotective effects[10][11][13]. By mitigating neuroinflammation and oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases like Alzheimer's, forsythosides can help protect nerve cells from damage[4][11]. Studies on related compounds like Forsythoside A have shown it can ameliorate memory impairments, suppress Aβ deposition, and reduce neuronal apoptosis in preclinical models[11][14][15].
Key Signaling Pathways
This compound and related compounds modulate several critical signaling pathways to exert their biological effects. The two most prominent are the Nrf2/HO-1 and NF-κB pathways.
Nrf2/HO-1 Antioxidant Pathway
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or molecules like forsythosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), SOD, and Catalase, thereby bolstering the cell's defense against oxidative damage[4][16].
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 6. This compound | 1177581-50-8 | FF74345 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism and Experimental Validation of Forsythoside A in the Treatment of Male Infertility Were Analyzed Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of neuroprotective effect of Forsythia suspensa leaf extract and forsythiaside, one of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based discovery of forsythoside A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Anti-inflammatory Properties of Forsythoside I
Audience: Researchers, scientists, and drug development professionals.
Abstract: Forsythoside I, a caffeoyl phenylethanoid glycoside isolated from Forsythia suspense, has demonstrated significant anti-inflammatory properties in various in vitro models.[1] This technical guide provides an in-depth overview of its mechanisms of action, a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the critical signaling pathways it modulates. The focus is on its ability to suppress the production of pro-inflammatory mediators and cytokines by inhibiting key signaling cascades, including the NF-κB and MAPK pathways.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling pathways that are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS). The primary mechanisms involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the inhibition of the TXNIP/NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as iNOS and COX-2.[2] this compound has been shown to inhibit the activation of NF-κB.[2] This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus and initiate gene transcription. Some evidence suggests that forsythosides can interact with upstream regulators like Toll-like receptor 4 (TLR4) to block the initial inflammatory signal.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Over-activation of p38 and JNK, in particular, is linked to heightened inflammatory states. This compound and related compounds have been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory triggers, thereby impeding downstream inflammatory gene expression.[5][6]
Caption: Attenuation of MAPK signaling pathways by this compound.
Inhibition of the TXNIP/NLRP3 Inflammasome
In addition to the canonical pathways, this compound has been found to inhibit the activation of the TXNIP/NLRP3 inflammasome in LPS-treated RAW264.7 cells.[7] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, Caspase-1. Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound reduces the protein levels of key components like TXNIP, NLRP3, ASC, and Caspase-1 in a dose-dependent manner.[7]
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound in mitigating inflammation has been quantified in several studies. The data below is summarized from experiments conducted primarily in LPS-stimulated murine macrophage cell lines (RAW264.7).
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators
| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Parameter | Result | Reference |
|---|---|---|---|---|---|
| RAW264.7 | LPS | 50-200 µg/mL | IL-6 Release | Dose-dependent inhibition | [7] |
| RAW264.7 | LPS | 50-200 µg/mL | TNF-α Release | Dose-dependent inhibition | [7] |
| RAW264.7 | LPS | 50-200 µg/mL | IL-1β Release | Dose-dependent inhibition | [7] |
| MPC-5 | High Glucose | Dose-dependent | IL-6, TNF-α, IL-1β | Significant reduction | [5][8] |
| Chicken BF | LPS | 30-60 mg/kg (in vivo) | IL-6, TNF-α, IL-1β | Significant reduction |[2] |
Table 2: Effect of this compound on Inflammasome and Signaling Proteins
| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Protein | Result | Reference |
|---|---|---|---|---|---|
| RAW264.7 | LPS | 50-200 µg/mL | TXNIP | Dose-dependent reduction | [7] |
| RAW264.7 | LPS | 50-200 µg/mL | NLRP3 | Dose-dependent reduction | [7] |
| RAW264.7 | LPS | 50-200 µg/mL | ASC | Dose-dependent reduction | [7] |
| RAW264.7 | LPS | 50-200 µg/mL | Caspase-1 | Dose-dependent reduction | [7] |
| MPC-5 | High Glucose | Dose-dependent | p-ERK, p-p38, p-JNK | Inactivation/Reduction | [5] |
| RAW264.7 | S. aureus | Dose-dependent | p-p38, p-JNK, p-ERK, p-p65 | Repressed phosphorylation |[6] |
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies used to assess the in vitro anti-inflammatory effects of this compound.
General Experimental Workflow
A typical experiment to evaluate the anti-inflammatory properties of a compound like this compound follows a logical sequence of cell culture, treatment, stimulation, and subsequent analysis.
Caption: Generalized workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cells (e.g., RAW264.7) are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound. Cells are pre-treated for 1-2 hours before inflammatory stimulation.
Cell Viability Assay (MTT or CCK-8)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed cells in a 96-well plate and treat with this compound at various concentrations for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution to each well and incubate for 2-4 hours.[9]
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[9] Cell viability is expressed as a percentage relative to the untreated control group.
Nitric Oxide (NO) Production Assay
NO is a key inflammatory mediator produced by iNOS. Its concentration in the supernatant can be measured using the Griess reagent.
-
Pre-treat cells with this compound for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50-100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines.
-
Collect the cell culture supernatant after treatment with this compound and stimulation with LPS.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's protocol, which typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate solution.
-
Measure the absorbance and calculate cytokine concentrations based on a standard curve.
Western Blot Analysis
This technique is used to measure the expression and phosphorylation status of key proteins in the inflammatory signaling pathways.
-
After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p38, p-p38, etc.) overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[5]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Forsythoside I: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a phenylethanoid glycoside that can be isolated from Forsythia suspense (Thunb.) Vahl. It belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing key findings on its mechanisms of action in inflammation, neuroprotection, cancer, and viral infections. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Core Therapeutic Areas and Mechanisms of Action
This compound and its close structural analogs, Forsythoside A and B, have demonstrated a range of biological effects by modulating key cellular signaling pathways. The primary therapeutic areas of interest include:
-
Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades.
-
Neuroprotective Effects: Emerging evidence suggests that this compound can protect neuronal cells from damage by mitigating oxidative stress and apoptosis.
-
Anticancer Activity: this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
-
Antiviral Activity: this compound and its related compounds have demonstrated inhibitory effects against several viruses, notably the influenza A virus.
The subsequent sections will delve into the specific molecular targets and signaling pathways implicated in these therapeutic effects, supported by quantitative data and detailed experimental protocols.
Anti-inflammatory Targets
This compound's anti-inflammatory activity is primarily mediated through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways, including the NF-κB, MAPK, and NLRP3 inflammasome pathways.
Inhibition of Pro-inflammatory Cytokines and Mediators
This compound has been shown to significantly reduce the production of several key pro-inflammatory cytokines in a dose-dependent manner.
| Cytokine/Mediator | Cell Line/Model | Treatment | Dosage | Inhibition/Effect | Reference |
| IL-6, TNF-α, IL-1β | LPS-treated RAW264.7 cells | This compound | 50-200 μg/mL | Dose-dependent inhibition of release. | [1] |
| NO, PGE2 | LPS-induced RAW 264.7 macrophages | Forsythoside A | Not Specified | Depressed production. | [2][3] |
| IL-6, IL-1β, TNF-α | Adriamycin-induced nephropathy rat model | Forsythoside A | Not Specified | Dose-dependently depressed serum levels. | [2][3] |
Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and its analogs have been shown to inhibit the activation of this pathway.[3]
References
- 1. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I, a caffeoyl phenylethanoid glycoside found in Forsythia suspensa (Thunb.) Vahl, is emerging as a compound of significant interest in pharmacological research.[1] While much of the research on forsythosides has historically focused on its analogues, Forsythoside A and B, recent studies have begun to elucidate the specific therapeutic properties of this compound, particularly its potent anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its known signaling pathways to support further research and drug development efforts.
Pharmacological Properties
This compound has demonstrated notable anti-inflammatory effects in both in vitro and in vivo models.[2] Its therapeutic potential is primarily attributed to its ability to modulate key inflammatory pathways and reduce oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been most prominently documented in the context of acute lung injury. Studies have shown that it can mitigate inflammatory responses and protect tissues from damage.[2]
Antioxidant Activity
While direct, extensive studies on the antioxidant mechanism of this compound are still emerging, its structural class, the phenylethanoid glycosides, is well-known for potent antioxidant effects. These compounds are effective radical scavengers and can modulate endogenous antioxidant defense systems.[3] For instance, related forsythosides have been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Treatment | Concentration Range | Key Findings | Reference |
| RAW264.7 macrophages | Lipopolysaccharide (LPS) | 50-200 μg/mL | - Inhibited the release of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β.- Reduced the protein levels of TXNIP, NLRP3, ASC, and Caspase-1 in a dose-dependent manner. | [2] |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Acute Lung Injury
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Male C57/BL6 mice (18-22 g) with LPS-induced acute lung injury | 12.5, 25, and 50 mg/kg | Oral gavage | - Ameliorated LPS-induced pathological changes in lung tissues.- Reduced inflammatory cell infiltration, pulmonary interstitial edema, and tissue necrosis.- Decreased lung injury score and cell apoptotic rate.- Reduced protein concentration in bronchoalveolar lavage fluid (BALF), wet-to-dry (W/D) ratio, and myeloperoxidase (MPO) activity.- Increased superoxide dismutase (SOD) activity. | [2] |
Key Experimental Protocols
This section provides a detailed overview of the methodologies used in the pivotal studies investigating this compound.
In Vitro Inhibition of Pro-inflammatory Cytokines in RAW264.7 Cells
-
Cell Culture: RAW264.7 cells were cultured in an appropriate medium and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: this compound was administered to the cell cultures at concentrations ranging from 50 to 200 μg/mL for 24 hours.
-
Analysis of Pro-inflammatory Cytokines: The levels of IL-6, TNF-α, and IL-1β in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Protein levels of TXNIP, NLRP3, ASC, and Caspase-1 in cell lysates were determined by Western blotting to assess the activation of the TXNIP/NLRP3 inflammasome pathway.[2]
In Vivo Acute Lung Injury Mouse Model
-
Animal Model: Male C57/BL6 mice, weighing between 18 and 22 grams, were used. Acute lung injury was induced by the administration of LPS.
-
Treatment Regimen: this compound was administered via oral gavage at doses of 12.5, 25, and 50 mg/kg for two consecutive days prior to LPS instillation.
-
Assessment of Lung Injury:
-
Histopathology: Lung tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) to evaluate pathological changes such as inflammatory cell infiltration and edema. A lung injury score was assigned based on the severity of these changes.
-
Apoptosis: The rate of cell apoptosis in lung tissue was determined using techniques such as TUNEL staining.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The total protein concentration in the BALF was measured as an indicator of vascular permeability.
-
Lung Wet-to-Dry (W/D) Ratio: This ratio was calculated to assess the degree of pulmonary edema.
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue was measured as a marker of neutrophil infiltration.
-
Superoxide Dismutase (SOD) Activity: The activity of this key antioxidant enzyme was measured in lung tissue homogenates.[2]
-
Signaling Pathway Analysis
The primary elucidated mechanism of action for this compound in exerting its anti-inflammatory effects involves the inhibition of the TXNIP/NLRP3 inflammasome pathway.
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Broader Context and Future Directions
While the direct evidence for this compound is growing, the extensive research on related phenylethanoid glycosides, such as Forsythoside A and B, provides a valuable framework for understanding its potential. These related compounds have been shown to modulate a variety of signaling pathways, including NF-κB and MAPK, and exhibit neuroprotective, hepatoprotective, and antiviral properties.[3][6][7] Future research should aim to investigate whether this compound shares these broader pharmacological activities.
Key areas for future investigation include:
-
Detailed Dose-Response Studies: Establishing optimal therapeutic concentrations and dosages for various conditions.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion of this compound.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Toxicology and Safety Profiling: Comprehensive assessment of the safety profile of this compound for potential clinical applications.
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory and likely antioxidant properties. The inhibition of the TXNIP/NLRP3 inflammasome pathway represents a key mechanism underlying its therapeutic effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon. Further in-depth studies are warranted to fully unlock the therapeutic potential of this compound for a range of inflammatory and oxidative stress-related diseases.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics [mdpi.com]
The Intricate Pathway of Forsythoside I Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I, a caffeoyl phenylethanoid glycoside (CPG) isolated from Forsythia suspensa (Thunb.) Vahl, has garnered significant interest for its potential anti-inflammatory activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data from transcriptomic and metabolomic studies of Forsythia species and drawing parallels with the well-characterized biosynthesis of other phenylethanoid glycosides. While the complete enzymatic pathway for this compound has not been fully elucidated, this guide presents a putative pathway based on current scientific evidence, details relevant experimental methodologies, and provides quantitative data where available.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the shikimate and phenylpropanoid pathways, which provide the core building blocks: a hydroxylated phenylethanol aglycone and a caffeoyl moiety. The assembly of these precursors into the final this compound molecule is catalyzed by a series of glycosylation and acylation steps mediated by UDP-glycosyltransferases (UGTs) and BAHD acyltransferases, respectively.
Precursor Biosynthesis
The initial steps of the pathway involve the synthesis of the phenylethanol aglycone and the caffeoyl-CoA acyl donor.
-
Phenylethanol Aglycone Moiety: The phenylethanol portion of this compound is likely derived from L-tyrosine, which undergoes a series of decarboxylation, hydroxylation, and reduction reactions. Key enzymes in this part of the pathway include tyrosine decarboxylase (TyDC).
-
Caffeoyl-CoA Moiety: The caffeoyl group is synthesized from L-phenylalanine via the general phenylpropanoid pathway. A series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) produce p-coumaroyl-CoA. Subsequent hydroxylation by a cytochrome P450-dependent monooxygenase, p-coumaroyl ester 3'-hydroxylase (C3'H), yields caffeoyl-CoA.
Assembly of the this compound Backbone
The core structure of this compound is assembled through a series of glycosylation and acylation steps. While the exact order and specific enzymes in Forsythia suspensa are yet to be definitively characterized, a putative pathway can be proposed based on studies of related phenylethanoid glycosides.
-
Initial Glycosylation: The hydroxyl group of the phenylethanol aglycone (likely hydroxytyrosol) is glycosylated with a glucose molecule from UDP-glucose, a reaction catalyzed by a UGT. This forms a phenylethanoid glucoside intermediate.
-
Second Glycosylation: A rhamnose moiety is then transferred from UDP-rhamnose to the glucose of the intermediate, catalyzed by another specific UGT, forming a diglycoside structure.
-
Acylation: Finally, a BAHD acyltransferase catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to a hydroxyl group on the glucose moiety, yielding this compound. The specific position of acylation distinguishes this compound from its isomers.
Transcriptional Regulation
The biosynthesis of this compound is likely under tight transcriptional control, with transcription factors (TFs) regulating the expression of the biosynthetic genes. While specific TFs for the this compound pathway in F. suspensa have not been fully elucidated, studies on the phenylpropanoid pathway in other plants suggest the involvement of MYB, bHLH, and WRKY families of TFs. For instance, FsWRKY4 and FsMAPK3 have been identified as potentially interacting to mediate the phenylethanoid pathway in Forsythia suspensa. Further research is needed to identify the specific cis-regulatory elements in the promoters of this compound biosynthetic genes and the TFs that bind to them.
Quantitative Data
Quantitative data on the intermediates and final products of the this compound biosynthetic pathway in Forsythia suspensa are limited. However, metabolomic studies have provided valuable information on the concentrations of various phenylethanoid glycosides in different tissues and at different developmental stages.
Table 1: Concentration of Selected Phenylethanoid Glycosides in Forsythia suspensa
| Compound | Plant Part | Developmental Stage | Concentration (mg/g DW) | Reference |
| Forsythoside A | Fruit | Green | 15.2 - 25.8 | [1] |
| Forsythoside A | Fruit | Ripe | 5.1 - 10.3 | [1] |
| Forsythoside A | Leaf | - | 1.2 - 3.5 | [2] |
| This compound | Fruit | - | Not specifically quantified | - |
| Phillyrin | Fruit | Green | 2.1 - 4.5 | [1] |
| Phillyrin | Fruit | Ripe | 1.8 - 3.2 | [1] |
Note: Data for this compound specifically is often not reported separately from other forsythosides in broader metabolomic studies. The values presented are indicative and can vary based on genetic and environmental factors.
Experimental Protocols
Heterologous Expression and Purification of Candidate Biosynthetic Enzymes
This workflow is essential for the functional characterization of candidate UGTs and BAHD acyltransferases identified from transcriptome data.
Detailed Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from F. suspensa tissues (e.g., leaves or fruits) using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Cloning: The open reading frame of the candidate gene is amplified by PCR using gene-specific primers and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast). The construct is verified by sequencing.
-
Heterologous Expression: The expression vector is transformed into a suitable host strain. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: Cells are harvested and lysed. The recombinant protein, often tagged with a His-tag, is purified using affinity chromatography (e.g., Ni-NTA resin). Protein purity is assessed by SDS-PAGE.
In Vitro Enzyme Assays
UGT Activity Assay:
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
Tris-HCl buffer (pH 7.0-8.0)
-
Purified recombinant UGT
-
Acceptor substrate (e.g., hydroxytyrosol, phenylethanoid glucoside)
-
UDP-sugar donor (UDP-glucose or UDP-rhamnose)
-
MgCl₂
-
-
Incubation: The reaction is incubated at 30-37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Analysis: The reaction is stopped by adding an organic solvent (e.g., methanol). The product formation is analyzed by HPLC or LC-MS/MS.
BAHD Acyltransferase Activity Assay:
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
Potassium phosphate or Tris-HCl buffer (pH 7.0-7.5)
-
Purified recombinant BAHD acyltransferase
-
Acceptor substrate (e.g., phenylethanoid diglycoside)
-
Acyl-CoA donor (caffeoyl-CoA)
-
-
Incubation: The reaction is incubated at 30-37°C for a defined period.
-
Termination and Analysis: The reaction is terminated with an acid (e.g., HCl or acetic acid) and the product is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed by HPLC or LC-MS/MS.
Quantitative Analysis of Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its biosynthetic intermediates.
Methodology:
-
Sample Preparation: Plant material is ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., 80% methanol). The extract is filtered and diluted for analysis.
-
Chromatographic Separation: Analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte are monitored for quantification.
-
Quantification: Absolute quantification is achieved by using a calibration curve constructed with authentic standards of the target compounds.
Table 2: Exemplary MRM Transitions for Phenylethanoid Glycosides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Forsythoside A | 623.2 [M-H]⁻ | 461.1, 161.0 |
| This compound | 623.2 [M-H]⁻ | 461.1, 179.0 |
| Caffeic Acid | 179.0 [M-H]⁻ | 135.0 |
Note: These are representative values and should be optimized for the specific instrument and conditions used.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving multiple enzymatic steps and intricate regulatory networks. While significant progress has been made in identifying the general pathways and candidate genes involved, the definitive elucidation of the entire pathway in Forsythia suspensa requires further research. Future efforts should focus on the functional characterization of the specific UGTs and BAHD acyltransferases responsible for each step in the this compound biosynthetic pathway. This includes determining their substrate specificities and kinetic parameters. Unraveling the transcriptional regulatory mechanisms, including the identification of key transcription factors and their binding sites, will also be crucial. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant secondary metabolism but also pave the way for the development of biotechnological strategies for the sustainable production of this valuable medicinal compound.
References
Forsythoside I: A Technical Guide for Researchers
CAS Number: 1177581-50-8
Synonyms: Forsythoside I, Isoforsythoside, Lianqiaoxinside A
This technical guide provides an in-depth overview of this compound, a phenylethanoid glycoside with significant therapeutic potential. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, experimental protocols for its biological assessment, and its mechanisms of action.
Chemical Properties
This compound is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl[1]. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1177581-50-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₉H₃₆O₁₅ | [2][3][4] |
| Molecular Weight | 624.59 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Purity | 95% - 99% | [3] |
| Boiling Point | 926.2 ± 65.0 °C (Predicted) | [4] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 9.32 ± 0.10 (Predicted) | [4] |
| Solubility | H₂O: 100 mg/mL (160.11 mM) (Sonication recommended) DMSO: 33.3 mg/mL (53.31 mM) (Sonication recommended) | [2] |
| Storage | Powder: -20°C for 3 years (keep away from direct sunlight) In solvent: -80°C for 1 year | [2] |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-inflammatory properties. Its mechanism of action has been elucidated through various in vitro and in vivo studies, primarily involving the modulation of key inflammatory signaling pathways.
Anti-inflammatory Effects in Acute Lung Injury (ALI)
This compound has demonstrated a protective role in animal models of acute lung injury. It attenuates inflammatory cell infiltration, pulmonary interstitial edema, and tissue necrosis. The protective effects are attributed to its ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress.
Modulation of Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are mediated through the regulation of specific signaling cascades.
-
TXNIP/NLRP3 Inflammasome Pathway: this compound has been shown to inhibit the activation of the TXNIP/NLRP3 inflammasome pathway. It suppresses the expression of thioredoxin-interacting protein (TXNIP), which in turn prevents the activation of the NLRP3 inflammasome, a key component of the inflammatory response. This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β.
-
TLR4/MyD88/NF-κB Signaling Pathway: As a member of the forsythiaside family, this compound is implicated in the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting the TLR4/MyD88/NF-κB axis, it can suppress the downstream inflammatory cascade, leading to reduced production of inflammatory mediators.
-
Nrf2/HO-1 Signaling Pathway: Forsythosides are known to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. By upregulating this pathway, this compound can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage associated with inflammation.
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature for assessing the biological activity of this compound.
In Vivo Model of LPS-Induced Acute Lung Injury
Objective: To evaluate the protective effect of this compound on lipopolysaccharide (LPS)-induced acute lung injury in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Groups:
-
Control group: Intratracheal instillation of saline.
-
LPS group: Intratracheal instillation of LPS (5 mg/kg).
-
This compound treatment groups: Intragastric administration of this compound (e.g., 12.5, 25, 50 mg/kg) 1 hour before LPS challenge.
-
-
Procedure:
-
Mice are anesthetized, and a small incision is made in the neck to expose the trachea.
-
LPS or saline is instilled into the trachea.
-
Animals are monitored for 6-24 hours.
-
-
Assessments:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total protein concentration and inflammatory cell count.
-
Histopathology: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess lung injury, including inflammatory cell infiltration and edema.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or lung homogenates are measured by ELISA.
-
Western Blot Analysis: Lung tissue lysates are used to determine the protein expression levels of key signaling molecules in the TXNIP/NLRP3, TLR4/MyD88/NF-κB, and Nrf2/HO-1 pathways.
-
In Vitro Model of LPS-Induced Inflammation in Macrophages
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory effects in vitro.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.
-
Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
-
Assessments:
-
Cell Viability: Assessed using the MTT assay to ensure this compound is not cytotoxic at the tested concentrations.
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified by ELISA.
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression of key signaling molecules involved in the inflammatory pathways.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - 联科生物 [liankebio.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Forsythoside I: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I, a phenylethanoid glycoside, is a naturally occurring bioactive compound that has garnered significant interest within the scientific community. As an isomer of the more extensively studied Forsythoside A, this compound is primarily found in plant species belonging to the Forsythia genus of the Oleaceae family.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant species, detailing its quantification, experimental protocols for its analysis, and the signaling pathways associated with its biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Distribution
This compound is predominantly isolated from species of the genus Forsythia, which encompasses approximately 11 species of flowering plants native to East Asia and one to southeastern Europe.[3] The most well-documented source of this compound is Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[4] While extensive quantitative data for this compound across different plant parts and species remains an area of ongoing research, studies on the closely related Forsythoside A provide valuable insights into the likely distribution of this compound.
Quantitative Data on Forsythoside A in Forsythia suspensa
The concentration of forsythosides can vary significantly between different organs of the plant. Research on Forsythia suspensa has shown that the leaves, fruits, and stems all contain these compounds, with concentrations differing based on the plant part and developmental stage.[5][6] The following table summarizes the quantitative data available for Forsythoside A in various parts of Forsythia suspensa, which can serve as an indicator for the potential presence and relative abundance of this compound.
| Plant Part | Forsythoside A Content (% of dry weight) | Reference |
| Leaves | 0.4 - 5% | [7] |
| Fruits (Fructus Forsythiae) | 0.15% (minimum) | [8] |
| Stems | Lower than leaves and fruits | [5] |
Note: Specific quantitative data for this compound is limited in the current literature. The data for Forsythoside A is presented here as a close structural analog and is likely indicative of the relative distribution of this compound.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant materials typically involve standard phytochemical techniques. High-Performance Liquid Chromatography (HPLC) is the most common analytical method employed for the quantitative analysis of forsythosides.
Extraction of Forsythosides
A widely used method for extracting forsythosides from Forsythia suspensa leaves involves a β-cyclodextrin-assisted aqueous extraction.[9]
Protocol:
-
Sample Preparation: Air-dried and powdered plant material (e.g., leaves of Forsythia suspensa) is used as the starting material.
-
Extraction Solvent: An aqueous solution of β-cyclodextrin is prepared.
-
Extraction Conditions: The powdered plant material is mixed with the β-cyclodextrin solution at a specific solid-to-liquid ratio (e.g., 1:36.3 g/mL).
-
Temperature and pH: The extraction is carried out at an optimized temperature (e.g., 75.25 °C) and pH (e.g., 3.94).
-
Duration: The mixture is extracted for a defined period to ensure maximum yield.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantitative determination of this compound is typically performed using reverse-phase HPLC.
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 × 250 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: A gradient elution system is often employed, consisting of two solvents:
-
Solvent A: 0.2% acetic acid in water
-
Solvent B: Methanol[9]
-
-
Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis.
-
Flow Rate: A typical flow rate is 0.5 mL/min.[9]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[9]
-
Detection: Detection is carried out using a UV detector at a wavelength where forsythosides exhibit maximum absorbance.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a certified reference standard.
The following diagram illustrates a general workflow for the extraction and quantification of this compound.
Signaling Pathways
Forsythosides, including this compound, have been shown to exert a range of biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.[10][11] These effects are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Forsythosides have been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. Forsythosides can activate this pathway, leading to the expression of antioxidant enzymes.[10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and apoptosis. Forsythosides have been found to modulate the MAPK pathway, contributing to their anti-inflammatory and cytoprotective effects.[12]
Conclusion
This compound represents a promising natural compound with significant therapeutic potential. While primarily found in Forsythia species, further research is required to fully elucidate its quantitative distribution across the plant kingdom and to develop optimized protocols for its isolation and characterization. The elucidation of its mechanisms of action through various signaling pathways provides a solid foundation for future drug development efforts targeting inflammatory and oxidative stress-related diseases. This guide serves as a foundational resource to stimulate and support further investigation into this intriguing phytochemical.
References
- 1. Oleaceae - Wikipedia [en.wikipedia.org]
- 2. Oleaceae | Genus, Species & Characteristics | Britannica [britannica.com]
- 3. This compound | 1177581-50-8 | FF74345 | Biosynth [biosynth.com]
- 4. CAS 1177581-50-8 | this compound [phytopurify.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Forsythoside I: A Potent Inhibitor of the TXNIP/NLRP3 Inflammasome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex, is a central player in the innate immune system that, upon activation, triggers the release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2] The activation of the NLRP3 inflammasome is a tightly regulated two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[3] The second signal involves a variety of stimuli that trigger the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2]
One critical endogenous danger signal that activates the NLRP3 inflammasome is oxidative stress, often mediated by the Thioredoxin-interacting protein (TXNIP).[4][5] Under conditions of oxidative stress, TXNIP dissociates from its inhibitor, thioredoxin, and directly binds to NLRP3, facilitating its activation.[6][7] This TXNIP/NLRP3 axis has been implicated in the pathogenesis of various inflammatory conditions, including acute lung injury (ALI).[8]
Forsythoside I (FI), a phenylethanoid glycoside, has demonstrated significant anti-inflammatory and antioxidant properties. Recent research has illuminated its mechanism of action, showing that FI exerts its protective effects by specifically targeting and inhibiting the TXNIP/NLRP3 inflammasome signaling pathway.[8] This whitepaper provides a detailed technical overview of the mechanism of this compound, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Signaling Pathway: this compound Inhibition of TXNIP/NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome via the TXNIP pathway is a key mechanism in sterile inflammation. The process begins with cellular stress, such as that induced by LPS, leading to the production of Reactive Oxygen Species (ROS). This increase in ROS causes the dissociation of TXNIP from thioredoxin (Trx). The freed TXNIP then directly binds to the NLRP3 protein, triggering the assembly of the inflammasome complex with ASC and pro-caspase-1. This proximity induces the cleavage of pro-caspase-1 into its active form, caspase-1, which subsequently processes pro-IL-1β and pro-IL-18 into their mature, active forms, leading to a potent inflammatory response.
This compound intervenes at a critical upstream point in this pathway. Studies demonstrate that FI treatment leads to the suppression of TXNIP expression.[8] By decreasing the available pool of TXNIP, this compound prevents its interaction with NLRP3, thereby blocking the inflammasome's assembly and subsequent activation. This leads to a dose-dependent reduction in caspase-1 activation and a significant decrease in the secretion of IL-1β and IL-18.
Data Presentation: Quantitative Effects of this compound
Studies have demonstrated that this compound (FI) attenuates inflammatory responses, oxidative stress, and tissue injury in a dose-dependent manner in both in vivo and in vitro models of acute lung injury (ALI).[8]
Table 1: In Vivo Effects of this compound on LPS-Induced Acute Lung Injury in Mice
| Parameter | Control Group | LPS Model Group | LPS + FI (12.5 mg/kg) | LPS + FI (25 mg/kg) | LPS + FI (50 mg/kg) |
| Lung Wet/Dry (W/D) Ratio | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Activity | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| Superoxide Dismutase (SOD) Activity | High | Low | Moderately Increased | Increased | Significantly Increased |
| Pro-inflammatory Cytokines in BALF | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| TXNIP Protein Expression | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| NLRP3 Protein Expression | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| Cleaved Caspase-1 Expression | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
Data summarized from in vivo studies investigating LPS-induced ALI.[8] BALF: Bronchoalveolar Lavage Fluid. FI treatment was administered prior to LPS induction.
Table 2: In Vitro Effects of this compound on LPS-Treated Cells
| Parameter | Control Cells | LPS-Treated Cells | LPS + FI (Low Conc.) | LPS + FI (Med Conc.) | LPS + FI (High Conc.) |
| Cell Viability | High | Low | Moderately Increased | Increased | Significantly Increased |
| Pro-inflammatory Cytokine Levels | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| Intracellular ROS Levels | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| TXNIP Protein Expression | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| NLRP3 Protein Expression | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
| IL-1β Secretion | Low | High | Moderately Reduced | Reduced | Significantly Reduced |
Data summarized from in vitro studies on cell models of ALI.[8] FI pretreatment was applied before LPS stimulation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the effect of this compound on the TXNIP/NLRP3 inflammasome.
Western Blot Analysis for Inflammasome Proteins
This protocol is used to detect and quantify the protein levels of TXNIP, NLRP3, pro-caspase-1, and cleaved caspase-1.
Methodology:
-
Sample Preparation: Lyse cells or homogenized lung tissues in RIPA buffer supplemented with protease inhibitors.[9] Determine protein concentration using a BCA assay.[10]
-
Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an 8% SDS-PAGE gel, as NLRP3 is a large protein (~118 kDa).[10]
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. For large proteins like NLRP3, adding up to 0.1% SDS to the transfer buffer and reducing methanol to 10% can improve transfer efficiency.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting TXNIP, NLRP3, caspase-1, and a loading control (e.g., GAPDH).[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Co-Immunoprecipitation (Co-IP) for TXNIP-NLRP3 Interaction
This technique is used to demonstrate the direct physical association between TXNIP and NLRP3.[9]
Methodology:
-
Cell Lysis: Lyse cells with a non-denaturing immunoprecipitation lysis buffer to preserve protein-protein interactions.[6]
-
Pre-clearing: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[9] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against NLRP3 to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rocker.[6]
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[6]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.[6]
-
Elution and Analysis: Resuspend the final pellet in SDS-PAGE sample buffer, boil to elute the proteins, and analyze the immunoprecipitated proteins (the "pull-down") and the input lysate by Western blot using antibodies against both TXNIP and NLRP3.[6]
ELISA for IL-1β and IL-18 Quantification
ELISA is used to measure the concentration of secreted cytokines like IL-1β and IL-18 in cell culture supernatants or bronchoalveolar lavage fluid (BALF).
Methodology:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-1β or IL-18 and incubate overnight at 4°C.[12]
-
Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[12]
-
Sample Incubation: Add standards of known concentrations and experimental samples to the wells and incubate for 2 hours at room temperature.[12][13]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.[12][14]
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-45 minutes at room temperature.[12][14]
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes until color develops.[12][14]
-
Reaction Stop & Reading: Stop the reaction with a stop solution (e.g., 1M H₃PO₄ or 2N H₂SO₄).[12] Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the cytokine concentration in samples by comparing their absorbance to the standard curve.
Reactive Oxygen Species (ROS) Assay
This assay measures intracellular ROS levels, a key upstream activator of the TXNIP/NLRP3 pathway.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound followed by an ROS-inducing stimulus (e.g., LPS). Include a positive control group treated with an agent like Tert-Butyl hydroperoxide (TBHP).[15]
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Add the cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells.[15]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark, allowing cellular esterases to deacetylate DCFH-DA to the non-fluorescent DCFH.[15]
-
Measurement: ROS in the cells will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
References
- 1. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Mechanism of TXNIP/NLRP3 Inflammasome in Sciatic Nerve of Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the TXNIP/NLRP3 inflammasome pathway contributes to inflammation in diabetic retinopathy: a novel inhibitory effect of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nod-like Receptor Protein 3 (NLRP3) Inflammasome Activation and Podocyte Injury via Thioredoxin-Interacting Protein (TXNIP) during Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | TXNIP binds NLRP3 [reactome.org]
- 8. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. docs.abcam.com [docs.abcam.com]
- 11. dovepress.com [dovepress.com]
- 12. IL-1β and IL-18 ELISA [bio-protocol.org]
- 13. abcam.com [abcam.com]
- 14. raybiotech.com [raybiotech.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Note: Quantitative Analysis of Forsythoside I by HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of Forsythoside I using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This compound (also known as Forsythoside A) is a key bioactive phenylethanoid glycoside found in plants of the Forsythia genus, notably Forsythia suspensa.[1][2] It is recognized for its significant antioxidant and antibacterial properties and is often used as a marker compound for quality control of herbal preparations.[2] This application note outlines two validated HPLC-DAD methods—an isocratic method for routine analysis and a gradient method for higher resolution—including instrument conditions, sample preparation protocols, and comprehensive method validation data.
Experimental Protocols
Two distinct HPLC methods are presented. Method A is an isocratic method suitable for rapid quality control, while Method B is a gradient method designed for the simultaneous analysis of multiple constituents, offering higher resolution.
Method A: Isocratic Analysis
This method is simple, accurate, and specific, making it ideal for the routine quality evaluation of Forsythiae Fructus.[3]
1.1.1 Chromatographic Conditions The separation is performed on a C18 column with an isocratic mobile phase of acetonitrile and acidified water.
| Parameter | Condition |
| HPLC System | Agilent 1260 or equivalent with DAD |
| Column | Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : Water (15:85, v/v) containing 0.4% glacial acetic acid[3] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C[3] |
| Injection Vol. | 10 µL |
| DAD Wavelength | 330 nm[3] |
1.1.2 Reagents and Standard Preparation
-
Reagents: HPLC-grade acetonitrile, glacial acetic acid, and ultrapure water.
-
Standard Stock Solution: Accurately weigh this compound reference standard and dissolve in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations covering the desired analytical range (e.g., 0.02 to 0.15 mg/mL).
1.1.3 Sample Preparation (from Forsythia fruit powder)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and transfer to a flask.[1] Add 10 mL of methanol.[1]
-
Maceration & Sonication: Allow the sample to macerate overnight at room temperature, followed by supersonic extraction for 20 minutes.[1]
-
Centrifugation: Centrifuge the extract at approximately 400 x g for 15 minutes.[1]
-
Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method B: Gradient Analysis
This gradient method was developed for the simultaneous determination of 12 major constituents in Forsythia suspensa, including this compound.[4]
1.2.1 Chromatographic Conditions The method utilizes a gradient elution of methanol and acidified water to achieve separation of multiple compounds within 55 minutes.[4]
| Parameter | Condition |
| HPLC System | Agilent 1260 or equivalent with DAD |
| Column | Hypersil GOLD C18 (4.6 mm x 250 mm, 5 µm)[5] or Zorbax XDB C18[4] |
| Mobile Phase | A: MethanolB: 0.2% - 0.3% Aqueous Acetic Acid[4][5] |
| Elution Mode | Gradient (Example Profile[5])0-4 min: 32% A4-27 min: 32% → 55% A27-35 min: 55% A |
| Flow Rate | 0.5 mL/min[5] |
| Column Temp. | 30 °C[5] |
| Injection Vol. | 5 µL[5] |
| DAD Wavelength | 280 nm[4] or 229 nm[5] |
1.2.2 Reagents, Standard, and Sample Preparation Follow the same procedures as outlined in sections 1.1.2 and 1.1.3. Ensure all solvents are HPLC grade and filtered/degassed before use.
Method Validation Summary
The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the quantitative determination of this compound.[6][7] The key validation parameters from various studies are summarized below.
| Parameter | Result | Source |
| Linearity (r²) | > 0.9998 | [4] |
| r = 0.9998 (0.202-1.515 µg range) | [3] | |
| Precision (RSD%) | Intra-day: < 3%Inter-day: < 3% | [4] |
| Intra-day: 0.07-0.63%Inter-day: 0.14-0.62% | [8] | |
| Accuracy (Recovery) | 91.2 - 104.9% | [4] |
| 98.54% (RSD 1.1%) | [3] | |
| 97.79 - 102.46% | [8] | |
| Limit of Detection (LOD) | < 0.096 µg/mL | [8] |
| Limit of Quantification (LOQ) | < 0.291 µg/mL | [8] |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation steps.
Caption: Experimental workflow for this compound analysis.
Caption: Logical hierarchy of HPLC method validation parameters.
References
- 1. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 12 major constituents in Forsythia suspensa by high performance liquid chromatography--DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Forsythoside I in Mouse Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Forsythoside I in lipopolysaccharide (LPS)-induced mouse models of Acute Lung Injury (ALI). This compound, a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory and antioxidant properties, making it a promising candidate for ALI treatment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its analogs on ALI in mice.
Table 1: Effects of this compound on Biomarkers in LPS-Induced ALI Mice
| Biomarker | Control Group | LPS Model Group | This compound (12.5 mg/kg) | This compound (25 mg/kg) | This compound (50 mg/kg) | Citation |
| Lung Wet/Dry (W/D) Ratio | Normal | Increased | Decreased | Decreased | Significantly Decreased | [1][2] |
| BALF Protein Concentration | Low | Increased | Decreased | Decreased | Significantly Decreased | [1][2][3] |
| Myeloperoxidase (MPO) Activity | Low | Increased | Decreased | Decreased | Significantly Decreased | [1][2] |
| Superoxide Dismutase (SOD) Activity | High | Suppressed | Increased | Increased | Significantly Increased | [1][2] |
| TNF-α Levels (BALF & Lung) | Low | Increased | Decreased | Decreased | Significantly Decreased | [3] |
| IL-6 Levels (BALF & Lung) | Low | Increased | Decreased | Decreased | Significantly Decreased | [3] |
| IL-1β Levels (BALF & Lung) | Low | Increased | Decreased | Decreased | Significantly Decreased | [3] |
Table 2: Effects of Forsythoside A on Biomarkers in LPS-Induced ALI Mice
| Biomarker | Control Group | LPS Model Group | Forsythoside A (20 mg/kg) | Forsythoside A (40 mg/kg) | Forsythoside A (80 mg/kg) | Citation |
| Lung W/D Ratio | Normal | Increased | - | Decreased | Significantly Decreased | [4] |
| BALF Total Protein | Low | Increased | - | Decreased | Significantly Decreased | [4] |
| BALF Total Cell Count | Low | Increased | - | Decreased | Significantly Decreased | [4] |
| TNF-α Levels (Lung) | Low | Increased | - | Decreased | Significantly Decreased | [5] |
| IL-6 Levels (Lung) | Low | Increased | - | Decreased | Significantly Decreased | [5] |
| IL-1β Levels (Lung) | Low | Increased | - | Decreased | Significantly Decreased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in a mouse model of ALI.
Animal Model and ALI Induction
-
Animal Species: Male C57BL/6 or BALB/c mice (6-8 weeks old, 20-25 g).
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
ALI Induction:
-
Anesthetize mice with an intraperitoneal injection of pentobarbital sodium (1.5% w/v).[4]
-
Induce ALI by intratracheal instillation of lipopolysaccharide (LPS) from E. coli (e.g., O55:B5) at a dose of 4-5 mg/kg body weight dissolved in 50 µL of sterile saline.[5][6]
-
The control group receives an equal volume of sterile saline via the same route.[5][6]
-
This compound Administration
-
Preparation: Dissolve this compound in a vehicle such as 0.1% Tween-80 or sterile saline.[5]
-
Dosage: Based on previous studies, effective doses range from 12.5 to 50 mg/kg body weight.[1][2] A dose-response study is recommended.
-
Route of Administration: Oral gavage is a common and effective route.[3] Intraperitoneal injection can also be used.
-
Timing:
Sample Collection and Processing
-
Timing: Euthanize mice at a predetermined time point after LPS instillation (e.g., 8, 12, or 72 hours).[4][5][6]
-
Bronchoalveolar Lavage Fluid (BALF) Collection:
-
After euthanasia, expose the trachea and cannulate it.
-
Instill and withdraw 0.5-1 mL of sterile, cold phosphate-buffered saline (PBS) three times.[4][7]
-
Pool the collected fluid and centrifuge at 300 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant for cytokine and protein analysis.
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Lung Tissue Collection:
-
Perfuse the lungs with cold PBS to remove blood.
-
Excise the lungs.
-
Use one lung lobe for determining the wet/dry weight ratio (an indicator of pulmonary edema). Weigh the lung immediately (wet weight) and then after drying in an oven at 60°C for 48 hours (dry weight).
-
Fix another lung lobe in 10% formalin for histological analysis (H&E staining).[1]
-
Snap-freeze the remaining lung tissue in liquid nitrogen and store it at -80°C for molecular and biochemical analyses (e.g., Western blot, ELISA, MPO, and SOD assays).
-
Biochemical and Molecular Assays
-
Histological Analysis:
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in BALF supernatant and lung tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in lung tissue homogenates using an MPO assay kit.
-
Superoxide Dismutase (SOD) Assay: SOD activity, an indicator of antioxidant status, can be measured in lung tissue homogenates using an SOD assay kit.
-
Western Blot Analysis: Analyze the protein expression of key signaling molecules (e.g., NF-κB p65, NLRP3, Caspase-1, Nrf2, Keap1) in lung tissue homogenates.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in ALI and a typical experimental workflow.
Caption: Experimental workflow for this compound administration in ALI mouse models.
Caption: this compound inhibits the NF-κB signaling pathway.[8][9]
Caption: this compound suppresses the TXNIP/NLRP3 inflammasome pathway.[1][2]
Caption: this compound may promote the Keap1/Nrf2 antioxidant pathway.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Forsythiaside A alleviates acute lung injury by inhibiting inflammation and epithelial barrier damages in lung and colon through PPAR-γ/RXR-α complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amplifying protection against acute lung injury: Targeting both inflammasome and cGAS-STING pathway by Lonicerae Japonicae Flos-Forsythiae Fructus drug pair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of forsythoside B against lipopolysaccharide-induced acute lung injury by attenuating the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on the Role of Nrf2 in Respiratory Disease: Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I: Application Notes and Protocols for LPS-Stimulated RAW264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Forsythoside I on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used in vitro model for studying inflammation. This document includes a summary of its anti-inflammatory and immunomodulatory activities, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
This compound, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, has demonstrated significant anti-inflammatory properties. In the context of LPS-stimulated RAW264.7 macrophages, this compound has been shown to modulate the production of key inflammatory mediators. These notes are intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| This compound Concentration (µg/mL) | Inhibition of NO Production | Reference |
| 40 | Inhibited | [1][2] |
| 80 | Inhibited | [1][2] |
| 160 | Inhibited | [1][2] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | This compound Concentration (µg/mL) | Effect | Reference |
| TNF-α | 40, 80, 160 | Increased release | [1][2] |
| IL-1β | Not specified | Decreased expression | [3] |
| IL-6 | Not specified | Decreased expression | [3] |
Note: A study by Guan et al. (2013) reported a marked increase in TNF-α release upon treatment with this compound in LPS-stimulated RAW264.7 cells, suggesting a potential immunomodulatory role rather than a purely anti-inflammatory one under certain conditions[1][2]. Further research is warranted to clarify the dose-dependent and context-specific effects on TNF-α production.
Table 3: Effect of this compound on Inflammatory Enzyme Expression
| Enzyme | Effect | Reference |
| iNOS | Downregulated mRNA expression | [3] |
| COX-2 | Downregulated mRNA expression | [3] |
Mechanism of Action
This compound exerts its effects on LPS-stimulated RAW264.7 macrophages primarily through the modulation of key inflammatory signaling pathways.
NF-κB Signaling Pathway
Lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) pathway. This transcription factor plays a central role in regulating the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines[4]. This compound has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of these inflammatory mediators[3][5].
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is another critical pathway activated by LPS in macrophages. It is involved in the production of inflammatory cytokines and mediators. This compound is suggested to inhibit the phosphorylation of key proteins in the MAPK pathway, contributing to its anti-inflammatory effects[6].
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on LPS-stimulated RAW264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well or 6-well plates for other assays) at a density that allows for approximately 80-90% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO or PBS).
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis). Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound).
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Nitric Oxide (NO) Determination (Griess Assay)
-
Principle: Measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration using a standard curve.
-
Western Blot Analysis
-
Principle: To detect the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.
-
Protocol:
-
After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the mRNA expression levels of genes encoding iNOS, COX-2, and pro-inflammatory cytokines.
-
Protocol:
-
After treatment, extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
-
Table 4: Example Murine Primer Sequences for qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |
| COX-2 | GGAGAGACTATCAAGATAGTGATC | ATGGTCAGTAGACTTTTACAGCTC |
| TNF-α | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the action of this compound.
Caption: Experimental workflow for studying this compound effects.
Caption: LPS-induced inflammatory signaling pathways in macrophages.
Caption: Proposed mechanism of action for this compound.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation and Differentiation of Forsythoside I and its Isomers
Abstract
This application note details the use of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and differentiation of Forsythoside I and its structural isomers, such as Forsythoside H. Phenylethanoid glycosides, including forsythosides, are a class of natural products with significant interest in the pharmaceutical industry due to their diverse biological activities. The precise structural characterization of these compounds is critical for drug development, quality control, and understanding structure-activity relationships. This document provides detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments, along with a comprehensive table of chemical shift assignments for this compound and its isomer Forsythoside H, to facilitate their differentiation.
Introduction
This compound is a phenylethanoid glycoside isolated from the fruits of Forsythia suspense (Thunb.) Vahl.[1]. Structural isomers of this compound, such as Forsythoside H, often co-exist in natural extracts, presenting a significant analytical challenge. These isomers may possess different biological activities and pharmacokinetic profiles. Therefore, robust analytical methods for their unequivocal identification are essential. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, including stereochemistry and connectivity of atoms, making it an ideal tool for distinguishing between closely related isomers.[2] This application note outlines a systematic NMR-based approach for the structural elucidation of this compound and its differentiation from its isomers.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound isomer sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated methanol (Methanol-d4, CD₃OD, 99.8% deuteration). Methanol-d4 is a suitable solvent for phenylethanoid glycosides and provides good signal resolution.[3]
-
Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard Bruker pulse programs are referenced here as an example.
2.1. One-Dimensional (1D) NMR
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 3.99 s
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (ns): 1024
-
Acquisition Time (aq): 1.36 s
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
-
2.2. Two-Dimensional (2D) NMR
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2
-
Number of Increments (td in F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw in F1 and F2): 12 ppm
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 4
-
Number of Increments (td in F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw in F2 - ¹H): 12 ppm
-
Spectral Width (sw in F1 - ¹³C): 180 ppm
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans (ns): 8
-
Number of Increments (td in F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw in F2 - ¹H): 12 ppm
-
Spectral Width (sw in F1 - ¹³C): 220 ppm
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Pulse Program (NOESY): noesygpph
-
Pulse Program (ROESY): roesygpph
-
Number of Scans (ns): 8
-
Number of Increments (td in F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Mixing Time (d8 for NOESY, p15 for ROESY): 300-500 ms for small molecules like this compound.[4][5] The optimal mixing time may need to be determined empirically.
-
Spectral Width (sw in F1 and F2): 12 ppm
-
Data Processing
The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., TopSpin, Mnova).
-
Fourier Transformation: Apply Fourier transformation to both dimensions.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectra to the residual solvent peak of Methanol-d4 at δ 3.31 ppm and the ¹³C spectra at δ 49.0 ppm.
-
Peak Picking and Integration: Perform peak picking and integration for all signals.
Data Presentation
The key to differentiating this compound from its isomers lies in the careful analysis and comparison of their NMR spectra. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its isomer Forsythoside H, as reported by Wang et al. (2009), acquired in Methanol-d4.[1]
| Position | This compound (δ in ppm) | Forsythoside H (δ in ppm) |
| ¹H (J in Hz) | ¹³C | |
| Aglycone | ||
| 1 | 130.2 | |
| 2 | 6.63 (d, 7.8) | 116.3 |
| 3 | 144.5 | |
| 4 | 143.1 | |
| 5 | 6.54 (d, 7.8) | 116.2 |
| 6 | 6.63 (d, 7.8) | 116.3 |
| 7 | 2.72 (t, 7.2) | 35.1 |
| 8 | 3.83 (m) | 70.3 |
| Glucose | ||
| 1' | 4.31 (d, 7.8) | 102.9 |
| 2' | 3.10 (m) | 73.5 |
| 3' | 3.10 (m) | 73.5 |
| 4' | 3.45 (m) | 73.9 |
| 5' | 3.45 (m) | 73.9 |
| 6' | 3.33 (dd, 7.5, 13.0) / 3.58 (dd, 5.4, 11.4) | 69.1 |
| Rhamnose | ||
| 1'' | 4.74 (d, 7.8) | 100.1 |
| 2'' | 2.98 (dd, 7.2, 8.4) | 73.3 |
| 3'' | 3.28 (m) | 69.6 |
| 4'' | 3.57 (t, 9.0) | 71.9 |
| 5'' | 3.02 (m) | 68.2 |
| 6'' | 1.25 (d, 6.0) | 17.1 |
| Caffeoyl | ||
| 1''' | 125.4 | |
| 2''' | 7.01 (d, 1.8) | 114.1 |
| 3''' | 145.6 | |
| 4''' | 148.1 | |
| 5''' | 6.76 (d, 8.4) | 115.1 |
| 6''' | 6.90 (dd, 8.4, 1.8) | 121.5 |
| 7''' | 7.49 (d, 16.2) | 145.8 |
| 8''' | 6.27 (d, 16.2) | 113.3 |
| 9''' | 166.5 |
Data Interpretation and Isomer Differentiation
The structural differences between this compound and its isomers are often subtle, involving the position of acyl groups or the nature of the glycosidic linkages.
-
¹H and ¹³C Chemical Shifts: As shown in the data table, significant differences in the chemical shifts of the glucose and rhamnose moieties can be observed between this compound and Forsythoside H. For instance, the anomeric proton (H-1') of the glucose unit in this compound appears at δ 4.31 ppm, whereas in Forsythoside H, it is shifted downfield to δ 4.49 ppm.[1] Similarly, the chemical shifts of the corresponding anomeric carbons (C-1') are 102.9 ppm and 100.2 ppm, respectively. These differences are indicative of a different chemical environment around the glycosidic linkage.
-
2D NMR Analysis:
-
COSY: This experiment is used to identify proton-proton spin-spin coupling networks, helping to assign the protons within each sugar unit and the phenylethanoid and caffeoyl moieties.
-
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the proton assignments.
-
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for determining the connectivity between the different structural units, such as the location of the caffeoyl group on the glucose moiety and the linkage between the sugar units.
-
NOESY/ROESY: These experiments provide information about through-space proximity of protons. They are crucial for determining the stereochemistry of the glycosidic linkages. For example, a cross-peak between the anomeric proton of one sugar and a proton on the adjacent sugar can confirm their spatial proximity and help to establish the linkage position.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR-based identification of this compound isomers.
Conclusion
High-resolution NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and reliable method for the structural elucidation and differentiation of this compound and its isomers. The detailed protocols and reference data presented in this application note serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, enabling accurate and efficient characterization of these important bioactive compounds. The systematic application of the described NMR techniques is essential for ensuring the quality and consistency of Forsythoside-containing products and for advancing our understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Methanol-D4 deuteration degree min. 99.8% for NMR spectroscopy MagniSolv™ | 811-98-3 [sigmaaldrich.com]
- 4. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Application Notes and Protocols for Developing a Stable Forsythoside I Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1] This natural compound has demonstrated significant anti-inflammatory and antioxidant activities, making it a promising candidate for therapeutic development.[2][3] Notably, this compound has been shown to exert a protective effect in acute lung injury models by modulating the TXNIP/NLRP3 inflammasome pathway.[3]
However, like many phenylethanoid glycosides, this compound's molecular structure, which includes ester bonds and multiple phenolic hydroxyl groups, presents considerable stability challenges.[4][5][6] These functional groups are susceptible to degradation through hydrolysis and oxidation, which can compromise the compound's therapeutic efficacy and shelf-life. Therefore, the development of a stable formulation is critical for its translation into a viable therapeutic agent.
These application notes provide a comprehensive guide, including detailed protocols and formulation strategies, to address the stability issues of this compound.
Physicochemical Properties and Stability Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Isoforsythoside; Lianqiaoxinside A | [7] |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1][7] |
| Molecular Weight | 624.59 g/mol | [1][7] |
| Appearance | White to off-white solid | - |
| Solubility | DMSO: ~100 mg/mL (ultrasonication needed) Water: ~100 mg/mL (sonication recommended) | [1][8] |
| Storage (Powder) | -20°C for up to 3 years (protect from light) | [8] |
| Storage (in Solvent) | -80°C for up to 6-12 months | [3][8] |
The primary stability concerns for phenylethanoid glycosides like this compound are hydrolysis of the ester linkage and oxidation of the catechol (3,4-dihydroxyphenyl) moieties.[4][5] These degradation pathways are often catalyzed by pH, temperature, light, and the presence of metal ions.[5][9]
Figure 1. Key factors contributing to the degradation of this compound.
Formulation Development Workflow
A systematic approach is essential for developing a stable formulation. The workflow below outlines the key stages, from initial characterization to final stability assessment.
Figure 2. Workflow for this compound formulation development.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the formulation development process.
Protocol 1: pH-Dependent Stability and Degradation Kinetics
Objective: To determine the stability of this compound across a range of pH values and to calculate its degradation rate constants.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., citric acid, sodium phosphate, boric acid)
-
Hydrochloric acid and sodium hydroxide (for pH adjustment)
-
Volumetric flasks, pipettes, pH meter
-
HPLC system with UV or DAD detector
-
Temperature-controlled incubator or water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration of ~100 µg/mL. Ensure the organic solvent concentration is minimal (<1%).
-
Incubation: Aliquot the solutions into sealed vials and incubate at a constant temperature (e.g., 40°C for accelerated studies). Protect from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each pH sample. Immediately quench any further degradation by diluting with the mobile phase and storing at 4°C.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics.[5][9][10] The slope of the line will be the negative apparent degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) and shelf-life (t₉₀) using the formulas: t₁/₂ = 0.693/k and t₉₀ = 0.105/k.
-
Plot the rate constant (k) versus pH to identify the pH of maximum stability.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Instrumentation & Conditions (Starting Point):
-
HPLC System: Agilent 1260 or equivalent with DAD detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11][12]
-
Mobile Phase:
-
Elution: Gradient elution to ensure separation of degradants. A suggested starting gradient:
-
0-10 min: 15-25% B
-
10-30 min: 25-50% B
-
30-35 min: 50-15% B
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: Diode array detector monitoring at 330 nm (for Forsythoside A) and 275-280 nm for general phenolics.[12][13][14]
-
Injection Volume: 10 µL.[14]
Methodology:
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation with H₂O₂, heat, and light) to generate degradation products.
-
Method Development: Inject the stressed samples and adjust mobile phase composition, gradient, and other parameters to achieve baseline separation between the intact this compound peak and all degradation product peaks.
-
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Ensure no interference from excipients or degradants at the retention time of this compound.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration (r² > 0.999).
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Protocol 3: Lyophilization Cycle Development
Objective: To develop a lyophilization (freeze-drying) cycle that produces a stable, elegant, and easily reconstitutable cake for this compound.
Materials:
-
Formulation of this compound with lyoprotectant(s) (e.g., mannitol, trehalose).
-
Lyophilizer with temperature and pressure controls.
-
Serum vials and stoppers.
Methodology:
-
Formulation Preparation: Prepare the final aqueous formulation containing this compound and selected excipients (e.g., 5% mannitol).
-
Filling: Fill sterile vials with the precise volume of the liquid formulation and partially insert lyophilization stoppers.
-
Freezing:
-
Load vials into the lyophilizer.
-
Cool the shelves to -40°C to -50°C at a controlled rate (e.g., 1°C/min).
-
Hold for 2-3 hours after the product reaches the target temperature to ensure complete solidification.[15]
-
-
Primary Drying (Sublimation):
-
Secondary Drying (Desorption):
-
Stoppering & Sealing: Backfill the chamber with an inert gas like nitrogen, then fully stopper the vials under vacuum before removing them from the lyophilizer and crimp-sealing.
Recommended Formulation Strategies & Excipients
The choice of excipients is critical to stabilizing this compound in both liquid and solid forms.[17]
Table 2: Potential Stabilizing Excipients for this compound Formulations
| Excipient Class | Function & Rationale | Examples | Source(s) |
| pH Buffers | Maintain pH at the point of maximum stability (typically weakly acidic for phenolics) to prevent hydrolysis. | Citrate, Acetate, Phosphate | [18] |
| Antioxidants | Inhibit oxidative degradation of the phenolic hydroxyl groups by acting as free radical scavengers. | Ascorbic Acid, Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT) | [19][20] |
| Chelating Agents | Sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative reactions. | Disodium Edetate (EDTA), Citric Acid | [19] |
| Solubilizers / Complexing Agents | Improve solubility and can protect the liable functional groups by forming inclusion complexes. | Cyclodextrins (e.g., β-Cyclodextrin), Polysorbates (e.g., Polysorbate 80), PEGs | [11][18][20] |
| Lyoprotectants / Bulking Agents | For lyophilized formulations: form an amorphous, glassy matrix to protect the molecule during freezing and drying and provide an elegant cake structure. | Mannitol, Trehalose, Sucrose, Lactose | [15][20] |
| Co-solvents | For liquid formulations: can increase the solubility of the API. Use with caution in parenteral formulations. | Propylene Glycol, Glycerol, Ethanol | [18][21] |
Example Starting Formulations:
-
Aqueous Liquid Formulation (for research/pre-clinical use):
-
This compound: 1-10 mg/mL
-
Citrate Buffer (pH 4.5-5.5): 20 mM
-
β-Cyclodextrin: 2-5% w/v
-
Disodium EDTA: 0.01% w/v
-
Water for Injection: q.s.
-
-
Lyophilized Powder for Reconstitution:
-
This compound: 10 mg/vial
-
Mannitol: 50 mg/vial (Bulking Agent)
-
Trehalose: 20 mg/vial (Lyoprotectant)
-
Phosphate Buffer (to adjust pre-lyo pH to ~6.0): 10 mM
-
To be reconstituted with Sterile Water for Injection.
-
Therapeutic Signaling Pathway
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the TXNIP/NLRP3 inflammasome signaling pathway.[22] This pathway is a key component of the innate immune response.
Figure 3. Inhibition of the TXNIP/NLRP3 inflammasome pathway by this compound.
This pathway is triggered by stimuli like lipopolysaccharide (LPS), leading to the upregulation of Thioredoxin-interacting protein (TXNIP).[23] TXNIP then activates the NLRP3 inflammasome complex, which results in the cleavage and activation of Caspase-1.[22][24] Active Caspase-1 processes pro-inflammatory cytokines like pro-IL-1β into their active forms, driving inflammation and pyroptotic cell death.[25] this compound has been shown to suppress the expression of TXNIP, thereby blocking the activation of the NLRP3 inflammasome and reducing the subsequent inflammatory cascade.[3][22]
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | 1177581-50-8 | FF74345 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 1177581-50-8 | this compound [phytopurify.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Study on degradation kinetics of sulforaphane in broccoli extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. chemintel360.com [chemintel360.com]
- 18. iipseries.org [iipseries.org]
- 19. firsthope.co.in [firsthope.co.in]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 22. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Expression and Mechanism of TXNIP/NLRP3 Inflammasome in Sciatic Nerve of Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I: A Promising Neuroprotective Agent for In Vitro Studies in PC12 Cells
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forsythoside I, a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant neuroprotective properties in various in vitro models. These notes provide a comprehensive overview of the application of this compound in neuroprotection studies using the PC12 cell line, a well-established model for neuronal research. This compound has been shown to mitigate neuronal damage induced by a range of toxins, including hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), and amyloid-beta (Aβ), which are implicated in the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2][3] The primary mechanisms underlying its protective effects involve the activation of crucial antioxidant and cell survival signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.[1][4][5]
Key Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through multiple signaling pathways:
-
Activation of the Nrf2/HO-1 Pathway: this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant enzymes.[1][4][6] This leads to an increase in the production of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[1][4][6]
-
Modulation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is a critical pathway for promoting cell survival and inhibiting apoptosis.[7][8][9] this compound has been shown to activate this pathway, thereby enhancing the resilience of neuronal cells to damaging stimuli.
-
Reduction of Oxidative Stress: By activating the Nrf2 pathway and enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD), this compound effectively reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][5]
-
Inhibition of Apoptosis: this compound prevents programmed cell death by modulating the expression of apoptosis-related proteins. It decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2, thereby reducing the Bax/Bcl-2 ratio.[1] Furthermore, it inhibits the activation of caspases, which are key executioners of apoptosis.[1]
Data Presentation
The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound in PC12 cells.
Table 1: Effect of this compound on Cell Viability in Toxin-Induced PC12 Cells
| Toxin (Concentration) | This compound (Concentration) | Cell Viability (%) | Reference |
| H₂O₂ (500 µM) | 10 µM | Increased from ~57% to ~92% | [2] |
| 6-OHDA (250 µM) | 5 µM | Increased from ~51% to ~81% | [2] |
| 6-OHDA (250 µM) | 10 µM | Increased from ~51% to ~88% | [2] |
| Aβ₂₅₋₃₅ | Not specified | Increased | [3] |
Table 2: Effect of this compound on Markers of Oxidative Stress in Toxin-Induced PC12 Cells
| Toxin | Parameter | This compound Treatment | Result | Reference |
| H₂O₂ | ROS levels | Pretreatment | Inhibited increase | [1] |
| H₂O₂ | MDA levels | Pretreatment | Inhibited increase | [1] |
| Aβ-induced | SOD activity | Treatment | Increased | [5] |
| Aβ-induced | GSH-Px activity | Treatment | Increased | [5] |
| Aβ-induced | MDA levels | Treatment | Reduced | [5] |
Table 3: Effect of this compound on Apoptosis Markers in Toxin-Induced PC12 Cells
| Toxin | Parameter | This compound Treatment | Result | Reference |
| H₂O₂ | Bax/Bcl-2 ratio | Pretreatment | Decreased | [1] |
| H₂O₂ | Caspase-9 activation | Pretreatment | Prevented | [1] |
| H₂O₂ | Caspase-3 activation | Pretreatment | Prevented | [1] |
| Aβ₂₅₋₃₅ | Apoptosis | Treatment | Alleviated | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: PC12 (rat adrenal pheochromocytoma) cells.
-
Culture Medium: RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[10][11]
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or culture medium) to prepare a stock solution. Further dilute with culture medium to the desired final concentrations.
-
Experimental Procedure:
-
Seed PC12 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2-3 hours).
-
Induce neurotoxicity by adding the desired toxin (e.g., H₂O₂, 6-OHDA, Aβ) and incubate for the appropriate duration (e.g., 24 hours).
-
Cell Viability Assays
a) MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Protocol:
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]
-
b) LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
LDH assay kit.
-
-
Protocol:
Measurement of Oxidative Stress
a) Intracellular ROS Assay
-
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.
-
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[14]
-
b) MDA Assay
-
Materials:
-
MDA assay kit.
-
-
Protocol:
-
Harvest the cells and prepare cell lysates.
-
Perform the MDA assay according to the kit manufacturer's protocol, which is typically based on the reaction of MDA with thiobarbituric acid (TBA).
-
Measure the absorbance at the specified wavelength.
-
Apoptosis Assays
a) Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit.
-
-
Protocol:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.[15]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16][17]
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound Signaling Pathways in PC12 Cells.
Caption: Experimental Workflow for Neuroprotection Studies.
References
- 1. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of Forsythoside A on amyloid beta-induced apoptosis in PC12 cells by downregulating acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol against 6-OHDA-induced damage of PC12 cells via PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential susceptibility of PC12 and BRL cells and the regulatory role of HIF-1α signaling pathway in response to acute methylmercury exposure under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the model of PC12 apoptosis induced by OGSD/R through in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Forsythoside I Purification
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Forsythoside I from Forsythia suspensa utilizing High-Speed Counter-Current Chromatography (HSCCC). This method offers an efficient, single-step purification process, yielding high-purity compounds suitable for research and development.
Introduction to High-Speed Counter-Current Chromatography
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing irreversible sample adsorption.[1] This method is particularly advantageous for the separation and purification of natural products. The separation is achieved based on the differential partitioning of solutes between two immiscible liquid phases.
Experimental Protocols
Preparation of Crude Extract from Forsythia suspensa
A preliminary extraction and fractionation are necessary to enrich the target compounds before HSCCC purification.
Materials and Reagents:
-
Dried leaves of Forsythia suspensa
-
0.6 M [C₆MIM]Br solution (Ionic Liquid)
-
Ethanol
-
Deionized water
-
Polyamide resin
-
Rotary evaporator
-
Refrigerator
Protocol:
-
Grind the dried leaves of Forsythia suspensa into a fine powder.
-
Extract the powdered leaves (5 g) with 75 mL of 0.6 M [C₆MIM]Br.[2] The optimal extraction conditions are a solvent-to-solid ratio of 15 mL/g for 10 minutes.[2]
-
Concentrate the resulting solution using a rotary evaporator at 75°C under reduced pressure.[2]
-
Subject the concentrated extract to column chromatography using polyamide resin.
-
Elute the column with a gradient of ethanol-water mixtures (e.g., 0%, 30%, and 50% ethanol).[2]
-
Collect the 30% ethanol fraction, which is enriched with forsythosides.[2]
-
Concentrate the 30% ethanol fraction under reduced pressure and store it in a refrigerator for subsequent HSCCC separation.[2]
High-Speed Counter-Current Chromatography (HSCCC) Purification
Instrumentation:
-
High-Speed Counter-Current Chromatograph (e.g., QuikPrep Chassis Mk5)[3]
-
HPLC pump
-
Sample injection valve with a sample loop
-
UV-Vis detector
Two-Phase Solvent System:
-
Prepare a two-phase solvent system consisting of ethyl acetate–ethanol–acetic acid–water at a volume ratio of 4:1:0.25:6.[2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) phase and the lower (mobile) phase before use.
HSCCC Protocol:
-
Fill the entire coil column of the HSCCC instrument with the upper phase (stationary phase).[2]
-
Set the revolution speed of the apparatus to 850 rpm.[2]
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.[2]
-
Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the emergence of the mobile phase from the column outlet.[2]
-
Dissolve the pre-purified sample (e.g., 120 mg of the 30% ethanol fraction) in a suitable volume of the solvent mixture (e.g., 8 mL) and inject it into the column through the sample injection valve.[2]
-
Continuously monitor the effluent from the column outlet with a UV-Vis detector.
-
Collect fractions based on the resulting chromatogram.
-
Combine the fractions containing the purified this compound.
-
Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data from a representative purification of this compound using HSCCC.
Table 1: HSCCC Operational Parameters
| Parameter | Value |
| Solvent System | Ethyl acetate–ethanol–acetic acid–water (4:1:0.25:6, v/v/v/v)[2] |
| Stationary Phase | Upper phase of the solvent system[2] |
| Mobile Phase | Lower phase of the solvent system[2] |
| Revolution Speed | 850 rpm[2] |
| Flow Rate | 1.5 mL/min[2] |
| Sample Loading | 120 mg of pre-purified extract[2] |
Table 2: Purification Yield and Purity of Forsythosides
| Compound | Amount from 120 mg Pre-purified Sample | Purity (by HPLC) |
| This compound | 5.4 mg[2] | 96.1%[2] |
| Forsythoside A | 59.7 mg[2] | 97.9%[2] |
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
References
Application Notes: Forsythoside I as a Reference Standard in Phytochemical Analysis
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside (CPG) primarily isolated from the fruits of Forsythia suspensa (Thunb.) Vahl[1][2][3]. It is recognized for its potential anti-inflammatory properties[1][4]. As a distinct phytochemical marker, this compound is crucial for the quality control and standardization of herbal extracts and related pharmaceutical preparations. Its chemical formula is C29H36O15, with a molecular weight of 624.59 g/mol [2][4]. The use of a well-characterized reference standard like this compound ensures the accuracy, reproducibility, and reliability of analytical methods.
Applications in Phytochemical Analysis
The primary application of this compound as a reference standard is in the quantitative determination of its content in raw plant materials, extracts, and finished products. This is essential for:
-
Quality Control: Ensuring the identity, purity, and potency of Forsythia suspensa and other plant-based products. Consistent levels of marker compounds like this compound often correlate with the therapeutic efficacy of the herbal medicine.
-
Standardization: Establishing standardized extracts with a defined concentration of this compound. This allows for consistent dosing and reliable pharmacological studies.
-
Stability Testing: Assessing the degradation of this compound in products over time and under various storage conditions to determine shelf-life.
-
Pharmacokinetic Studies: Quantifying this compound in biological matrices to study its absorption, distribution, metabolism, and excretion (ADME).
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for this purpose, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS)[2][5][6].
Quantitative Analysis Data
The performance of an analytical method using this compound as a reference standard is evaluated based on several parameters. The following table summarizes typical performance data for the quantification of Forsythoside A (a closely related and often co-analyzed compound) by HPLC, which demonstrates the method's reliability.
| Parameter | Typical Value | Description | Source |
| Linearity Range (µg) | 0.202 - 1.515 | The concentration range over which the detector response is directly proportional to the analyte concentration. | [7] |
| Correlation Coefficient (r) | > 0.9998 | A measure of how well the calibration curve fits the linear regression model. A value close to 1 indicates excellent linearity. | [7] |
| Average Recovery (%) | 98.54% | The accuracy of the method, determined by adding a known amount of the standard to a sample and measuring the amount recovered. | [7] |
| Relative Standard Deviation (RSD) (%) | 1.1% | A measure of the method's precision or repeatability. Lower values indicate higher precision. | [7] |
| Content Range in Forsythiae Fructus | 0.200% - 1.681% | The typical variation in the content of the analyte found in different batches of the raw herbal material. | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Forsythia suspensa Fruit by HPLC
This protocol provides a standard method for determining the concentration of this compound in a dried fruit sample.
1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 98%)
-
Dried fruits of Forsythia suspensa
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
-
Deionized Water
2. Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 1.0 mg/mL.
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.
3. Preparation of Sample Solution
-
Grind the dried fruits of Forsythia suspensa into a fine powder.
-
Accurately weigh 1.0 g of the powder and place it in a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes at 60°C.
-
Cool the extract to room temperature and filter it through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/PDA detector.
-
Mobile Phase: A gradient or isocratic elution can be used. A common isocratic mobile phase is a mixture of Acetonitrile and Water (containing 0.4% glacial acetic acid) in a ratio of 15:85 (v/v)[7].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C[6].
-
Detection Wavelength: 330 nm[7].
-
Injection Volume: 10 µL[6].
5. Analysis and Calculation
-
Inject the series of standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
The content of this compound in the raw material is calculated using the following formula: Content (mg/g) = (C × V) / W Where:
-
C = Concentration of this compound in the sample solution (mg/mL)
-
V = Total volume of the extraction solvent (mL)
-
W = Weight of the sample powder (g)
-
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for quantifying this compound using HPLC.
Inhibitory Effect of this compound on the NF-κB Signaling Pathway
Forsythosides have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway[8][9].
Caption: this compound inhibits NF-κB-mediated inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 1177581-50-8 | this compound [phytopurify.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. CAS 79916-77-1 | Forsythiaside [phytopurify.com]
- 6. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Forsythoside I in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of antiviral research on forsythoside I. The protocols and data presented are based on existing literature and are intended to serve as a foundation for further investigation into the antiviral properties of this compound. It is important to note that in scientific literature, "Forsythoside A" is the predominantly studied compound with antiviral properties, and for the purpose of these detailed notes, it will be used as the primary example. Researchers should verify the specific forsythoside they are working with.
Overview of this compound (as Forsythoside A) Antiviral Activity
Forsythoside A (FTA) is a phenylethanoid glycoside extracted from Forsythia suspensa, a plant used in traditional Chinese medicine.[1][2] Studies have demonstrated its antiviral activity against a range of viruses, primarily through the inhibition of viral replication and modulation of the host immune response.[3][4][5] Its mechanisms of action often involve the downregulation of inflammatory signaling pathways such as the Toll-like receptor 7 (TLR7) and nuclear factor-kappa B (NF-κB) pathways.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the antiviral effects of Forsythoside A from various studies. This data provides a baseline for expected efficacy and cytotoxicity.
Table 1: In Vitro Antiviral Activity of Forsythoside A
| Virus | Cell Line | Assay | Endpoint | Result | Reference |
| Avian Infectious Bronchitis Virus (IBV) | Chicken Embryo Kidney (CEK) cells | Cytopathic Effect (CPE) & Real-time PCR | Inhibition of infectivity | Partial inhibition at 0.32 mM, complete inhibition at 0.64 mM.[4] | [4] |
| Influenza A Virus (H1N1) | Madin-Darby Canine Kidney (MDCK) cells | Not specified | Protective effect | Dose-dependent protective effect.[7] | [7] |
| Respiratory Syncytial Virus (RSV) | Not specified | Not specified | IC50 | 50 µg/mL (for aqueous extract of Forsythia Fructus) | [7] |
Table 2: In Vivo Antiviral Activity of Forsythoside A
| Virus | Animal Model | Treatment | Key Findings | Reference |
| Influenza A Virus (IAV) | C57BL/6j mice | 2 µg/mL (0.2 mL/mouse/day) | Reduced rate of body weight loss, decreased viral replication in lungs.[2] | [2] |
| Avian Infectious Bronchitis Virus (IBV-M41) | Chickens | 40 mg/kg/day (medium dose), 80 mg/kg/day (high dose) | High recovery rate (up to 86.67%) in treatment groups.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration range of forsythoside A that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from cytotoxicity.
-
Cell Seeding: Seed host cells (e.g., MDCK, CEK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Addition: Prepare serial dilutions of forsythoside A in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve.
Plaque Reduction Assay Protocol
This assay quantifies the ability of forsythoside A to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., 100 plaque-forming units/well) for 1 hour.
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing various concentrations of forsythoside A.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the concentration of forsythoside A that reduces the plaque number by 50% compared to the virus control.
Real-Time Quantitative PCR (RT-qPCR) for Viral Replication
This method measures the effect of forsythoside A on the levels of viral RNA, indicating an impact on viral replication.[3]
-
Experimental Setup: Infect cells with the virus in the presence or absence of forsythoside A.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers and probes specific for a viral gene (e.g., influenza M1 protein gene) and a host housekeeping gene (e.g., GAPDH) for normalization.[1]
-
Data Analysis: Calculate the relative expression of the viral gene using the ΔΔCt method. A decrease in viral gene expression in the presence of forsythoside A indicates inhibition of replication.[3]
Western Blot for Signaling Pathway Analysis
This protocol is used to investigate the effect of forsythoside A on the protein expression levels of key components in signaling pathways like NF-κB and JAK-STAT.[9]
-
Cell Treatment and Lysis: Treat cells with the virus and/or forsythoside A for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-STAT1, STAT1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound antiviral research.
Caption: General experimental workflow for antiviral drug discovery.
Caption: Inhibition of the TLR7-NF-κB signaling pathway by this compound.
Caption: Potential modulation of the JAK-STAT signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Forsythoside a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental study of Forsythoside A on prevention and treatment of avian infectious bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparing Forsythoside I Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspense (Thunb.) Vahl.[1] It is recognized for its potential anti-inflammatory properties, making it a compound of interest in drug development and biomedical research.[1][2] Notably, this compound has been shown to inhibit the release of pro-inflammatory cytokines and modulate the TXNIP/NLRP3 inflammasome pathway in cellular models.[3] This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture applications, ensuring reproducibility and optimal performance in your experiments.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C29H36O15 | [2][4] |
| Molecular Weight | 624.59 g/mol | [2][4] |
| Appearance | Yellow solid | [2] |
| Purity | 95% - 99.94% | [3][4] |
| Solubility (H2O) | 100 mg/mL (160.11 mM) | [2] |
| Solubility (DMSO) | 33.3 mg/mL (53.31 mM) - 100 mg/mL (160.11 mM) | [1][2] |
Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions to working concentrations for cell culture experiments.
Materials
-
This compound powder (purity ≥ 95%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Sterile, disposable serological pipettes and pipette tips
Protocol
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.25 mg of this compound. Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 624.59 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 624.59 g/mol x 0.001 L = 0.0062459 g = 6.25 mg
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1][2] Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months to a year).[1][2][3] For short-term storage, -20°C for up to 1 month is also an option.[1][3] Protect the solution from light.[1]
-
Application in Cell Culture
This compound has been demonstrated to have anti-inflammatory effects. For instance, in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells, this compound (50-200 µg/mL) has been shown to inhibit the release of pro-inflammatory cytokines and suppress the activation of the TXNIP/NLRP3 inflammasome pathway.[3]
Preparation of Working Solutions
To prepare a working solution from the 10 mM stock, dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution:
-
Calculate the volume of stock solution needed:
-
(M1)(V1) = (M2)(V2)
-
(10 mM)(V1) = (0.1 mM)(1000 µL)
-
V1 = 10 µL
-
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of sterile cell culture medium.
-
Mix gently by pipetting up and down.
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the TXNIP/NLRP3 inflammasome pathway.[3] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound in inhibiting the TXNIP/NLRP3 inflammasome pathway.
Summary and Best Practices
-
This compound is soluble in both water and DMSO, with DMSO being a common solvent for creating high-concentration stock solutions for cell culture.
-
Always use high-purity this compound and sterile techniques to prepare stock solutions.
-
Sonication is recommended to ensure complete dissolution.
-
Store stock solutions in single-use aliquots at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
-
Always include a vehicle control in your experiments to account for any effects of the solvent.
-
The provided protocol and concentrations are a starting point; optimal concentrations may vary depending on the cell type and experimental design.
References
Application of Forsythoside I in Alzheimer's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2] Emerging research has highlighted the therapeutic potential of natural compounds in mitigating AD pathology. Forsythoside I, a phenylethanoid glycoside derived from Forsythia suspensa, has garnered significant attention for its neuroprotective properties. This document provides detailed application notes and protocols for utilizing this compound in various AD research models, based on recent scientific findings. This compound, along with its analogues like Forsythoside A and B, has been shown to combat key aspects of AD pathology, including neuroinflammation, oxidative stress, Aβ aggregation, and tau hyperphosphorylation.[3][4][5]
Key Mechanisms of Action
This compound and its related compounds exert their neuroprotective effects through multiple mechanisms:
-
Anti-Neuroinflammatory Effects: Forsythoside A and B have been demonstrated to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[4] This is achieved, in part, by downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the inhibition of the NF-κB signaling pathway.[3][4]
-
Inhibition of Ferroptosis: Forsythoside A has been shown to mitigate Alzheimer's-like pathology by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[3][6] This is mediated through the activation of the Nrf2/GPX4 signaling axis, which helps to reduce lipid peroxidation and maintain mitochondrial function.[3][7]
-
Inhibition of Amyloid-β Aggregation: Studies have identified Forsythoside A as a potent inhibitor of Aβ aggregation.[5][8] It can effectively reduce the formation of Aβ fibrils and even disassemble pre-formed aggregates, thereby reducing Aβ-induced neurotoxicity.[5][8]
-
Reduction of Tau Hyperphosphorylation: Forsythoside A treatment has been observed to suppress the levels of hyperphosphorylated tau in the brains of AD animal models.[6][9] The precise mechanisms underlying this effect are still under investigation but may be linked to its anti-inflammatory and antioxidant properties.[1]
-
Antioxidant Activity: Forsythosides possess antioxidant properties that help to counteract the oxidative stress implicated in AD pathogenesis.[3][10]
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of Forsythosides in various Alzheimer's disease models.
Table 1: In Vitro Effects of Forsythoside A on Aβ₁₋₄₂-induced N2a Cells
| Parameter | Treatment | Result | p-value | Reference |
| Cell Viability | Aβ₁₋₄₂ + Forsythoside A | Dose-dependent improvement | p < 0.001 | [3] |
| MDA Levels | Aβ₁₋₄₂ + Forsythoside A | Decreased | p < 0.05 | [3] |
| Mitochondrial Membrane Potential | Aβ₁₋₄₂ + Forsythoside A | Prevention of dissipation | p < 0.01 | [3] |
Table 2: In Vitro Effects of Forsythoside A on LPS-induced BV2 Microglia
| Parameter | Treatment | Result | p-value | Reference |
| Nitric Oxide (NO) Production | LPS + Forsythoside A | Dose-dependent reduction | p < 0.001 | [3] |
| IL-1β Levels | LPS + Forsythoside A | Dose-dependent reduction | p < 0.001 | [3] |
| IL-6 Levels | LPS + Forsythoside A | Dose-dependent reduction | p < 0.001 | [3] |
Table 3: In Vivo Effects of Forsythoside A in APP/PS1 Mice
| Parameter | Treatment | Result | p-value | Reference |
| Iba1 Expression | Forsythoside A | Markedly decreased | p < 0.05 | [3] |
| GFAP Expression | Forsythoside A | Markedly decreased | p < 0.05 | [3] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Forsythoside A | Downregulated | p < 0.01 | [3] |
| Anti-inflammatory Cytokines (IL-4, IL-10) | Forsythoside A | Upregulated | p < 0.01 (IL-4), p < 0.001 (IL-10) | [3] |
| p-NF-κB Expression | Forsythoside A | Decreased | p < 0.01 | [3] |
| Aβ Deposition & p-tau Levels | Forsythoside A | Suppressed | Not specified | [6] |
Table 4: In Vivo Effects of Forsythoside B in APP/PS1 Mice
| Parameter | Treatment | Result | p-value | Reference |
| TNF-α Levels (Serum & Brain) | Forsythoside B | Markedly lower | p < 0.01 | [4] |
| IL-1β Levels (Serum & Brain) | Forsythoside B | Markedly lower | p < 0.05 | [4] |
| IL-6 Levels (Serum & Brain) | Forsythoside B | Markedly lower | p < 0.01 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and its analogues in AD research.
Protocol 1: In Vitro Aβ₁₋₄₂-induced Neurotoxicity Model in N2a Cells
-
Cell Culture:
-
Culture mouse neuroblastoma (N2a) cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Aβ₁₋₄₂ Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting peptide film at -20°C.
-
Prior to use, reconstitute the Aβ₁₋₄₂ film in DMSO to a stock concentration of 1 mM and then dilute to the final working concentration in cell culture medium.
-
Aggregate the Aβ₁₋₄₂ by incubating at 37°C for 24 hours.
-
-
Treatment:
-
Seed N2a cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of Forsythoside A for 2 hours.
-
Add the aggregated Aβ₁₋₄₂ to the wells to induce neurotoxicity.
-
-
Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation with Aβ₁₋₄₂, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: In Vitro Neuroinflammation Model in LPS-induced BV2 Microglia
-
Cell Culture:
-
Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed BV2 cells in 24-well plates.
-
Pre-treat the cells with varying concentrations of Forsythoside A for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Measurement of Cytokine Levels (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 3: In Vivo APP/PS1 Transgenic Mouse Model
-
Animals and Treatment:
-
Use male APP/PS1 double transgenic mice and wild-type (WT) littermates as controls.
-
Administer Forsythoside A or B intragastrically daily for a specified period (e.g., 36 days for Forsythoside B).[4]
-
-
Behavioral Testing (Morris Water Maze):
-
Assess spatial learning and memory. The maze consists of a circular pool filled with opaque water with a hidden platform.
-
Train the mice to find the hidden platform over several days.
-
Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (platform removed).
-
-
Immunohistochemistry:
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains and postfix, then cryoprotect in sucrose solutions.
-
Section the brains using a cryostat.
-
Perform immunohistochemical staining for Aβ plaques (using antibodies like 4G8), activated microglia (Iba1), and astrocytes (GFAP).
-
-
Western Blot Analysis:
-
Homogenize brain tissue (hippocampus and cortex) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-tau, Iba1, GFAP, components of the NF-κB and Nrf2 pathways).
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the application of this compound in Alzheimer's disease research.
Caption: Forsythoside A's dual mechanism in inhibiting ferroptosis and neuroinflammation.
Caption: General experimental workflows for in vitro and in vivo studies of Forsythoside.
Caption: The multifaceted therapeutic action of this compound against AD pathology.
References
- 1. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of forsythoside A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation | Semantic Scholar [semanticscholar.org]
- 10. Oxidative Stress in Alzheimer's Disease: Why Did Antioxidant Therapy Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Techniques for the Quality Control of Forsythoside I
Introduction
Forsythoside I, a phenylethanoid glycoside, is one of the primary bioactive components isolated from the fruits and leaves of Forsythia suspensa (Thunb.) Vahl. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects. Ensuring the quality, consistency, and potency of raw materials and finished products containing this compound is critical for drug development and manufacturing. This document provides detailed application notes and protocols for the quality control of this compound using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination of this compound in herbal extracts and pharmaceutical formulations.[1] Its specificity, accuracy, and reproducibility make it an ideal method for quality control.[2]
Experimental Protocol: HPLC Quantification of this compound
a. Instrumentation & Materials
-
High-Performance Liquid Chromatograph with UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Glacial Acetic Acid, Purified Water.
-
This compound Reference Standard.
b. Chromatographic Conditions The following conditions have been shown to provide good separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase | Isocratic: Acetonitrile and 0.4% Acetic Acid in Water (15:85, v/v)[3] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 330 nm[3] |
| Injection Volume | 10 - 20 µL |
c. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 0.1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.01 to 0.15 mg/mL).[3]
-
Sample Preparation: Accurately weigh the powdered plant material or finished product. Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication. Filter the resulting solution through a 0.45 µm syringe filter before injection.[5]
d. Method Validation Parameters Analytical method validation ensures the reliability of the results.[6][7] Key validation parameters for the HPLC method are summarized below.
| Parameter | Typical Results |
| Linearity (r²) | > 0.999[3] |
| Range | 0.2 - 1.5 µg[3] |
| Accuracy (Recovery) | 98.5%[3] |
| Precision (RSD%) | < 2.0%[3] |
Workflow for HPLC Analysis
Caption: General workflow for the HPLC-based quality control of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, a refinement of HPLC, utilizes columns with sub-2 µm particles, leading to significantly faster analysis times, better resolution, and reduced solvent consumption.[8] This makes it highly suitable for high-throughput quality control environments.
Experimental Protocol: UPLC-MS/MS Analysis
UPLC is often coupled with mass spectrometry (MS) for highly sensitive and specific identification and quantification.
a. Instrumentation & Materials
-
UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).
-
Analytical column: C18 reversed-phase column for UPLC (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[9]
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid, Purified Water.
-
This compound Reference Standard.
b. Chromatographic and MS Conditions The following parameters are a starting point for method development.
| Parameter | UPLC Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)[5][9] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile[5][9] |
| Gradient Elution | 0-5 min, 5-25% B; 5-13 min, 25-80% B; 13-23 min, 80-100% B[5][9] |
| Flow Rate | 0.3 mL/min[5][9] |
| Column Temperature | 30 °C[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Mass Analyzer | Q-TOF |
c. Preparation of Solutions
-
Standard Preparation: Dissolve the this compound reference standard in methanol to a concentration of approximately 0.1 mg/mL.[9]
-
Sample Preparation: Dilute the sample extract (prepared as in the HPLC section) appropriately and filter through a 0.22 µm syringe filter before injection.[9]
Logical Diagram for Method Validation
Caption: Key parameters for the validation of an analytical method.[10]
Other Characterization Techniques
While chromatography is the primary tool for quantification, spectroscopic techniques are valuable for the identification and structural characterization of this compound, especially in raw material qualification.
a. Fourier-Transform Infrared Spectroscopy (FT-IR) FT-IR is used to identify the functional groups present in the this compound molecule, providing a characteristic "fingerprint." The FT-IR spectrum can confirm the identity of the reference standard and raw materials by comparing the positions and intensities of absorption bands.[4]
b. Differential Scanning Calorimetry (DSC) DSC is used to determine the thermal properties of this compound, such as its melting point and thermal stability.[4] This information is crucial for understanding the physical state of the active ingredient, which can impact formulation and stability.[4]
These qualitative techniques complement the quantitative data from chromatography, providing a more complete quality profile for this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Quality-control analytical methods: high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Forsythoside I Solubility: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Forsythoside I.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound and why is it a concern?
This compound, a caffeoyl phenylethanoid glycoside, generally exhibits poor water solubility, which can be a significant obstacle in drug development.[1][2] This low solubility can lead to challenges in preparing stock solutions, achieving desired concentrations for in vitro and in vivo assays, and can result in low or variable bioavailability for oral formulations.[3][] One supplier notes a high solubility in water (100 mg/mL), but recommends sonication, indicating that dissolution can be challenging.[5]
Q2: My this compound is precipitating out of my aqueous buffer. What are some immediate troubleshooting steps?
Precipitation is a common issue when working with poorly soluble compounds. Here are some immediate steps to resolve this:
-
Apply Heat: Gently warming the solution to 37°C can help increase solubility.[6]
-
Use Sonication: Applying ultrasonic energy can aid in the dissolution process and break up aggregates.[5][6][7] This is a widely recommended step for dissolving this compound.
-
Check pH: this compound's solubility may be pH-dependent. Ensure the pH of your aqueous buffer is optimal. For many phenolic compounds, solubility increases at a more basic pH, though stability must also be considered.[][8]
-
Consider a Co-solvent: If using a purely aqueous buffer is not strictly required, the addition of a small percentage of an organic solvent like DMSO can maintain solubility.
Diagram: Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Solubility Enhancement Techniques
For experiments requiring higher aqueous concentrations without organic solvents, several advanced techniques can be employed.
Q3: How can I systematically improve the aqueous solubility of this compound for formulation development?
A variety of techniques exist to enhance the solubility of poorly water-soluble drugs.[9][10] The most common and effective methods include using co-solvents, cyclodextrin complexation, solid dispersions, and nanosuspensions.[1][3]
Co-solvent Systems
Co-solvency is a primary strategy to solubilize hydrophobic compounds by reducing the interfacial tension between the aqueous solution and the solute.[11] This is particularly useful for preparing stock solutions and formulations for in vivo studies.
Q4: What are some established co-solvent formulations for phenylethanoid glycosides like this compound?
Several multi-component solvent systems are documented to achieve clear solutions at concentrations suitable for animal studies.
Table 1: Co-solvent Formulations for Forsythoside Compounds
| Formulation Components | Achieved Solubility | Source |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.0 mg/mL | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL |[7] |
Note: Data for Forsythoside H is often used as a reference for related compounds like this compound.[7]
Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex that significantly enhances aqueous solubility.[3][13] β-cyclodextrin (β-CD) and its derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used.[14][15]
Q5: Is there evidence that cyclodextrins work for Forsythosides?
Yes. A study on Forsythia suspensa leaf extract demonstrated that forming an inclusion complex with β-cyclodextrin significantly increased the aqueous solubility of the extract, which contains Forsythoside A, a closely related compound.[16][17] The solubility of the extract-CD complex reached 70.2 g/L.[16][17]
Diagram: Cyclodextrin Inclusion Mechanism
Caption: Encapsulation of this compound by a cyclodextrin molecule.
Solid Dispersions
A solid dispersion (SD) involves dispersing a hydrophobic drug within a hydrophilic carrier or matrix at the solid state.[1][18] This technique enhances solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state, which is more soluble than the crystalline form.[19][20]
Q6: What carriers and methods are used for solid dispersions?
Common hydrophilic carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[21] The most frequently used preparation method is solvent evaporation, which is suitable for heat-sensitive compounds.[20]
Nanosuspensions
Nanosuspension technology involves reducing the particle size of the pure drug down to the nanometer range.[22][23] This dramatic increase in surface area significantly enhances the dissolution velocity and saturation solubility of the compound.[22][24] Nanosuspensions are colloidal dispersions of the drug stabilized by surfactants and can be used for various administration routes.[22][23]
Diagram: Workflow for Selecting a Solubility Enhancement Method
Caption: Decision workflow for enhancing this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (In Vivo)
This protocol is based on a common formulation for administering poorly soluble compounds in animal studies.[5]
-
Preparation: In a sterile container, measure out 10% of the final volume with Dimethyl Sulfoxide (DMSO).
-
Drug Dissolution: Add the calculated mass of this compound to the DMSO and vortex or sonicate until fully dissolved.
-
Sequential Addition: Sequentially add the other solvents while continuously mixing. First, add 40% of the final volume with Polyethylene Glycol 300 (PEG300). Ensure the solution remains clear.
-
Surfactant Addition: Add 5% of the final volume with Tween-80 and mix thoroughly.
-
Final Volume: Add 45% of the final volume with sterile saline to reach the final desired concentration.
-
Final Check: Ensure the final solution is clear. If any precipitation occurs, gentle warming and sonication may be applied.[5] It is recommended to prepare this formulation fresh before each use.
Protocol 2: Cyclodextrin Inclusion Complex Formation (Kneading Method)
This is a common, scalable method for preparing inclusion complexes.[11]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
Carrier Hydration: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) to moisten the powder and form a paste.
-
Drug Incorporation: Add the this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Test the solubility of the resulting powder in water compared to the uncomplexed drug.
Protocol 3: Phase Solubility Study (Higuchi and Connors Method)
This experiment determines the effect of a complexing agent (like cyclodextrin) on drug solubility and the stoichiometry of the complex.[15]
-
Prepare Solutions: Prepare a series of aqueous solutions with increasing concentrations of the solubilizing agent (e.g., 0 to 20 mM β-cyclodextrin).
-
Add Excess Drug: Add an excess amount of this compound to each solution in separate vials. Ensure enough solid is present to maintain saturation at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) until equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand so the excess solid can settle. Carefully collect a supernatant aliquot from each vial.
-
Filtration: Filter the aliquots through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of dissolved this compound in each filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting phase solubility diagram indicates the type of complex formed and its stability constant.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. journal.appconnect.in [journal.appconnect.in]
- 5. This compound | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 11. ijmsdr.org [ijmsdr.org]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 21. Solubility enhancement techniques [wisdomlib.org]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability issues of Forsythoside I in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Forsythoside I under various pH conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound?
This compound, a phenylethanoid glycoside, generally exhibits greater stability in acidic to neutral conditions. Studies on related phenylethanoid glycosides suggest that a pH range of 3.0 to 6.0 is optimal for minimizing degradation.[1][2][3] For instance, the related compound Forsythoside A is noted to be more stable at a pH of approximately 3 to 4 and shows instability in weakly alkaline conditions.[2][3]
Q2: How does pH influence the degradation rate of this compound?
The degradation of phenylethanoid glycosides, including this compound, is significantly accelerated at higher pH values (alkaline conditions).[1][4] The degradation process typically follows first-order kinetics.[1][4] This means the rate of degradation is directly proportional to the concentration of this compound. In alkaline environments, the ester linkages within the molecule are susceptible to hydrolysis.
Q3: What are the expected degradation products of this compound under different pH conditions?
Under alkaline or high-temperature conditions, this compound is likely to undergo hydrolysis. Based on studies of similar phenylethanoid glycosides like acteoside, the primary degradation pathway involves the cleavage of the ester bond.[1][4] This would likely result in the formation of its constituent parts, which could include caffeic acid and other glycosidic fragments. Under strongly acidic conditions, glycosidic bond cleavage may also occur, though phenylethanoid glycosides are generally more stable in acidic media.
Q4: Are there general stability concerns for phenylethanoid glycosides that apply to this compound?
Yes, as a class of compounds, phenylethanoid glycosides are susceptible to degradation under conditions of high temperature, exposure to light, and high pH.[1][4] For long-term storage of this compound solutions, it is recommended to use a buffered solution with a slightly acidic pH, store at low temperatures (e.g., 4°C), and protect from light.[1]
Troubleshooting Guide
Issue: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution may indicate degradation. Phenylethanoid glycosides can oxidize or undergo other chemical transformations that result in chromophoric (color-producing) degradation products. This is more likely to occur at a non-optimal pH, upon exposure to light, or at elevated temperatures. It is advisable to verify the integrity of the solution using an analytical technique like HPLC.
Issue: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products?
Yes, the appearance of new peaks in your HPLC analysis is a strong indicator of degradation. To confirm, you can perform a forced degradation study by intentionally exposing a sample of this compound to harsh conditions (e.g., strong acid, strong base, high temperature). The peaks that appear or increase in these stressed samples are likely degradation products. A stability-indicating HPLC method should be able to resolve these new peaks from the parent this compound peak.
Issue: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions within the optimal stability range (acidic to neutral, ideally pH 3-6).
-
Temperature: Keep solutions cool and avoid unnecessary exposure to high temperatures.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Fresh Solutions: Prepare solutions fresh whenever possible, especially for quantitative experiments.
Data on Stability of Related Phenylethanoid Glycosides
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the degradation kinetics for total phenylethanoid glycosides (PhGs) and acteoside, a structurally similar compound, under different pH conditions at 20°C. This data can serve as a valuable proxy for estimating the stability of this compound.
| pH | Compound Class | Rate Constant (k) x 10⁻³ day⁻¹ | Half-life (t½) in days |
| 5.0 | Total PhGs | 2.1 | 330.1 |
| 6.0 | Total PhGs | 4.4 | 157.5 |
| 7.0 | Total PhGs | 8.8 | 78.8 |
| 8.0 | Total PhGs | 129 | 5.4 |
| 9.0 | Total PhGs | 251 | 2.8 |
| 5.0 | Acteoside | 4.3 | 161.2 |
| 6.0 | Acteoside | 8.8 | 78.8 |
| 7.0 | Acteoside | 16.5 | 42.0 |
| 8.0 | Acteoside | 179.9 | 3.9 |
| 9.0 | Acteoside | 203.4 | 3.4 |
Data adapted from a study on phenylethanoid glycosides from Osmanthus fragrans Lour. flowers.[1]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol-water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. A dark control should be kept under the same conditions but shielded from light.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (a C18 column with a gradient elution of water and acetonitrile, both with a small amount of acid like formic acid, is a good starting point).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
Visualizations
Caption: Putative degradation pathway of this compound under alkaline conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Forsythoside I Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Forsythoside I in stock solutions.
Troubleshooting Guides
Issue: My this compound stock solution is showing signs of degradation (e.g., color change, precipitation, loss of activity).
Degradation of this compound can be a significant issue, leading to inaccurate experimental results. The following guide provides a systematic approach to preparing and storing stable stock solutions.
Experimental Workflow for Stable Stock Solution Preparation
The following diagram illustrates the recommended workflow for preparing a stable stock solution of this compound.
Caption: Workflow for preparing and storing stable this compound stock solutions.
Quantitative Data Summary: Solubility and Storage
For optimal stability, it is crucial to select the right solvent and storage conditions. The table below summarizes the key quantitative data for this compound.
| Parameter | Condition | Recommendation/Value | Citations |
| Solubility | DMSO | 33.3 mg/mL to 100 mg/mL (Sonication may be needed) | [1][2][3] |
| H₂O | 100 mg/mL (Sonication is recommended) | [1] | |
| Ethanol | ~30 mg/mL | [3] | |
| PBS (pH 7.2) | ~1 mg/mL | [3] | |
| In vivo Formulation | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1][4] | |
| Storage (Solid Powder) | Temperature | -20°C | [1][3] |
| Duration | ≥ 3 years | [1][3] | |
| Storage (In Solvent) | Temperature | -20°C or -80°C | [2][4][5][6] |
| Duration at -20°C | Up to 1 month | [2][4][5][6] | |
| Duration at -80°C | Up to 6 months | [2][4][5][6] | |
| General Handling | Light Exposure | Protect from light | [4][5][6][7] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [2][4][5][6] | |
| Aqueous Solutions | Not recommended for storage longer than one day | [3] |
Detailed Experimental Protocol for Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration. It is recommended to use newly opened DMSO, as hygroscopic DMSO can negatively impact solubility[6]. For certain applications, purging the solvent with an inert gas before use is advisable[3].
-
Dissolution:
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials[7]. This will help to avoid repeated freeze-thaw cycles which can degrade the compound[2][4][5][6].
-
Storage:
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: DMSO is a commonly recommended solvent for preparing high-concentration stock solutions of this compound, with reported solubilities ranging from 33.3 mg/mL to 100 mg/mL.[1][2][3] For aqueous applications, water can be used, but the stability of the solution is limited.[1][3] For in vivo studies, a co-solvent system such as DMSO, PEG300, Tween-80, and saline is often employed.[1][4]
Q2: What are the ideal storage conditions to prevent degradation of this compound stock solutions?
A2: To ensure stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4][5][6] It is also critical to protect the solutions from light[4][5][6][7].
Q3: How long can I store my this compound stock solution?
A3: The stability of the stock solution is temperature-dependent. At -80°C, it can be stored for up to 6 months, while at -20°C, the recommended storage period is 1 month.[2][4][5][6]
Q4: What should I do if my this compound precipitates out of solution?
A4: If precipitation occurs, you can try to redissolve the compound by gently heating the solution to 37°C and/or using an ultrasonic bath.[2][4] If the compound has precipitated due to being stored in an aqueous buffer for an extended period, it is best to prepare a fresh solution.
Q5: Are there any known stabilizers for this compound solutions?
A5: While the search results do not specify particular stabilizing agents, the general guidelines for preventing degradation include using anhydrous solvents, protecting from light, avoiding high pH, storing at low temperatures, and preventing repeated freeze-thaw cycles.[4][5][6][7][9]
Q6: What is the degradation pathway for this compound?
A6: this compound is a phenylethanoid glycoside. This class of compounds is known to be susceptible to degradation under conditions of high temperature, high pH, and light exposure.[9] Degradation can occur through hydrolysis, potentially breaking down the molecule into components like verbasoside, caffeic acid, and isoacteoside.[9] The following diagram illustrates a simplified potential degradation pathway.
Caption: Simplified overview of potential this compound degradation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 79916-77-1 | Forsythiaside [phytopurify.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Forsythoside I Extraction from Forsythia suspensa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Forsythoside I from Forsythia suspensa.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Forsythia suspensa?
A1: Common methods include conventional solvent extraction (reflux), ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2][3] More recent, greener techniques involve using additives like β-cyclodextrin or chitosan to enhance extraction efficiency and stability.[4][5][6]
Q2: I am experiencing low yields of this compound. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, extraction time, or solid-to-liquid ratio can significantly impact yield.
-
Degradation of this compound: this compound is susceptible to degradation at high temperatures and under acidic or alkaline conditions.[6][7]
-
Improper Sample Preparation: The particle size of the plant material can affect the extraction efficiency.
-
Inefficient Extraction Method: The chosen extraction method may not be the most effective for your specific sample and equipment.
Q3: How can I prevent the degradation of this compound during extraction?
A3: To minimize degradation, consider the following:
-
Temperature Control: Avoid excessively high temperatures. For instance, in chitosan-assisted extraction, the yield of forsythoside A (a related compound) decreased at temperatures above 80°C.[4]
-
pH Management: Forsythoside A is unstable in weak alkaline conditions.[6] Maintaining a slightly acidic to neutral pH can be beneficial. A study on β-cyclodextrin-assisted extraction found a pH of around 3.94 to be optimal.[5][8]
-
Extraction Time: Prolonged exposure to heat can lead to degradation. Optimize the extraction time to maximize yield without causing significant degradation.
-
Use of Stabilizing Agents: Additives like β-cyclodextrin have been shown to enhance the thermal stability of forsythosides.[6]
Q4: Which part of the Forsythia suspensa plant is best for this compound extraction?
A4: While the fruits (Forsythiae Fructus) are traditionally used, the leaves of Forsythia suspensa are also a rich source of forsythosides, including this compound and Forsythoside A, and are often used for extraction.[4][5][9][10][11][12]
Q5: What analytical method is typically used to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound in extracts.[1][13][14]
Troubleshooting Guides
Issue 1: Consistently Low this compound Yield
Question: My this compound yield is much lower than reported in the literature. What steps can I take to troubleshoot this?
Answer: A systematic approach can help identify the cause of low yields. Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low this compound yield.
Detailed Steps:
-
Verify Extraction Parameters: Cross-reference your protocol with optimized conditions from published studies (see tables below). Small deviations in temperature, time, or solvent ratios can significantly reduce yields.
-
Evaluate Plant Material: Ensure you are using the correct part of the plant. The material should be properly dried and stored to prevent degradation of active compounds. Grind the material to a suitable particle size to increase surface area for extraction.
-
Review Extraction Method: Compare your current method with others. For example, UAE or MAE are often more efficient than simple maceration.[1] Ensure all equipment is functioning correctly.
-
Validate Analytical Method: Confirm that your HPLC method is accurate. Run a known standard to verify the calibration curve. Check the column's performance and ensure the mobile phase is prepared correctly.
-
Systematic Optimization: If the cause is still unclear, perform optimization experiments. Start by varying one factor at a time (e.g., temperature) while keeping others constant to identify the most influential parameters.
Issue 2: Suspected Degradation of this compound
Question: I suspect my this compound is degrading during the extraction process. How can I confirm this and prevent it?
Answer: Degradation is a common issue, often indicated by the appearance of unknown peaks in your chromatogram and lower than expected yields.
Confirmation and Prevention Strategy:
-
Time-Course Study: Take aliquots from your extraction vessel at different time points and analyze them via HPLC. A decrease in the this compound peak area over time, especially with a concurrent rise in degradation product peaks, suggests instability.
-
Temperature Reduction: High temperatures accelerate the degradation of many natural products.[6] Try lowering the extraction temperature. While this may require a longer extraction time, it can preserve the integrity of the this compound. Studies have shown that for some methods, temperatures around 70-80°C are optimal, but exceeding this can lead to reduced yields.[4]
-
pH Control: Forsythoside A, a related compound, is known to be unstable under weak alkaline conditions.[6] Measure the pH of your extraction solvent and adjust it to a slightly acidic or neutral range if necessary. An optimal pH of 3.94 was reported for β-cyclodextrin-assisted extraction.[5][8]
-
Consider a Milder Extraction Method: If using high-energy methods like MAE, consider switching to a lower-temperature method like UAE or a green method such as β-cyclodextrin-assisted extraction, which has been shown to improve the stability of forsythosides.[6]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to help you compare different extraction methods and their optimal parameters for forsythosides.
Table 1: Optimal Conditions for Various Forsythoside Extraction Methods
| Extraction Method | Plant Part | Key Parameters | This compound Yield | Forsythoside A Yield | Reference |
| Ionic Liquid-Based UAE (ILUAE) | Leaves | Solvent: 0.6 M [C6MIM]Br; S/L Ratio: 15 mL/g; Time: 10 min | 0.89% | 10.74% | [9][10][11][12] |
| Microwave-Assisted (MAE) | Fruits | Solvent: 70% Methanol; S/L Ratio: 30 mL/g; Temp: 70°C; Power: 400W; Time: 1 min | Not Specified | High Yield | [1] |
| Ultrasonic-Assisted (UAE) | Leaves | Solvent: 50% Ethanol; S/L Ratio: 28 mL/g; Temp: 51°C; Time: 25 min | Not Specified | 6.97% (69.69 mg/g) | [13] |
| β-Cyclodextrin-Assisted | Leaves | S/L Ratio: 1:36.3 g/mL; Temp: 75.25°C; pH: 3.94 | Not Specified | 11.80% | [5][6][8] |
| Chitosan-Assisted | Leaves | S/L Ratio: 1:52 g/mL; Temp: 80°C; Time: 120 min | Not Specified | 3.23% | [2][4] |
| Conventional Hot Water | Fruits | S/L Ratio: 21.38 mL/g; Temp: 72.06°C; Time: 2.56 h | Not Specified | 6.62% |
Experimental Protocols
Protocol 1: Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE) of this compound
This protocol is based on an optimized method for extracting forsythosides from the leaves of Forsythia suspensa.[11]
Materials:
-
Dried Forsythia suspensa leaf powder
-
Ionic Liquid: 1-hexyl-3-methylimidazolium bromide ([C6MIM]Br)
-
Deionized water
-
Ultrasonic bath/extractor
Procedure:
-
Prepare a 0.6 M solution of [C6MIM]Br in deionized water.
-
Weigh 1.0 g of dried leaf powder and place it in an extraction vessel.
-
Add 15 mL of the 0.6 M [C6MIM]Br solution to the vessel (achieving a 15 mL/g solvent-to-solid ratio).
-
Place the vessel in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for 10 minutes at a controlled temperature.
-
After extraction, centrifuge the mixture to separate the supernatant from the plant residue.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the filtrate using HPLC to determine the concentration of this compound.
Protocol 2: β-Cyclodextrin-Assisted Extraction
This green extraction method enhances yield and stability.[5][6][8]
Materials:
-
Dried Forsythia suspensa leaf powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
HCl or NaOH for pH adjustment
Procedure:
-
Prepare the extraction solvent by dissolving β-CD in deionized water.
-
In an extraction vessel, combine the leaf powder and β-CD solution. The optimal ratio is approximately 3.61:5 (leaves to β-CD) with a solid-to-liquid ratio of 1:36.3 g/mL.
-
Adjust the pH of the mixture to 3.94 using HCl or NaOH.
-
Heat the mixture to 75.25°C with constant stirring.
-
Maintain these conditions for the optimized extraction time (typically determined through preliminary experiments, e.g., 1-2 hours).
-
After extraction, cool the mixture and centrifuge to separate the solid residue.
-
Filter the supernatant for subsequent HPLC analysis.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Key factors influencing this compound extraction yield.
References
- 1. Microwave-assisted extraction followed by RP-HPLC for the simultaneous extraction and determination of forsythiaside A, rutin, and phillyrin in the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method [mdpi.com]
- 6. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic and ultrasound assisted β-cyclodextrin extraction of active ingredients from Forsythia suspensa and their antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Ionic Liquid-Based Ultrasonic-Assisted Extraction of Forsythosides from the Leaf of Forsythia suspensa (Thunb.) Vahl and Subsequent Separation and Purification by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Forsythoside I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Forsythoside I.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for large-scale purification of this compound?
A1: The most prevalent and effective methods for large-scale purification of this compound are macroporous resin chromatography and high-speed counter-current chromatography (HSCCC). These methods offer significant advantages over traditional techniques like repeated silica gel column chromatography in terms of efficiency, solvent consumption, and scalability.
Q2: What are the main challenges associated with the large-scale purification of this compound?
A2: Key challenges include:
-
Low extraction efficiency: Traditional solvent extraction methods can result in low yields.
-
Compound instability: this compound is susceptible to degradation under high temperatures and in acidic or alkaline conditions.[1]
-
Co-elution of impurities: Structurally similar compounds present in the crude extract can co-elute with this compound, affecting final purity.
-
Crystallization difficulties: Obtaining high-purity crystals of this compound can be challenging due to factors like supersaturation and the presence of impurities.
-
Process scalability: Transferring a purification method from laboratory to an industrial scale can present unforeseen challenges in terms of equipment, cost, and process control.[2]
Q3: How can I improve the stability of this compound during purification?
A3: To enhance stability, consider the following:
-
Temperature control: Avoid prolonged exposure to high temperatures during extraction and evaporation steps.
-
pH management: Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH levels can cause degradation.[1][3]
-
Use of protective agents: Encapsulation with cyclodextrins during extraction has been shown to improve the thermal stability of this compound.[1]
-
Minimize processing time: Efficient purification workflows that reduce the overall processing time can help minimize degradation.
Q4: What purity levels can be realistically achieved on a large scale?
A4: With optimized methods like HSCCC, it is possible to achieve purities of over 98%.[2] Macroporous resin chromatography can significantly enrich this compound, with purity in the final product reaching over 80% after a one-step process. Further purification steps can increase this purity.
Troubleshooting Guides
Macroporous Resin Chromatography
dot
Caption: Troubleshooting workflow for macroporous resin chromatography.
Q: My this compound yield is lower than expected. What could be the cause and how can I fix it?
A:
-
Possible Cause: Incomplete adsorption onto the resin.
-
Solution: Optimize the adsorption conditions. This includes adjusting the pH of the sample solution, ensuring the concentration of this compound is within the dynamic loading capacity of the resin, and using an appropriate loading flow rate. Slower flow rates generally allow for better adsorption.
-
-
Possible Cause: Inefficient desorption from the resin.
-
Solution: Optimize the elution process. Experiment with different ethanol concentrations in the eluent; typically, a gradient of increasing ethanol concentration is effective. Ensure a sufficient volume of eluent is used and consider a slower elution flow rate to allow for complete desorption.
-
-
Possible Cause: Degradation of this compound on the column.
-
Solution: Ensure the pH of your buffers is within a stable range for this compound (near neutral or slightly acidic). If the process is lengthy, consider conducting the chromatography at a lower temperature to minimize degradation.[1]
-
Q: The purity of my this compound is low, with many contaminating peaks. What should I do?
A:
-
Possible Cause: Incorrect resin selection.
-
Solution: The choice of macroporous resin is critical. Non-polar or weakly polar resins, such as AB-8, have been shown to be effective for this compound purification.[4] The resin's particle size and surface area also play a role in separation efficiency.
-
-
Possible Cause: Co-elution of structurally similar impurities.
-
Solution: Implement a gradient elution instead of an isocratic one. A stepwise or linear gradient of the eluting solvent (e.g., ethanol in water) can improve the separation of compounds with similar polarities. Adding a water wash step after sample loading can also help remove highly polar impurities.
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of crude extract loaded onto the column. Exceeding the resin's binding capacity will lead to breakthrough of both the target compound and impurities, resulting in poor separation.
-
Q: The flow rate of my column is very slow. How can I resolve this?
A:
-
Possible Cause: Clogging of the column frit or resin bed with particulate matter from the crude extract.
-
Solution: Always filter your crude extract through a suitable filter (e.g., 0.45 µm) before loading it onto the column.
-
-
Possible Cause: The sample is too viscous.
-
Solution: Dilute the crude extract to reduce its viscosity before loading. High viscosity can lead to high back pressure and slow flow rates.
-
High-Speed Counter-Current Chromatography (HSCCC)
dot
Caption: Troubleshooting workflow for High-Speed Counter-Current Chromatography (HSCCC).
Q: I am getting poor peak resolution and co-elution of this compound with other compounds. How can I improve this?
A:
-
Possible Cause: The two-phase solvent system is not optimal.
-
Solution: The selection of the solvent system is the most critical factor in HSCCC. For this compound, a common system is ethyl acetate-n-butanol-water. You may need to adjust the ratios of these solvents to achieve the desired partition coefficient (K) for this compound and to maximize the separation factor (α) between it and the impurities.
-
-
Possible Cause: The mobile phase flow rate is too high.
-
Solution: A lower flow rate can improve resolution by allowing more time for partitioning between the two phases. However, this will also increase the run time. You need to find a balance between resolution and speed.
-
-
Possible Cause: The rotational speed is not optimized.
-
Solution: A higher rotational speed generally leads to better retention of the stationary phase, which can improve resolution. However, excessive speed can cause emulsification.
-
Q: The recovery of this compound from the HSCCC is low. What could be the reason?
A:
-
Possible Cause: Significant loss of the stationary phase during the run.
-
Solution: Ensure that the column is properly equilibrated with the stationary phase before injecting the sample. Monitor the effluent for any signs of stationary phase "bleeding." Optimizing the rotational speed can help improve stationary phase retention.
-
-
Possible Cause: Irreversible adsorption of the sample.
-
Solution: While HSCCC is a liquid-liquid partitioning technique and irreversible adsorption is less common than in solid-phase chromatography, it can still occur if the sample interacts with the tubing material. If this is suspected, trying a different solvent system might help.
-
Q: The solvent system is forming an emulsion in the column. What should I do?
A:
-
Possible Cause: The chosen solvent system is inherently unstable.
-
Solution: Ensure that the two phases of your solvent system are thoroughly equilibrated with each other at the operating temperature before use. Degassing the solvents can also help prevent emulsion formation.
-
-
Possible Cause: The sample concentration is too high.
-
Solution: Injecting a highly concentrated sample can sometimes promote emulsification. Try diluting your sample in the mobile phase before injection.
-
Data Presentation
Table 1: Comparison of Large-Scale Purification Methods for this compound
| Parameter | Macroporous Resin Chromatography | High-Speed Counter-Current Chromatography (HSCCC) |
| Principle | Adsorption/Desorption | Liquid-Liquid Partitioning |
| Typical Purity | 80-85% (in a single step) | >98% |
| Recovery Rate | 75-85% | >90% |
| Throughput | High | Moderate to High |
| Solvent Consumption | Moderate | Moderate to High |
| Key Advantage | Cost-effective, simple operation | High resolution and purity |
| Key Disadvantage | Lower resolution than HSCCC | Requires specialized equipment |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment:
-
Soak the selected macroporous resin (e.g., AB-8) in ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the effluent is clear.
-
Pack the resin into a glass column and equilibrate with deionized water.
-
-
Sample Preparation:
-
Prepare a crude extract of Forsythia suspensa.
-
Adjust the pH of the crude extract to around 4-5.
-
Filter the extract through a 0.45 µm filter to remove any particulate matter.
-
-
Adsorption:
-
Load the pre-treated crude extract onto the equilibrated column at a flow rate of 1-2 bed volumes (BV)/hour.
-
Collect the effluent and monitor for this compound breakthrough using TLC or HPLC.
-
-
Washing:
-
After loading, wash the column with 2-3 BV of deionized water to remove unbound, highly polar impurities.
-
-
Desorption (Elution):
-
Elute the bound compounds using a stepwise or linear gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and monitor the elution of this compound by TLC or HPLC.
-
Fractions containing pure this compound are pooled.
-
-
Concentration and Drying:
-
The pooled fractions are concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous solution can be freeze-dried to obtain purified this compound powder.
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation:
-
Prepare a two-phase solvent system, for example, ethyl acetate-n-butanol-water in a 4:1:5 (v/v/v) ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at the operating temperature.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC System Preparation:
-
Fill the entire column with the stationary phase (upper phase).
-
Set the desired rotational speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the outlet without carrying the stationary phase).
-
-
Sample Preparation:
-
Dissolve the pre-purified this compound extract (e.g., from macroporous resin chromatography) in a small volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
-
Injection and Separation:
-
Inject the sample solution into the HSCCC system.
-
Continue to pump the mobile phase through the column.
-
Collect fractions at the outlet of the column.
-
-
Fraction Analysis and Collection:
-
Monitor the effluent using a UV detector (around 280 nm).
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvents from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Visualization of Experimental Workflow
dot
Caption: General experimental workflow for this compound purification.
References
- 1. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I experimental artifacts and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Forsythoside I and to help troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1][2] It is known to possess anti-inflammatory properties.[1][3] Its mechanism of action is thought to involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine release and the regulation of signaling pathways like the NF-κB and Nrf2/HO-1 pathways.[4][5]
Q2: How should I store this compound powder and its solutions?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years, protected from direct sunlight.[1] Stock solutions in solvent can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[2][3]
Q3: What are the recommended solvents for dissolving this compound?
This compound has varying solubility in different solvents. The table below summarizes the solubility data from various suppliers. It is recommended to use sonication or gentle heating to aid dissolution.[1][2] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][6]
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 100 mg/mL (160.11 mM) | Sonication is recommended.[1][6] |
| DMSO | 33.3 mg/mL (53.31 mM) | Sonication is recommended.[1][6] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 2 mg/mL (3.2 mM) | Solvents should be added sequentially, ensuring the solution is clear before adding the next one. The working solution should be prepared fresh for immediate use.[1][6] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Degradation of this compound. Phenylethanoid glycosides, the class of compounds this compound belongs to, are known to be unstable under certain conditions.[1][2] Degradation can lead to a loss of activity or the formation of confounding byproducts.
-
Solution:
-
pH and Temperature: this compound is more stable at lower pH and temperatures. Avoid high pH (alkaline) conditions and elevated temperatures during your experiments.[1][2]
-
Light Exposure: Protect this compound solutions from light.[1]
-
Fresh Preparation: Always prepare fresh working solutions from a frozen stock solution immediately before use.[1][6]
-
Possible Cause 2: Interference with cell viability assays (e.g., MTT, XTT, CCK-8). Some natural products, including plant extracts containing phenylethanoid glycosides, can interfere with tetrazolium-based cell viability assays.[7][8] These compounds may directly reduce the tetrazolium salt (e.g., MTT) to formazan, leading to a false-positive signal for cell viability.[7]
-
Solution:
-
Control Experiments: Run a control experiment with this compound in cell-free medium containing the viability assay reagent to check for direct reduction.
-
Alternative Assays: Use a non-enzymatic-based viability assay, such as the ATP assay, which measures the level of intracellular ATP and is less prone to interference from reducing compounds.[7] Alternatively, direct cell counting or trypan blue exclusion can be used.
-
Possible Cause 3: Non-specific cytotoxicity. While some studies report no cytotoxicity for forsythosides at certain concentrations, high concentrations may induce non-specific effects or cytotoxicity.[9]
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line.
-
Morphological Observation: Visually inspect the cells under a microscope for any signs of stress or death after treatment with this compound.
-
Issue 2: Poor solubility or precipitation of this compound in culture media.
Possible Cause: Low aqueous solubility of the final concentration. Although this compound is soluble in water at high concentrations, diluting a DMSO stock solution directly into aqueous culture medium can sometimes cause precipitation.
-
Solution:
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in the culture medium.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all experimental groups and is at a level that does not affect cell viability.
-
Pre-warming: Gently warm the culture medium to 37°C before adding the this compound solution.
-
Experimental Protocols
Key Experiment: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound in a macrophage cell line (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: After collecting the supernatant, assess cell viability using a suitable method (e.g., ATP assay) to ensure the observed effects are not due to cytotoxicity.
Visualizations
Signaling Pathway: Anti-inflammatory Action of Forsythosides
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Troubleshooting Cell Viability Assays
Caption: Logical workflow for troubleshooting this compound in cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Forsythoside I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Forsythoside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
This compound's low oral bioavailability is primarily attributed to two main factors:
-
Low Intestinal Permeability: As a highly hydrophilic compound, this compound has difficulty passing through the lipid-rich intestinal cell membranes.[1] Its absorption is thought to occur mainly through passive diffusion, with some involvement of the paracellular route.[1][2]
-
Efflux Transporter Activity: this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) present in the intestinal epithelium. These transporters actively pump this compound back into the intestinal lumen after absorption, reducing its net uptake into the bloodstream.[1][2]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several strategies can be employed to overcome the challenges of low permeability and efflux:
-
Use of Permeability Enhancers: These agents transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.
-
Co-administration with P-glycoprotein (P-gp) Inhibitors: Blocking the action of efflux pumps prevents the expulsion of this compound from intestinal cells.
-
Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[3][4]
Q3: Which permeability enhancers are effective for this compound?
Studies on the structurally similar Forsythoside A have shown that paracellular permeability enhancers can significantly increase its transport across Caco-2 cell monolayers, a model of the intestinal barrier.
-
Sodium Caprate: A medium-chain fatty acid that can reversibly open tight junctions.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that can disrupt the integrity of tight junctions.
-
Water-soluble Chitosan: A biocompatible polymer that has been shown to be a safe and effective absorption enhancer.
Q4: What P-gp inhibitors can be used with this compound?
Verapamil, a well-known P-gp inhibitor, has been demonstrated to increase the permeability of Forsythoside A in both in vitro and in situ models, suggesting it could be effective for this compound as well.[1]
Q5: What types of nanoformulations are suitable for this compound?
Given its physicochemical properties, the following nanoformulation strategies are promising for enhancing the oral bioavailability of this compound:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature. They can encapsulate lipophilic and hydrophilic drugs, offer controlled release, and improve stability.[5][6]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal fluids.[7][8] SMEDDS can enhance the solubility and absorption of poorly water-soluble drugs.[1][9]
Troubleshooting Guides
Low Permeability in Caco-2 Cell Assays
Problem: You are observing very low apparent permeability (Papp) values for this compound in your Caco-2 cell transport experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Monolayer Integrity Issues | Verify the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like Lucifer yellow or mannitol. TEER values should be stable and above the threshold your lab has established for confluent monolayers.[10] |
| Low Passive Diffusion | This is an inherent property of this compound. To confirm this is the primary limitation, perform concentration-dependent transport studies. If the Papp value remains constant across different concentrations, passive diffusion is likely the main transport mechanism. |
| Efflux Pump Activity | Co-incubate this compound with a known P-gp inhibitor, such as verapamil. A significant increase in the apical-to-basolateral (A-B) transport and a decrease in the basolateral-to-apical (B-A) transport would indicate the involvement of P-gp. |
| Inappropriate Assay Conditions | Ensure the pH of your transport buffer is physiological (around 7.4) and that the temperature is maintained at 37°C. The concentration of any organic solvent used to dissolve this compound should be kept to a minimum (typically <1%) to avoid affecting cell viability. |
Inconsistent Results with Nanoformulations
Problem: You are experiencing variability in the particle size, encapsulation efficiency, or in vivo performance of your this compound nanoformulations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation Components (SMEDDS) | Systematically screen different oils, surfactants, and co-surfactants to find a combination that provides the best solubility for this compound and forms a stable microemulsion upon dilution. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for each component. |
| Inefficient Homogenization (SLNs) | Optimize the homogenization parameters, including speed, time, and temperature (for hot homogenization). For cold homogenization, ensure the lipid is completely solidified before homogenization. |
| Drug Precipitation upon Dilution (SMEDDS) | Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into your SMEDDS formulation to maintain supersaturation of this compound in the gastrointestinal fluids. |
| Particle Aggregation | Measure the zeta potential of your nanoparticles. A zeta potential of at least ±30 mV is generally required for good colloidal stability. If the zeta potential is low, consider adding a stabilizer or modifying the surface charge. |
| Poor Encapsulation Efficiency | For SLNs, ensure this compound is sufficiently soluble in the molten lipid. For SMEDDS, check the solubility of this compound in the selected oil phase. Adjusting the formulation components may be necessary. |
Data Summary Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Aqueous Solubility |
| This compound | C20H30O12 | 462.4 | -2.5 | Poor |
| Forsythoside A | C29H36O15 | 624.6 | -0.5 | Poorly soluble |
Note: Experimental data for this compound is limited; values are based on predictions and comparison with Forsythoside A.[11][12]
Table 2: Effect of Permeability Enhancers and Inhibitors on Forsythoside A Permeability in Caco-2 Cells
| Condition | Concentration | Apparent Permeability (Papp) (x 10⁻⁷ cm/s) | Fold Increase |
| Control (Forsythoside A alone) | - | 4.15 | - |
| + Sodium Caprate | 10 µmol/L | Increased | - |
| 20 µmol/L | Increased | - | |
| 30 µmol/L | Increased | - | |
| + EDTA | 10 µmol/L | 21.60 | 5.2 |
| 20 µmol/L | 38.22 | 9.3 | |
| 30 µmol/L | 62.91 | 15.4 | |
| + Verapamil (P-gp inhibitor) | 10 µmol/L | Increased | - |
| 20 µmol/L | Increased | - | |
| 30 µmol/L | Increased | - |
Data adapted from studies on Forsythoside A.[10]
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell inserts at a density of 1.0 x 10⁵ cells/cm².
-
Maintain the cultures for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers using a voltmeter. Values should be >350 Ω/cm².
-
Assess the permeability of a paracellular marker (e.g., Lucifer yellow). The Papp should be <0.3 x 10⁻⁶ cm/s.[10]
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound solution (in HBSS) to the apical (A) or basolateral (B) side of the Transwell insert.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
-
Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a general protocol that should be optimized for this compound.
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve a solid lipid (e.g., glyceryl monostearate, stearic acid) and this compound in a minimal amount of a suitable organic solvent (if necessary). Heat the mixture to 5-10°C above the melting point of the lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80, Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Logical relationship of challenges and solutions for this compound.
Caption: Intestinal absorption and efflux pathway of this compound.
References
- 1. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedrb.com [biomedrb.com]
- 6. japsonline.com [japsonline.com]
- 7. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Self-microemulsifying drug delivery system (SMEDDS) for improved oral delivery and photostability of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forsythoside | C20H30O12 | CID 76005395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Forsythoside A | C29H36O15 | CID 5281773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Forsythoside I Quantification by HPLC
Welcome to the technical support center for the quantification of Forsythoside I using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis by HPLC?
A1: Successful quantification of this compound has been achieved using reversed-phase HPLC (RP-HPLC). Key parameters from various methods are summarized below.
Table 1: Reported HPLC Methods for Analysis of Forsythosides and Related Compounds
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Reference |
| Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) | Gradient elution with acetonitrile and 0.2% phosphoric acid in water. | 1.0 | 275 | 30 | [1] |
| Hypersil GOLD C18 (250 mm × 4.6 mm, 5 µm) | Gradient elution with methanol and 0.2% acetic acid in water. | 0.5 | 229 | 30 | [2] |
| Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) | Isocratic elution with acetonitrile and water (containing 0.4% glacial acetic acid) (15:85). | Not Specified | 330 | 25 | [3] |
| Nucleosil C-18 | Gradient elution with methanol (containing 1% tetrahydrofuran) and water (containing 0.01 mol/L KH2PO4, pH 3.2). | Not Specified | 280 | Not Specified | [4] |
| Dikma-Diamonsil C18 (250mm  4.6mm, 5 μm) | Gradient elution with methanol and aqueous glacial acetic acid (0.4%, v/v). | 1.0 | 330 | 18 | [5] |
Q2: What are the key chemical properties of this compound that may affect HPLC analysis?
A2: this compound is a caffeoyl phenylethanoid glycoside.[6] Its structure contains multiple phenolic hydroxyl groups and a glycosidic linkage, making it a relatively polar molecule. The phenolic groups are acidic and can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, potentially leading to peak tailing.[7][8] Its solubility is good in solvents like DMSO.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC quantification of this compound.
Problem 1: Peak Tailing
Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and for a compound like this compound, it is often related to secondary interactions with the stationary phase.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: this compound has multiple phenolic hydroxyl groups which can interact with free silanol groups on the C18 column packing material.[7][8][9]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid, acetic acid, or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[10][11] Many established methods for related compounds use an acidified mobile phase.[1][2][3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to reduce peak tailing for polar and basic compounds.[9][10][11]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the Sample: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[10]
-
-
Column Degradation: An old or poorly maintained column can also cause peak tailing.
-
Solution: Column Washing or Replacement: Try washing the column with a strong solvent. If this doesn't help, the column may need to be replaced.[10]
-
Problem 2: Poor Resolution
Question: I am seeing poor resolution between the this compound peak and other components in my sample. What can I do to improve separation?
Answer: Poor resolution can be addressed by modifying the mobile phase, column, or other chromatographic parameters to improve the separation efficiency and selectivity.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal for your specific sample matrix.
-
Solution 1: Adjust Solvent Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve resolution.[12]
-
Solution 2: Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and improve resolution.[13]
-
Solution 3: Optimize Gradient Elution: If you are using a gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration over time) to better separate closely eluting peaks.[12]
-
-
Inefficient Column: The column may not be providing enough theoretical plates for the separation.
-
Solution 1: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution.[13]
-
Solution 2: Use a Longer Column: A longer column will also increase the number of theoretical plates and can improve resolution, but will also increase analysis time and backpressure.[14]
-
-
Suboptimal Temperature: Column temperature can affect selectivity.
Problem 3: Retention Time Shifts
Question: The retention time for my this compound peak is drifting between injections. What is causing this instability?
Answer: Retention time shifts can be caused by a variety of factors related to the HPLC system, mobile phase, and column.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.[15]
-
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time.
-
Fluctuating Column Temperature: Variations in the ambient or column oven temperature can cause retention time shifts.
-
Pump Issues or Leaks: A leak in the system or a malfunctioning pump can lead to an inconsistent flow rate.
Problem 4: Low Sensitivity/Small Peak Area
Question: The peak for this compound is very small, and I am having trouble with quantification. How can I increase the signal?
Answer: Low sensitivity can be a challenge, especially when analyzing samples with low concentrations of this compound.
Possible Causes & Solutions:
-
Suboptimal Detection Wavelength: The chosen UV detection wavelength may not be at the absorbance maximum of this compound.
-
Solution: Optimize Wavelength: this compound is a phenylethanoid glycoside and should have strong UV absorbance. Based on literature, detection wavelengths between 229 nm and 330 nm have been used.[2][3][5] It is advisable to run a UV scan of a this compound standard to determine its absorbance maximum and set the detector to that wavelength.
-
-
Sample Concentration is Too Low: The amount of this compound in the injected sample may be below the detection limit of the method.
-
Solution 1: Concentrate the Sample: Use solid-phase extraction (SPE) or other sample concentration techniques to increase the concentration of this compound before injection.
-
Solution 2: Increase Injection Volume: A larger injection volume can increase the peak area, but be cautious of potential peak broadening.[20]
-
-
High Baseline Noise: A noisy baseline can obscure small peaks and make integration difficult.
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the quantification of this compound in a sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. glpbio.com [glpbio.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. uhplcs.com [uhplcs.com]
- 11. youtube.com [youtube.com]
- 12. mastelf.com [mastelf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
long-term storage and stability of Forsythoside I powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, stability, and handling of Forsythoside I powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. It is recognized for its anti-inflammatory properties. The powder is typically a white to off-white or yellowish solid.
Q2: What are the recommended long-term storage conditions for this compound powder?
For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Following these conditions can ensure stability for up to three years.
Q3: How should I store solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C for up to six months. For shorter durations, storage at -20°C for up to one month is acceptable. Always protect solutions from light.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in water, dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common solvent. For animal studies, the choice of solvent will depend on the route of administration and should be selected carefully to avoid toxicity.
Q5: What are the known signaling pathways modulated by this compound?
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Thioredoxin-Interacting Protein (TXNIP)/NOD-like Receptor Protein 3 (NLRP3) inflammasome pathway.[1][2] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β. Other related forsythosides have also been shown to modulate pathways like TLR4/MyD88/NF-κB and Nrf2/HO-1.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Color Change of Powder (e.g., white to yellow/brown) | - Oxidation: Exposure to air and/or light can cause oxidation of the phenolic hydroxyl groups in the molecule. - Moisture: Absorption of moisture can accelerate degradation. | - Ensure the container is tightly sealed and flushed with an inert gas (e.g., argon or nitrogen) if possible. - Store in a desiccator to minimize moisture exposure. - Always protect from light by using an amber vial or storing it in a dark place. - A slight yellowing may not significantly impact activity for some applications, but a significant color change to brown suggests considerable degradation, and the use of a fresh batch is recommended. |
| Difficulty Dissolving the Powder | - Degradation: Degraded this compound may have lower solubility. - Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration. - Low Temperature: The solvent may be too cold, reducing solubility. | - Visually inspect the powder for signs of degradation (e.g., significant color change, clumping). - Confirm the solubility of this compound in the chosen solvent. Sonication or gentle warming (to no more than 37°C) can aid dissolution. - For stock solutions in DMSO, ensure the DMSO is anhydrous, as absorbed moisture can reduce its solvating power. |
| Inconsistent Experimental Results | - Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound in solution. - Inaccurate Concentration: This could be due to weighing errors or incomplete dissolution. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Validate the concentration of your stock solution using a spectrophotometer or HPLC if possible. - Ensure the powder is fully dissolved before making serial dilutions. |
| Precipitation in Cell Culture Media | - Low Solubility in Aqueous Media: this compound, especially when dissolved in a high concentration of an organic solvent like DMSO, can precipitate when added to aqueous cell culture media. | - Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration in the media. - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and non-toxic to the cells (typically <0.5%). - Add the this compound solution to the media while vortexing to ensure rapid and even distribution. |
Stability of this compound Powder
While specific quantitative data for the long-term stability of this compound powder under various conditions is not extensively published, the following table provides an illustrative example based on the general stability of phenolic glycosides and recommended storage conditions.
| Storage Condition | Duration | Estimated Purity (%) | Appearance |
| -20°C, protected from light and moisture | 12 months | >98% | White to off-white powder |
| -20°C, protected from light and moisture | 24 months | >95% | White to light yellow powder |
| 4°C, protected from light and moisture | 12 months | 90-95% | Light yellow powder |
| Room Temperature (25°C), exposed to air and light | 6 months | <85% | Yellow to brownish powder |
Disclaimer: This data is illustrative and intended to provide a general guideline. For critical applications, it is recommended to perform stability testing on your specific batch of this compound.
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method development and validation are crucial for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 330 nm).
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Sample Solution: Prepare samples from the stability study (powder or solution) at a similar concentration to the standard solution.
3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.
-
Acid Hydrolysis: Incubate with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder to 105°C.
-
Photodegradation: Expose the solution to UV light.
4. Analysis: Inject the standard, control samples, and stressed samples into the HPLC system. The method should be able to separate the intact this compound peak from any degradation products.
Visualizations
Signaling Pathway of this compound in Inhibiting Inflammation
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Experimental Workflow for this compound Stability Testing
References
- 1. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forsythoside I In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving Forsythoside I.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high variability in this compound in vivo studies?
High variability in this compound in vivo studies can stem from several factors:
-
Low and Erratic Oral Bioavailability: this compound is a highly hydrophilic compound, leading to poor absorption from the gastrointestinal tract.[1] This is a primary contributor to inconsistent plasma concentrations.
-
Metabolism by Gut Microbiota: The gut microbiome can metabolize this compound, and the composition of this microbiota varies significantly between individual animals, leading to different metabolic profiles and, consequently, variable systemic exposure.[2][3]
-
Chemical Instability: this compound can be unstable under certain conditions, potentially degrading in the formulation or in biological samples before analysis.
-
Formulation Issues: The solubility of this compound can be challenging. Improper formulation can lead to incomplete dissolution and variable absorption.[4]
-
Animal-Related Factors: Differences in animal species, strain, age, sex, and health status can all influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Q2: How does the gut microbiota affect the bioavailability and activity of this compound?
The gut microbiota plays a crucial role in the metabolism of this compound. Intestinal bacteria can hydrolyze this compound into its aglycone and other metabolites.[2][3] These metabolites may have different biological activities and pharmacokinetic profiles compared to the parent compound. The composition and metabolic activity of the gut microbiota can vary significantly between animals, leading to inter-individual differences in the extent and nature of this compound metabolism. This variability in biotransformation contributes to the observed differences in therapeutic efficacy and pharmacokinetic parameters.
Q3: What is the recommended route of administration for this compound to minimize variability?
To minimize variability associated with absorption, intravenous (IV) administration is recommended, especially in initial pharmacokinetic studies. This route bypasses the gastrointestinal tract, ensuring 100% bioavailability and avoiding the influence of gut microbiota on absorption.[5] For studies where oral administration is necessary to investigate the clinical potential, careful consideration of the formulation is critical to ensure consistent delivery.
Troubleshooting Guides
Issue 1: Low or Inconsistent Plasma Concentrations After Oral Administration
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Optimize the formulation. Consider using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or preparing a solid dispersion to enhance solubility and dissolution.[4] A recommended formulation for in vivo use is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4] |
| Low Intestinal Permeability | The hydrophilic nature of this compound limits its passive diffusion across the intestinal epithelium.[1] While challenging to overcome, using absorption enhancers could be explored, though this may introduce other variables. |
| Metabolism by Gut Microbiota | Co-administering antibiotics to reduce gut microbial load can be a strategy in mechanistic studies to understand the contribution of the microbiota to this compound's metabolism. However, this is not a routine solution for therapeutic studies. |
| Efflux by Transporters | P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) may be involved in the efflux of Forsythoside A (a related compound), limiting its absorption.[1] Co-administration with known inhibitors of these transporters could be investigated in mechanistic studies. |
Issue 2: Degradation of this compound in Samples
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Instability in Biological Matrix | This compound is known to be unstable. It is crucial to process and analyze biological samples (plasma, tissues) as quickly as possible. Samples should be kept on ice during processing and stored at -80°C for long-term storage.[6] |
| Freeze-Thaw Instability | Avoid repeated freeze-thaw cycles of the samples as this can lead to degradation.[6] Aliquot samples into smaller volumes before freezing. |
| Improper Sample Handling | Ensure consistent and standardized procedures for blood collection (e.g., use of appropriate anticoagulants), plasma separation, and tissue homogenization to minimize enzymatic degradation. |
Experimental Protocols
Protocol 1: Oral Gavage Formulation Preparation
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
-
First, dissolve the this compound in DMSO.
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.[4]
-
Sonication may be used to aid dissolution.[4]
-
Prepare the formulation fresh before each experiment to avoid degradation.
Protocol 2: Plasma Sample Collection and Processing for Pharmacokinetic Analysis
-
Collect blood samples from animals at predetermined time points post-administration into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the blood samples on ice.
-
Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.[6]
-
For analysis, use a validated LC-MS/MS method for the quantification of this compound in plasma.
Data Presentation
Table 1: Factors Influencing this compound In Vivo Variability and Mitigation Strategies
| Factor | Source of Variability | Mitigation Strategy |
| Physicochemical Properties | Low aqueous solubility, high hydrophilicity. | Optimize formulation using co-solvents and surfactants.[4] |
| Route of Administration | Poor and variable oral absorption. | Use intravenous (IV) administration for initial PK studies. For oral studies, use a consistent and optimized formulation. |
| Metabolism | Significant metabolism by gut microbiota.[2][3] | Be aware of inter-animal variability. In mechanistic studies, consider the use of antibiotics to modulate gut flora. |
| Sample Handling | Instability in biological matrices. | Process samples quickly on ice, avoid freeze-thaw cycles, and store at -80°C.[6] |
| Animal Model | Species, strain, age, and sex differences. | Use a homogenous group of animals and report all demographic information in the study. |
Visualizations
Diagram 1: Factors Contributing to Variability in Oral this compound Studies
Caption: Workflow of oral this compound administration and sources of variability.
Diagram 2: Signaling Pathways Potentially Modulated by this compound
Caption: Potential anti-inflammatory and antioxidant mechanisms of this compound.
References
- 1. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro human fecal microbial metabolism of Forsythoside A and biological activities of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro human fecal microbial metabolism of Forsythoside A and biological activities of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
dealing with Forsythoside I precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forsythoside I in cell culture.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitated after I added it to my cell culture medium. What is the cause?
This is a common issue when diluting a DMSO stock solution of a poorly water-soluble compound like this compound into an aqueous-based cell culture medium. The precipitation occurs because the concentration of this compound exceeds its solubility limit in the final culture medium. DMSO is an excellent solvent for this compound, but its dilution in the aqueous medium reduces its solubilizing capacity, causing the compound to fall out of solution.[1][2][3]
Q2: What is the recommended solvent and concentration for a this compound stock solution?
The recommended solvent for a this compound stock solution is dimethyl sulfoxide (DMSO).[4][5] A stock solution can be prepared at a concentration of up to 100 mg/mL in DMSO with the aid of ultrasonication.[4] It is crucial to use a newly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[6]
Q3: How should I store my this compound stock solution?
To ensure stability and prevent degradation, this compound stock solutions should be aliquoted into smaller volumes and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][6][7] Always protect the stock solution from light.[6][7] Avoid repeated freeze-thaw cycles as this can lead to product inactivation and precipitation.[4][6][7]
Q4: Can I dissolve this compound directly in my cell culture medium or PBS?
Directly dissolving this compound in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) is generally not recommended due to its low aqueous solubility. For a related compound, Forsythoside A, the solubility in PBS (pH 7.2) is only approximately 1 mg/mL.[8] To achieve the desired working concentrations for cell-based assays, a concentrated stock solution in an organic solvent like DMSO is necessary.
Q5: Are there any alternative methods to improve the solubility of this compound in my experiments?
Yes, several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Formulations including co-solvents like PEG300 and Tween-80 can improve solubility.[5][7]
-
Cyclodextrins: The use of cyclodextrins, such as SBE-β-CD or β-cyclodextrin, can encapsulate the this compound molecule, increasing its aqueous solubility.[7][9]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to address and prevent the precipitation of this compound in your cell culture experiments.
Initial Observation: Precipitate Formation
If you observe a precipitate, cloudiness, or crystals in your cell culture medium after adding the this compound stock solution, follow these steps:
-
Gentle Warming: Warm the medium to 37°C in a water bath.[2][4]
-
Agitation: Gently swirl or vortex the medium.[2]
-
Sonication: If warming and agitation are insufficient, briefly sonicate the medium in an ultrasonic bath.[4][5][7]
If the precipitate redissolves, you may proceed with your experiment. However, it is advisable to prepare a fresh solution following the best practices outlined below to prevent recurrence. If the precipitate does not dissolve, discard the medium and prepare a fresh solution.
Experimental Workflow for Preventing Precipitation
This workflow outlines the recommended procedure for preparing and using this compound in cell culture to minimize the risk of precipitation.
Figure 1: A flowchart outlining the experimental workflow for preparing and using this compound in cell culture, including troubleshooting steps to prevent precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound and its analogs in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (with sonication) | [4] |
| Water | 100 mg/mL (with sonication) | [5] | |
| Forsythoside A | Ethanol | ~30 mg/mL | [8] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [8] | |
| DMSO | ~10 mg/mL | [8] | |
| PBS (pH 7.2) | ~1 mg/mL | [8] | |
| Forsythoside H | DMSO | 50 mg/mL (with sonication) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 100 µL of DMSO to make a 100 mg/mL stock solution).
-
To facilitate dissolution, place the tube in an ultrasonic bath until the powder is completely dissolved.[4] Gentle warming to 37°C can also be applied.[4]
-
Dispense the stock solution into single-use, light-protected aliquots.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][6][7]
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Retrieve a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add the appropriate volume of the this compound stock solution to the medium to reach the final desired working concentration. Important: Add the stock solution to the medium, not the other way around, and ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Immediately after adding the stock solution, cap the tube and mix thoroughly by vortexing or inverting.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay.
-
If a precipitate forms, refer to the troubleshooting guide above.
-
Signaling Pathway
This compound has been reported to exert anti-inflammatory effects by inhibiting the TXNIP/NLRP3 inflammasome pathway.
Figure 2: A diagram illustrating the inhibitory effect of this compound on the LPS-induced TXNIP/NLRP3 inflammasome signaling pathway, leading to a reduction in pro-inflammatory cytokine release.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Forsythoside I Delivery for In Vivo Experiments
Welcome to the technical support center for the in vivo delivery of Forsythoside I (FSI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of this compound?
A1: The primary challenges associated with the in vivo delivery of this compound are its poor aqueous solubility, low stability under certain conditions, and consequently, low oral bioavailability.[1][2] These factors can lead to high variability in experimental results and limit its therapeutic efficacy.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents and water. For a stock solution, Dimethyl Sulfoxide (DMSO) is a common choice. It is soluble in DMSO at a concentration of approximately 33.3 mg/mL; sonication is recommended to aid dissolution.[3] It is also highly soluble in water (100 mg/mL), again with the recommendation of sonication.[3] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[4][5] When preparing for in vivo experiments, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6]
Q3: What is the stability of this compound in solution?
A3: this compound is known to have poor stability at high temperatures and in acidic or alkaline conditions.[7] Aqueous solutions are not recommended for storage for more than one day.[6] For in vivo experiments, it is best to prepare fresh solutions before each administration. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one to six months.[3][4][5]
Q4: How can I improve the oral bioavailability of this compound?
A4: Due to its low oral bioavailability, several strategies can be employed to enhance the absorption of this compound. These include the use of absorption enhancers, such as water-soluble chitosan, and advanced drug delivery systems like nanoparticles, liposomes, solid dispersions, and self-nanoemulsifying drug delivery systems (SNEDDS).[1] These formulations can improve solubility, protect the drug from degradation in the gastrointestinal tract, and enhance its permeation across biological membranes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous solution during preparation for injection. | Low aqueous solubility of this compound, especially at higher concentrations. The final formulation may have a high percentage of organic solvent that is not miscible with the aqueous vehicle. | 1. Ensure the final concentration of this compound is within its solubility limit in the chosen vehicle. 2. Use a co-solvent system. A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] 3. Prepare a nano-formulation such as a nanoemulsion or liposomal encapsulation to improve aqueous dispersibility. |
| High variability in animal responses to orally administered this compound. | Poor and variable oral absorption due to low solubility and stability in the GI tract. First-pass metabolism may also contribute. | 1. Consider using an advanced delivery system like SNEDDS, solid dispersions, or nanoparticles to improve solubility and absorption. 2. Co-administer with a bioenhancer like water-soluble chitosan.[1] 3. Ensure consistent administration technique and timing relative to feeding schedules. |
| Low efficacy of this compound in an in vivo model despite positive in vitro results. | Poor bioavailability leading to sub-therapeutic concentrations at the target site. Rapid metabolism and clearance. | 1. Increase the dose, if toxicology permits. 2. Switch to a different route of administration with higher bioavailability, such as intraperitoneal or intravenous injection. 3. Utilize a sustained-release formulation (e.g., PLGA nanoparticles) to maintain therapeutic concentrations for a longer duration. |
| Inconsistent results between different batches of prepared this compound solution. | Degradation of this compound due to improper storage or handling. Incomplete dissolution of the compound. | 1. Always prepare fresh solutions for each experiment. 2. Store the solid compound at -20°C and protect it from light.[3] 3. Ensure complete dissolution by using sonication when preparing solutions.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (Sonication recommended) | [3] |
| DMSO | 33.3 mg/mL (Sonication recommended) | [3] |
| Ethanol | ~30 mg/mL (for Forsythoside A) | [6] |
| PBS (pH 7.2) | ~1 mg/mL (for Forsythoside A) | [6] |
Table 2: Pharmacokinetic Parameters of Forsythoside A (a closely related compound)
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | ~0.5% | Oral administration in rats | [2] |
| Tmax | 20 min | Oral administration in rats | [3] |
Note: Specific pharmacokinetic data for various this compound delivery systems is limited in publicly available literature. The development of novel formulations necessitates pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and bioavailability enhancement.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution for In Vivo Administration
This protocol is adapted from a common vehicle formulation for poorly soluble compounds.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. The volume of DMSO should be 10% of the final total volume. Sonicate if necessary to ensure complete dissolution.
-
Add PEG300 to the solution. The volume of PEG300 should be 40% of the final total volume. Mix thoroughly.
-
Add Tween 80 to the solution. The volume of Tween 80 should be 5% of the final total volume. Mix until the solution is clear.
-
Add sterile saline to reach the final desired volume. The volume of saline will be 45% of the total volume.
-
The final solution should be clear. If any precipitation is observed, the concentration of this compound may be too high for this vehicle system.
Protocol 2: Example Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a general method for encapsulating a hydrophobic drug in PLGA nanoparticles using an oil-in-water (o/w) single emulsification-solvent evaporation method. This protocol should be optimized for this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
Procedure:
-
Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane to form the oil phase.
-
Add the oil phase to an aqueous solution of PVA (the aqueous phase) under constant stirring.
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an o/w emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable medium for in vivo administration (e.g., sterile saline).
Protocol 3: Example Preparation of this compound-Loaded Liposomes
This protocol describes a general thin-film hydration method for preparing liposomes. This protocol should be optimized for this compound.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Hydration buffer (e.g., PBS)
-
Probe sonicator or extruder
Procedure:
-
Dissolve the lipids (e.g., DOPC and cholesterol in a desired molar ratio) and this compound in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution by vortexing. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
The resulting liposomal suspension can be purified by methods such as dialysis or size exclusion chromatography to remove unencapsulated drug.
Signaling Pathway and Experimental Workflow Diagrams
Here are diagrams illustrating key signaling pathways modulated by this compound and a general experimental workflow for evaluating a novel FSI delivery system.
Caption: General workflow for the development and in vivo evaluation of a this compound delivery system.
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Caption: this compound activates the Nrf2/HO-1 pathway, enhancing antioxidant defenses.
References
- 1. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchspace.csir.co.za [researchspace.csir.co.za]
- 3. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpb.com [ijrpb.com]
- 5. Pharmacokinetic considerations for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
avoiding interference in cell-based assays with Forsythoside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference when using Forsythoside I in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a caffeoyl phenylethanoid glycoside isolated from Forsythia suspensa. It is known for its anti-inflammatory and antioxidant properties.[1][2] These activities are linked to its ability to modulate key signaling pathways within the cell.
Q2: Can this compound interfere with standard cell viability assays?
Yes, this compound, as a polyphenolic compound, has the potential to interfere with cell viability assays that are based on redox reactions.[3][4][5] This is particularly true for assays that use tetrazolium salts like MTT, MTS, and XTT, or resazurin-based reagents like alamarBlue.[3][6][7][8]
Q3: How does this compound interfere with redox-based viability assays?
The interference arises from the intrinsic reducing potential of the phenolic hydroxyl groups in the this compound structure. These groups can directly reduce the assay reagents (e.g., MTT to formazan) in a cell-free environment.[3][9][10] This leads to a false positive signal, suggesting higher cell viability or proliferation than is actually occurring.[11]
Q4: Does this compound exhibit autofluorescence?
Q5: What are the main signaling pathways modulated by this compound and related compounds?
Forsythosides have been shown to modulate inflammatory and antioxidant signaling pathways. Key pathways include the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[1][2][4][15][16][17][18]
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or Proliferation in MTT/XTT/WST Assays
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Cell-Free Control:
-
Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells.
-
Add the MTT, XTT, or WST reagent and incubate for the same duration as your cellular assay.
-
Measure the absorbance. A significant increase in absorbance in the absence of cells confirms direct reduction by this compound.[9][10]
-
-
Wash Step Modification:
-
After treating the cells with this compound for the desired incubation period, gently aspirate the medium containing the compound.
-
Wash the cells once or twice with phosphate-buffered saline (PBS) or serum-free medium.
-
Add fresh medium containing the assay reagent to the washed cells. This minimizes the direct interaction between this compound and the reagent.
-
-
Alternative Assay Selection:
-
Switch to a non-redox-based assay that is less susceptible to interference from reducing compounds. Recommended alternatives are detailed below.
-
Issue 2: Inconsistent or Unreliable Results with AlamarBlue (Resazurin) Assays
Possible Cause: Direct reduction of resazurin to the fluorescent resorufin by this compound.[6][7][8]
Troubleshooting Steps:
-
Compound-Only Control:
-
Similar to the MTT assay, run a control with media, alamarBlue, and this compound (without cells) to check for direct reduction.[7] Measure fluorescence to quantify the level of interference.
-
-
Wash-Out Protocol:
-
Before adding the alamarBlue reagent, remove the this compound-containing medium and wash the cells.[8]
-
-
Consider Alternative Assays:
-
If interference is significant, consider using an ATP-based luminescence assay or a protein quantification assay like the Sulforhodamine B (SRB) assay.
-
Issue 3: High Background Signal in Fluorescence-Based Assays
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Spectral Scan:
-
If possible, perform a spectral scan of this compound in your assay buffer to determine its excitation and emission peaks. This will help in selecting fluorescent probes with non-overlapping spectra.
-
-
Compound-Only Wells:
-
Include control wells containing cells treated with this compound but without the fluorescent probe to measure the compound's background fluorescence. Subtract this value from your experimental readings.
-
-
Use Far-Red Probes:
-
Wash Step:
-
Washing the cells to remove excess this compound before adding the fluorescent probe can reduce background fluorescence.
-
Data Presentation: Illustrative Interference Data
The following tables summarize potential interference levels based on the known reactivity of polyphenolic compounds. Note: This is generalized data; it is crucial to determine the specific interference of your this compound batch in your experimental setup.
Table 1: Potential Interference of this compound in Redox-Based Viability Assays (Cell-Free System)
| Assay Type | This compound Conc. (µg/mL) | Potential Absorbance/Fluorescence Increase (relative to control) |
| MTT | 50 | 1.2 - 1.5 fold |
| 100 | 1.5 - 2.0 fold | |
| 200 | 2.0 - 3.0 fold | |
| alamarBlue | 50 | 1.1 - 1.3 fold |
| 100 | 1.3 - 1.6 fold | |
| 200 | 1.6 - 2.2 fold |
Data is illustrative and based on typical observations with polyphenolic compounds.
Table 2: Comparison of Recommended Alternative Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| Sulforhodamine B (SRB) | Stains total cellular protein | Unaffected by reducing compounds, stable endpoint | Requires cell fixation, less sensitive than luminescence assays |
| LDH Release | Measures lactate dehydrogenase in supernatant from damaged cells | Measures cytotoxicity directly, unaffected by reducing compounds | Indirect measure of viability, timing is critical |
| ATP-Based (e.g., CellTiter-Glo) | Quantifies ATP in viable cells | High sensitivity, simple "add-mix-read" protocol | Can be affected by compounds that alter cellular ATP levels directly |
| Direct Cell Counting | Manual or automated counting of viable cells (e.g., using Trypan Blue) | "Gold standard" for cell number, direct measurement | Low-throughput, can be subjective |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay quantifies total cellular protein and is not affected by the reducing properties of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Shake the plates for 5-10 minutes and measure the optical density (OD) at 510 nm using a microplate reader.[14][20]
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described for the SRB assay. Include the following controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.
-
Background Control: Medium without cells.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100[16][21]
Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with this compound.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.[3][4][5][6][22]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for identifying and mitigating assay interference.
References
- 1. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The alamar blue assay in the context of safety testing of nanomaterials [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
method refinement for consistent results with Forsythoside I
This guide provides researchers, scientists, and drug development professionals with essential information for achieving consistent and reliable results with Forsythoside I. It includes troubleshooting advice, frequently asked questions, detailed protocols, and data summaries to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Question: My this compound is not dissolving properly or is precipitating out of my aqueous buffer. What should I do?
Answer: this compound has limited aqueous solubility but is readily soluble in organic solvents like DMSO.[1][2] Inconsistent dissolution is a common issue that can lead to variability in results.
-
Initial Dissolution: First, prepare a concentrated stock solution in 100% DMSO. Heating the tube to 37°C and using an ultrasonic bath can aid dissolution.[1] A stock concentration of 10-50 mM in DMSO is typically achievable.[2]
-
Working Solution: When preparing aqueous working solutions from the DMSO stock, ensure the final DMSO concentration in your cell culture medium or buffer is low (typically <0.5%) to avoid solvent toxicity. Add the DMSO stock to your aqueous solution slowly while vortexing to prevent precipitation.
-
Heating and Sonication: If you observe precipitation after dilution, gentle heating and/or sonication can help redissolve the compound.[3]
-
In Vivo Formulations: For animal studies, co-solvents are often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] When preparing, add and mix each solvent sequentially to ensure the compound remains fully dissolved.[2]
Question: I am observing high variability in my experimental results between replicates or experiments. What are the potential causes?
Answer: Variability can stem from several factors related to compound handling, experimental design, and biological systems.
-
Compound Stability: this compound solutions can degrade over time. It is crucial to aliquot stock solutions after preparation and store them properly to avoid repeated freeze-thaw cycles, which can inactivate the product.[1][3] For storage, -80°C is recommended for up to 6 months, and -20°C for up to 1 month, protected from light.[3][4]
-
Purity: The purity of this compound can vary between suppliers. Ensure you are using a high-purity (>95%) compound. The presence of isomers like Forsythoside A or other related compounds can influence biological activity.[5][6] Consider performing your own quality control via HPLC if you suspect purity issues.[7]
-
Solution Preparation: Ensure your stock and working solutions are prepared consistently for every experiment. Use calibrated pipettes and ensure the compound is fully dissolved before use.
-
Biological Variability: In vivo studies are subject to inherent biological variability among animals.[8][9] Standardizing factors such as animal age, sex, and strain, and using an adequate number of animals per group can help minimize this.[8] In cell culture, factors like cell passage number and confluency can affect the response.
Question: My in vitro cell-based assay is showing inconsistent or no effect of this compound. How can I troubleshoot this?
Answer: If you are not observing the expected biological activity, consider the following:
-
Concentration Range: Ensure you are using an appropriate concentration range. For anti-inflammatory effects in LPS-stimulated RAW264.7 cells, effective concentrations are reported between 50-200 μg/mL.[3] In other cell lines, different concentration ranges may be necessary.[10] A dose-response experiment is essential to determine the optimal concentration for your specific cell type and endpoint.
-
Compound Integrity: Verify that your this compound has not degraded. Prepare a fresh working solution from a new aliquot of your DMSO stock. If the problem persists, consider using a fresh vial of the powdered compound.
-
Cell Health: Confirm that your cells are healthy and responsive. Include positive and negative controls in your experiment. For example, in an anti-inflammatory assay, a positive control would be cells treated with LPS alone to ensure they produce an inflammatory response.[11]
-
Incubation Time: The duration of treatment can significantly impact the outcome. For cytokine release inhibition, a 24-hour incubation period has been shown to be effective.[3] Optimize the incubation time for your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects? this compound, a caffeoyl phenylethanoid glycoside, exerts its anti-inflammatory effects primarily by inhibiting pro-inflammatory signaling pathways.[1][3] Studies on the closely related Forsythoside A show it inhibits the activation of the NF-κB pathway, which is a key regulator of inflammatory cytokine gene expression.[12][13] It can also suppress the activation of the TXNIP/NLRP3 inflammasome.[3] Additionally, forsythosides can activate the Nrf2/HO-1 antioxidant pathway, which helps to mitigate oxidative stress associated with inflammation.[12][14][15]
Q2: What is the recommended solvent and storage procedure for this compound? The recommended solvent for creating stock solutions is DMSO.[1][2] Solubility in DMSO is high (e.g., >33 mg/mL), while aqueous solubility is poor.[2]
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.[2]
-
Storage of Stock Solutions: Once dissolved in DMSO, aliquot the solution into single-use vials to avoid freeze-thaw cycles.[1] Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3][4]
Q3: How can I verify the purity and identity of my this compound sample? The identity and purity of this compound can be confirmed using standard analytical techniques.
-
HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection (at ~330 nm) is a common method for quantifying forsythosides and assessing purity.[7][16]
-
Mass Spectrometry (MS) and NMR: For structural confirmation, Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the compound based on its mass and chemical structure.[5][6]
Q4: Can this compound be used in animal studies? Yes, this compound has been used in animal studies, demonstrating oral activity.[3] Due to its low water solubility, specific formulations are required for in vivo administration, often involving co-solvents like PEG300 and Tween-80.[2][3] For example, it has shown protective effects in a mouse model of acute lung injury when administered via oral gavage at doses of 12.5-50 mg/kg.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for working with this compound.
Table 1: Solubility and Stock Solution Preparation
| Solvent/Formulation | Solubility | Preparation Notes |
|---|---|---|
| DMSO | ≥ 33.3 mg/mL (53.31 mM)[2] | Sonication and/or gentle heating to 37°C is recommended to aid dissolution.[1][2] |
| Water | ~100 mg/mL (160.11 mM)[2] | Sonication is highly recommended. Note: This may represent kinetic solubility.[2][17] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.00 mM)[3] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add solvents sequentially.[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.00 mM)[3] | 10% DMSO + 90% Corn Oil.[3] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Important Considerations |
|---|---|---|
| -20°C | Up to 1 month[3][4] | Protect from light. Avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 6 months[3][4] | Protect from light. Aliquot into single-use vials. This is the preferred long-term storage method.[3] |
Table 3: Examples of Effective Concentrations in In Vitro Studies
| Cell Line | Application | Treatment Conditions | Effective Concentration | Observed Effect |
|---|---|---|---|---|
| RAW264.7 Macrophages | Anti-inflammation | 1 µg/mL LPS stimulation | 50-200 µg/mL | Inhibition of pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β).[3] |
| KYSE450 & KYSE30 Cells | Anti-cancer | N/A | 50-100 µM | Inhibition of cell viability and proliferation.[10] |
| Podocytes (MPC-5) | Diabetic Nephropathy Model | High Glucose (HG) stimulation | 10-40 µM | Alleviation of HG-induced oxidative stress and inflammation.[18] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 624.59 g/mol )[1], DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 31.23 mg of this compound powder (Calculation: 0.050 mol/L * 0.001 L * 624.59 g/mol = 0.03123 g).
-
Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If the solid does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes or warm it to 37°C until the solution is clear.[1]
-
Sterilization (Optional): If needed for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected, single-use tubes. Store at -80°C for up to 6 months.[3]
Protocol 2: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in complete DMEM medium. Allow cells to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200 µg/mL). Prepare working solutions by diluting the DMSO stock, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only). Incubate for 2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[3] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[3]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to remove any cell debris.
-
Analysis: Analyze the supernatants for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Compare the cytokine levels in the this compound-treated groups to the LPS-only positive control group. A reduction in cytokine levels indicates an anti-inflammatory effect.
Protocol 3: Quality Control of this compound by HPLC-UV
-
Objective: To determine the purity of a this compound sample.
-
Instrumentation: HPLC system with a UV/DAD detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A common mobile phase is an isocratic or gradient mixture of acetonitrile and water containing a small amount of acid (e.g., 0.4% glacial acetic acid) to improve peak shape. A typical isocratic condition is Acetonitrile:Water (15:85).[7]
-
Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the sample to be tested in methanol or the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity. Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram (Area % method).
Visual Guides: Diagrams and Workflows
The following diagrams illustrate key pathways and processes related to this compound experimentation.
Caption: Inhibition of the LPS/TLR4/NF-κB signaling pathway by this compound.
Caption: A typical workflow for a cell-based experiment using this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 1177581-50-8 | this compound [phytopurify.com]
- 6. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Forsythoside A exerts an anti-endotoxin effect by blocking the LPS/TLR4 signaling pathway and inhibiting Tregs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 13. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Forsythoside I vs. Forsythoside A: A Comparative Guide to Their Anti-inflammatory Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related compounds is critical for targeted therapeutic development. This guide provides a detailed comparison of the anti-inflammatory properties of two prominent phenylethanoid glycosides, Forsythoside I and Forsythoside A, derived from Forsythia suspensa. While direct comparative studies are limited, this document synthesizes available experimental data to illuminate their distinct mechanisms of action and relative potencies.
Executive Summary
This compound and Forsythoside A both exhibit significant anti-inflammatory activities, albeit through different primary signaling pathways. This compound has been shown to exert its effects primarily through the inhibition of the TXNIP/NLRP3 inflammasome pathway. In contrast, Forsythoside A is well-documented to suppress inflammation by targeting the NF-κB and MAPK signaling pathways. This fundamental difference in their mechanism of action suggests they may be suited for different inflammatory conditions.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and Forsythoside A. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons are not yet available in the literature.
| Compound | Cell Line/Model | Treatment | Target | Effect | Reference |
| This compound | LPS-treated RAW264.7 cells | 50-200 µg/mL | IL-6, TNF-α, IL-1β | Dose-dependent inhibition of release | [1] |
| LPS-treated RAW264.7 cells | 50-200 µg/mL | TXNIP, NLRP3, ASC, Caspase-1 | Dose-dependent reduction in protein levels | [1] | |
| Mouse model of acute lung injury | 12.5-50 mg/kg (oral) | Lung inflammation | Ameliorated pathological changes, reduced inflammatory cell infiltration | [1] | |
| Forsythoside A | LPS-induced RAW 264.7 macrophages | Not specified | NO, PGE2, TNF-α, IL-1β | Depressed production | [2] |
| High Glucose-induced Podocytes | Not specified | p-ERK, p-p38, p-JNK | Decreased expression | [3] | |
| Zymosan-stimulated RAW 264.7 cells | 1.25–80 µM | TNF-α, IL-6, MCP-1 | Marked regulation of levels | [4] | |
| S. aureus pneumonia model | Not specified | p-p38, p-JNK, p-ERK, p-p65 | Repressed phosphorylation | [5] |
Mechanistic Insights: Distinct Signaling Pathways
The anti-inflammatory effects of this compound and Forsythoside A are mediated by distinct molecular pathways.
This compound: Targeting the NLRP3 Inflammasome
This compound's primary anti-inflammatory mechanism involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to downregulate the expression of key components of this pathway, including TXNIP, NLRP3, ASC, and Caspase-1.[1]
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Forsythoside A: A Multi-pathway Inhibitor
Forsythoside A demonstrates a broader mechanism of action, primarily targeting the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][5]
Caption: Forsythoside A inhibits the NF-κB and MAPK signaling pathways.
Experimental Protocols
The findings presented in this guide are based on established in vitro and in vivo experimental models of inflammation.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of this compound or Forsythoside A for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Cytokine Levels: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to PVDF membranes. The membranes are then probed with specific primary antibodies against proteins in the targeted signaling pathways (e.g., p-p65, p-p38, NLRP3, Caspase-1) and corresponding total proteins, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Mouse Model of Acute Lung Injury
-
Animal Model: Male C57BL/6 mice are typically used. Acute lung injury (ALI) is induced by intratracheal instillation of LPS.
-
Drug Administration: this compound or Forsythoside A is administered to the mice (e.g., by oral gavage) at specified doses for a certain period before and/or after LPS challenge.
-
Assessment of Lung Injury:
-
Histopathological Analysis: Lung tissues are collected, fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration, alveolar edema, and other pathological changes.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure the total and differential cell counts and the protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Measurement: The levels of inflammatory cytokines in the BALF and lung homogenates are determined by ELISA.
-
Caption: General experimental workflow for evaluating anti-inflammatory effects.
Conclusion
While both this compound and Forsythoside A are promising anti-inflammatory agents, their distinct mechanisms of action suggest they may have different therapeutic applications. This compound, with its specific inhibition of the NLRP3 inflammasome, could be particularly effective in diseases where this pathway is a key driver, such as certain autoinflammatory disorders. Forsythoside A, with its broader inhibition of the central NF-κB and MAPK pathways, may have a wider range of applications in various inflammatory conditions.
Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two compounds. Such studies will be crucial for guiding the selection of the most appropriate candidate for specific inflammatory diseases in future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Forsythoside I and Acteoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent phenylethanoid glycosides, Forsythoside I and Acteoside. The following sections present quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the signaling pathways implicated in their antioxidant mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and Acteoside have been evaluated using a range of in vitro assays. The following table summarizes their relative efficacy, primarily referencing data for the structurally similar Forsythoside B as a proxy for this compound where direct comparative data is limited.
| Antioxidant Assay | Acteoside (IC50) | Forsythoside B (IC50) | Key Findings & References |
| DPPH Radical Scavenging | 4.28 µg/mL | Lower than Acteoside | Acteoside demonstrates significant DPPH radical scavenging activity in a dose-dependent manner.[1] Forsythoside B showed slightly higher activity than acteoside in one study.[2][3] |
| ABTS Radical Scavenging | Not explicitly stated in µg/mL | Lower than Acteoside | In a comparative study, Forsythoside B exhibited a stronger ABTS radical scavenging capacity than Acteoside.[2][3] |
| Superoxide Anion (•O₂⁻) Scavenging | ~30.31% scavenging at 25 µg/mL | Lower than Acteoside | Acteoside shows potent superoxide anion scavenging.[1] Forsythoside B was found to be a more effective scavenger in a direct comparison.[2][3] |
| Hydroxyl Radical (•OH) Scavenging | 0.22 µg/mL | Not Available | Acteoside displays very strong hydroxyl radical scavenging activity, surpassing that of L-ascorbic acid in some experiments.[1] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher than Forsythoside B | Lower than Acteoside | Acteoside showed a greater capacity to reduce ferric ions compared to Forsythoside B, indicating superior electron-donating ability in this assay.[2][3] |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | Higher than Forsythoside B | Lower than Acteoside | Similar to the FRAP assay, Acteoside demonstrated a stronger cupric ion reducing ability than Forsythoside B.[2][3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity. The data for Forsythoside B is used as a surrogate for this compound due to their structural similarities and the availability of direct comparative studies with Acteoside.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays mentioned in the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Methodology:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (this compound or Acteoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compounds are added to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is then determined from the concentration-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the test compound solution is mixed with the FRAP reagent.
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period.
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.
Signaling Pathways in Antioxidant Mechanisms
Both this compound and Acteoside exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like Forsythosides and Acteoside, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Studies have indicated that both forsythoside A and acteoside can activate the Nrf2/HO-1 pathway, thereby reducing reactive oxygen species (ROS) levels.[1][4][5]
Caption: Activation of the Nrf2/ARE signaling pathway by this compound and Acteoside.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. While primarily known for its role in inflammation, its signaling is intricately linked with oxidative stress.
Mechanism: Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines, which in turn can generate more ROS, creating a vicious cycle. Forsythoside A has been shown to inhibit the activation of the NF-κB signaling pathway.[4] By suppressing NF-κB activation, Forsythosides can reduce the expression of inflammatory mediators, thereby mitigating oxidative stress.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
Both this compound and Acteoside are potent natural antioxidants. The available data suggests that their efficacy can vary depending on the specific type of radical or the mechanism of antioxidant action being assessed. Acteoside appears to have superior electron-donating capabilities as indicated by FRAP and CUPRAC assays, while Forsythoside B (and by extension, likely this compound) may be a more effective scavenger of certain free radicals like ABTS and superoxide anions. Their ability to modulate key cellular signaling pathways such as Nrf2/ARE and NF-κB underscores their potential as therapeutic agents for conditions associated with oxidative stress and inflammation. Further direct comparative studies of this compound and Acteoside are warranted to fully elucidate their relative antioxidant profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Forsythoside I's neuroprotective effects in different models
An in-depth examination of Forsythoside I's neuroprotective properties against alternative therapeutic agents in preclinical models of neurodegeneration and ischemic injury.
This compound, a phenylethanoid glycoside extracted from Forsythia suspensa, has emerged as a promising candidate in the quest for effective neuroprotective therapies. Exhibiting potent antioxidant and anti-inflammatory activities, this natural compound has been the subject of numerous preclinical studies across various models of neurological disorders. This guide provides a comparative analysis of this compound's neuroprotective effects, juxtaposing its performance with other agents such as Edaravone, Memantine, and N-acetylcysteine. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Performance in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, this compound has demonstrated significant neuroprotective effects by tackling key pathological features of the disease, including amyloid-beta (Aβ) toxicity, neuroinflammation, and oxidative stress.[1]
Key Mechanisms of Action:
-
Anti-inflammatory: this compound has been shown to suppress neuroinflammation by inhibiting the activation of IKK/IκB/NF-κB signaling, which in turn reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2]
-
Antioxidant: The compound enhances the cellular antioxidant defense system by activating the Nrf2/GPX4 axis, a critical pathway in combating oxidative stress and ferroptosis.[2][3]
-
Anti-ferroptosis: this compound mitigates iron-dependent lipid peroxidation, a form of programmed cell death known as ferroptosis, which is implicated in Alzheimer's pathology.[2][3]
Comparative Analysis:
While direct comparative studies are limited, an evaluation of this compound alongside established and investigational Alzheimer's treatments reveals distinct mechanistic profiles. Memantine, an NMDA receptor antagonist, primarily functions by mitigating excitotoxicity.[4][5][6][7][8] In contrast, this compound offers a multi-pronged approach by concurrently addressing inflammation, oxidative stress, and ferroptosis.
| Agent | Model | Key Efficacy Endpoints | Mechanism of Action |
| This compound (Forsythoside A) | Aβ₁₋₄₂-exposed N2a cells, LPS-induced BV2 cells, APP/PS1 mice | Improved cell viability, decreased MDA levels, reduced IL-6, IL-1β, and NO production, ameliorated memory and cognitive impairments, suppressed Aβ deposition and p-tau levels.[1][2] | Inhibition of ferroptosis-mediated neuroinflammation via Nrf2/GPX4 axis activation, suppression of IKK/IκB/NF-κB signaling.[2][3] |
| Memantine | Tg4-42 mouse model of AD | Counteracted pathological changes, improved cognitive function in moderate to severe AD.[4] | Uncompetitive NMDA receptor antagonist, reduces excitotoxicity.[4] |
| N-acetylcysteine (NAC) | H₂O₂-induced injury in primary rat hippocampus neurons | Ameliorated cell viability, mitigated excessive ROS production, attenuated increased tau phosphorylation.[9] | Antioxidant, precursor to glutathione, inhibits MAPK signal transduction.[9][10][11][12] |
Signaling Pathway of this compound in Alzheimer's Disease Models
References
- 1. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy and therapeutic window of Forsythoside B: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
A Comparative Analysis of Forsythoside I and its Glycoside Derivatives: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Forsythoside I and its prominent glycoside derivatives, primarily Forsythoside A and Forsythoside B, which are phenylethanoid glycosides isolated from Forsythia suspensa (Thunb.) Vahl.[1][2] These compounds have garnered significant interest for their diverse pharmacological activities. This document synthesizes experimental data on their anti-inflammatory, neuroprotective, and anticancer properties, details the underlying molecular mechanisms, and provides methodologies for key experimental protocols to support further research.
Comparative Biological Activities
This compound and its derivatives, while structurally similar, exhibit distinct and overlapping biological effects. Their shared phenylethanoid glycoside backbone is often decorated with various saccharides and aromatic acids, influencing their therapeutic potential.[3] this compound, for instance, is a positional isomer of the more extensively studied Forsythoside A.[4]
Anti-inflammatory Activity
Forsythosides are potent anti-inflammatory agents, primarily exerting their effects by modulating key inflammatory pathways like NF-κB and activating antioxidant responses through the Nrf2 pathway.[1]
This compound has demonstrated significant anti-inflammatory effects by specifically targeting the TXNIP/NLRP3 inflammasome pathway.[5] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively inhibits the release of pro-inflammatory cytokines.[5] In vivo, oral administration of this compound ameliorates pathological changes in mouse models of acute lung injury (ALI), reducing inflammatory cell infiltration and pulmonary edema.[5]
Forsythoside A exhibits broad anti-inflammatory and antioxidant activities. It has been shown to inhibit the PI3K/AKT pathway while activating the Nrf2/HO-1 pathway to reduce reactive oxygen species (ROS) levels.[1] It also suppresses the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) and downregulates pro-inflammatory cytokines by inhibiting NF-κB signaling.[1][6]
Forsythoside B contributes to cardiovascular protection through its anti-inflammatory effects. In models of myocardial ischemia-reperfusion injury, it dose-dependently reduces the infiltration of polymorphonuclear leukocytes and the activity of myeloperoxidase (MPO), an enzyme linked to inflammatory damage.[1]
| Compound | Model | Concentration / Dosage | Key Anti-inflammatory Effects | Reference |
| This compound | LPS-treated RAW264.7 cells | 50-200 µg/mL | Inhibited the release of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. | [5] |
| Mouse model of acute lung injury | 12.5-50 mg/kg (oral) | Ameliorated pathological lung changes, reduced inflammatory cell infiltration, and decreased MPO activity. | [5] | |
| Forsythoside A | LPS-treated RAW 264.7 cells | Not specified | Depressed NO and PGE2 production; decreased TNF-α and IL-1β expression via Nrf2/HO-1 activation. | [1] |
| LPS-stimulated BV2 cells | Not specified | Decreased the formation of pro-inflammatory factors IL-6, IL-1β, and NO. | [6][7] | |
| Forsythoside B | Rat model of myocardial ischemia-reperfusion | 5–20 mg/kg (i.v.) | Dose-dependently reduced polymorphonuclear leukocyte infiltration and MPO activity. | [1] |
Neuroprotective Effects
Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases.[8] Forsythosides have shown promise in mitigating neuronal damage through their anti-inflammatory and antioxidant properties.
Forsythoside A has been studied for its potential in Alzheimer's disease models. It can mitigate memory and cognitive impairments by suppressing Aβ deposition, inhibiting iron deposition and lipid peroxidation, and preventing the activation of IKK/IκB/NF-κB signaling.[6][7] These effects are linked to its ability to activate the Nrf2/GPX4 axis, which protects against ferroptosis-mediated neuroinflammation.[6]
Forsythoside B exerts neuroprotective effects in models of cerebral ischemia-reperfusion injury. It reduces infarct size and improves neurological outcomes by inhibiting the NLRP3 inflammasome, an effect mediated by the activation of Sirtuin 1 (SIRT1).[9][10] It also shows anti-neuroinflammatory activity by inhibiting the NF-κB pathway.[1]
| Compound | Model | Concentration / Dosage | Key Neuroprotective Effects | Reference |
| Forsythoside A | APP/PS1 mice (Alzheimer's model) | Not specified | Ameliorated memory impairment, suppressed Aβ deposition, and inhibited neuroinflammation via the Nrf2/GPX4 axis. | [6][7] |
| Forsythoside B | Rat model of cerebral ischemia-reperfusion | >8 mg/kg (i.v.) | Reduced brain infarct size and edema; attenuated blood-brain barrier breakdown by inhibiting the inflammatory response. | [10] |
| Rat model of cerebral ischemia-reperfusion | Not specified | Inhibited the NLRP3 inflammasome mediated by SIRT1 activation. | [9] |
Anticancer Activity
The anticancer potential of forsythosides is an emerging area of research, with studies suggesting that their anti-inflammatory and antioxidant properties may play a role.
A comparative study of green and ripe Forsythiae Fructus found that the green fruit, which has higher concentrations of This compound, Forsythoside A, and Forsythoside E , exhibited significantly stronger antitumor activity against B16-F10 murine melanoma both in vitro and in vivo.[11] This suggests that this compound, in combination with other derivatives, is a key active compound responsible for this effect. Forsythoside A has also been shown to inhibit the proliferation and migration of certain cancer cells.[12]
| Compound(s) | Model | Key Anticancer Effects | Reference |
| This compound, A, E | B16-F10 murine melanoma (in vitro & in vivo) | Extracts rich in these compounds exhibited strong antitumor activity. | [11] |
| Forsythoside A | Cancer cell lines (in vitro) | Inhibited cell proliferation and migration; induced apoptosis. | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its derivatives are mediated by their interaction with complex intracellular signaling networks.
This compound primarily modulates innate immune responses by inhibiting the TXNIP/NLRP3 inflammasome . Upon cellular stress, Thioredoxin-interacting protein (TXNIP) dissociates from thioredoxin and binds to NLRP3, triggering the assembly of the inflammasome complex. This leads to the activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound interrupts this cascade, reducing inflammation.[5]
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Forsythoside A and B modulate both the NF-κB and Nrf2 pathways . The NF-κB pathway is a central regulator of inflammatory gene expression. Forsythosides prevent the phosphorylation and degradation of IκB, which keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of inflammatory cytokines.[1][6] Concurrently, they can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1).[1]
Caption: Forsythosides A & B inhibit NF-κB and activate the Nrf2 pathway.
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. This section details common methodologies for assessing the bioactivities of this compound and its derivatives.
In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7)
This assay is widely used to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.[13][14]
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[14]
-
Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere for 24 hours.[15]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, 50-200 µg/mL) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100-500 ng/mL to all wells except the negative control.[13][15] Incubate for 18-24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of cell culture supernatant from each well.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[13]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.[13]
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[10] This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate.[16][17]
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 2-4 hours at 37°C.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[9][18]
-
Shake the plate for 15 minutes and read the absorbance at 570-590 nm.[4]
-
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP Participated in NLRP3-Mediated Inflammation in a Rat Model of Cervical Spondylotic Myelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 6. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fn-test.com [fn-test.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I Versus Other Phenylethanoid Glycosides in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylethanoid glycosides (PhGs) are a class of naturally occurring compounds widely recognized for their diverse pharmacological activities, including potent neuroprotective effects.[1][2] Among these, Forsythoside I, encompassing its isomers Forsythoside A and Forsythoside B, has garnered significant attention. This guide provides an objective comparison of the neuroprotective performance of this compound against other prominent phenylethanoid glycosides, namely Verbascoside (also known as Acteoside) and Echinacoside, supported by experimental data.
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head comparative studies under identical experimental conditions are limited, the existing body of research provides substantial evidence for the neuroprotective activities of this compound, Verbascoside, and Echinacoside. The following tables summarize key quantitative data from various studies, illustrating their efficacy in different in vitro and in vivo models of neurodegeneration.
This compound (A and B)
Forsythoside A and B have demonstrated significant neuroprotective effects by mitigating neuroinflammation, oxidative stress, and apoptosis in various models of neurological disorders, including Alzheimer's disease and cerebral ischemia-reperfusion injury.[3][4][5]
| Experimental Model | Key Findings | Quantitative Data | Reference |
| Forsythoside A | |||
| Aβ₁₋₄₂-exposed N2a cells | Increased cell viability and reduced lipid peroxidation. | Cell viability enhanced; MDA levels downregulated. | [6] |
| LPS-induced BV2 cells | Decreased production of pro-inflammatory factors. | Reduced concentrations of NO, IL-1β, and IL-6. | [6] |
| APP/PS1 transgenic mice (Alzheimer's model) | Ameliorated memory and cognitive impairments; suppressed Aβ deposition and p-tau levels. | Upregulation of anti-inflammatory IL-4 and IL-10; downregulation of pro-inflammatory IL-1β, IL-6, IL-18, and TNF-α. | [7] |
| Forsythoside B | |||
| MCAO/R rats (Cerebral Ischemia-Reperfusion) | Reduced cerebral infarct volume and neurological deficit score; inhibited neuronal apoptosis. | Significant reduction in infarct size and neurological scores. | |
| APP/PS1 mice (Alzheimer's model) | Counteracted cognitive decline and attenuated activation of microglia and astrocytes. | Not specified. | [4] |
Verbascoside (Acteoside)
Verbascoside has been extensively studied for its antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[8][9][10]
| Experimental Model | Key Findings | Quantitative Data | Reference |
| APP/PS1 mice (Alzheimer's model) | Blocked microglia and astrocyte activation; suppressed pro-inflammatory cytokines. | Suppressed generation of IL-1β and IL-6; boosted IL-4, IL-10, and TGF-β. | [10] |
| LPS-induced BV2 cells | Suppressed production of pro-inflammatory mediators. | Inhibition of NO, PGE₂, and TNF-α production. | |
| Aβ-induced cytotoxicity in PC12 cells | Protected against Aβ-induced cell death. | Increased cell viability. | |
| DPPH radical scavenging assay | Potent antioxidant activity. | IC₅₀ value of 58.1 µM. | [11] |
Echinacoside
Echinacoside has shown promise in neuroprotection through its ability to modulate oxidative stress, neuroinflammation, and autophagy, particularly in models of Parkinson's disease.[2][12][13]
| Experimental Model | Key Findings | Quantitative Data | Reference |
| MPTP-induced Parkinson's disease mice | Suppressed dopaminergic neuron loss and maintained dopamine levels. | Significantly increased TH-positive neurons and dopamine content. | [14] |
| MPTP-induced Parkinson's disease mice | Reduced neuroinflammation. | Decreased expression of IL-6 and TNF-α; increased expression of IL-10. | |
| 6-OHDA-induced PC12 cells | Protected against apoptosis. | Increased cell viability and decreased caspase-3 activity. | |
| APP/PS1 mice (Alzheimer's model) | Improved cognitive function and reduced senile plaque deposition. | Reduced Aβ deposition. | [2] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound, Verbascoside, and Echinacoside are mediated through the modulation of several key signaling pathways. These pathways are central to the cellular response to stressors such as inflammation and oxidative damage.
Caption: Signaling pathways modulated by this compound for neuroprotection.
Caption: Verbascoside's primary neuroprotective signaling pathway.
Caption: Key signaling pathways influenced by Echinacoside in neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the phenylethanoid glycoside for a specified period, followed by exposure to a neurotoxic agent (e.g., Aβ, MPP+, H₂O₂).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Cytotoxicity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Preparation and Treatment: Prepare and treat cells in a 96-well plate as previously described.
-
DCFH-DA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of phenylethanoid glycosides.
Caption: General workflow for neuroprotection studies.
Conclusion
This compound, Verbascoside, and Echinacoside all exhibit significant neuroprotective properties through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities. While all three compounds show promise, the choice of the most suitable agent may depend on the specific pathological context. This compound, particularly its isomers A and B, has shown strong efficacy in models of Alzheimer's disease and cerebral ischemia, primarily through the modulation of the Nrf2/GPX4 and NF-κB pathways.[3][4][5][7] Verbascoside demonstrates potent antioxidant and anti-inflammatory effects, with the NF-κB pathway being a key target.[9][10] Echinacoside appears particularly effective in models of Parkinson's disease, where it modulates multiple pathways including PI3K/AKT and mTOR to regulate autophagy and reduce neuroinflammation.[2][12] Further direct comparative studies are warranted to definitively establish the relative potency of these promising neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinacoside Improves Cognitive Impairment by Inhibiting Aβ Deposition Through the PI3K/AKT/Nrf2/PPARγ Signaling Pathways in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verbascoside: A neuroprotective phenylethanoid glycosides with anti-depressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Neuroprotection of Verbascoside in Alzheimer's Disease Mediated through Mitigation of Neuroinflammation via Blocking NF-κB-p65 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Potential and Molecular Mechanisms of Echinacoside in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Echinacoside, an Inestimable Natural Product in Treatment of Neurological and other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Echinacoside on Regulating the Stress-Active p38MAPK and NF-κB p52 Signals in the Mice Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside I vs. Synthetic Anti-inflammatory Drugs: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of Forsythoside I, a natural phenylethanoid glycoside, against commonly used synthetic anti-inflammatory drugs. This analysis is supported by experimental data on their mechanisms of action and quantitative effects on key inflammatory mediators.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in various preclinical models, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This action leads to a downstream reduction of pro-inflammatory cytokines and enzymes. Synthetic anti-inflammatory drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, operate through distinct mechanisms, primarily targeting cyclooxygenase (COX) enzymes and broad immunosuppression, respectively. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on their efficacy.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative effects of this compound and representative synthetic anti-inflammatory drugs on key inflammatory markers from various in vitro and in vivo studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Anti-inflammatory Effects on Macrophages (LPS-Stimulated)
| Compound | Model | Concentration | Target | % Inhibition / Reduction | Reference |
| This compound | RAW 264.7 cells | 50-200 µg/mL | IL-6, TNF-α, IL-1β | Dose-dependent reduction | [1] |
| This compound | RAW 264.7 cells | 40 µg/mL | NO Production | Significant reduction | [2] |
| Ibuprofen | C2C12 cells | < 0.05 mg/mL | TNF-α, MCP-1 | Significant suppression | [3] |
| Dexamethasone | Human whole-blood | 250 nM | IL-1β, TNF-α | Significant decrease | [4] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Model | Dosage | Target | Outcome | Reference |
| This compound | LPS-induced acute lung injury in mice | 12.5-50 mg/kg (oral) | TNF-α, IL-6, IL-1β | Significant downregulation | [1] |
| Forsythoside A | LPS-induced mastitis in mice | Not specified | IL-1β, IL-6, TNF-α | Significant reduction | |
| Ibuprofen | Periapical exudates in humans | 400 mg, every 6h for 3 days | PGE2 | Significant decrease from 164.96 to 86.92 pg/ml | [5] |
| Celecoxib | Inflammatory arthritis in humans | 100 mg b.i.d. | Synovial fluid IL-6 | Significant decrease | [6] |
| Dexamethasone | Cigarette smoke-induced lung inflammation in mice | 1 mg/kg (oral) | TNF-α, IL-6, IL-1β | Significant decrease | [7] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and synthetic drugs are mediated by distinct signaling pathways.
This compound primarily targets the upstream signaling cascades that lead to the production of inflammatory mediators. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory genes.[8]
Figure 1: this compound inhibits the NF-κB and MAPK signaling pathways.
Synthetic NSAIDs, on the other hand, act further downstream by inhibiting the activity of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[9][10]
Figure 2: NSAIDs inhibit COX-1 and COX-2 enzymes.
Experimental Protocols
The evaluation of anti-inflammatory efficacy typically involves standardized in vitro and in vivo models.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This is a widely used method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture and incubating for a set period (e.g., 24 hours).[10]
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2) in the cell supernatant are quantified using ELISA or Griess assay.[11] Protein expression of inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-NF-κB, p-p38) in cell lysates is determined by Western blotting.
Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
In Vivo Model: Freund's Adjuvant-Induced Arthritis in Rodents
This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory condition that mimics rheumatoid arthritis.
-
Induction of Arthritis: Arthritis is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw or base of the tail of rats or mice.[12][13]
-
Treatment: Animals are orally or systemically administered with the test compound or a reference drug (e.g., prednisolone) for a specified period after the onset of arthritis.[9]
-
Assessment of Inflammation: The severity of arthritis is assessed by measuring paw volume, joint diameter, and arthritis score. Nociceptive behaviors such as thermal hyperalgesia and mechanical allodynia are also evaluated.
-
Biochemical and Histological Analysis: At the end of the experiment, serum and tissue samples are collected to measure the levels of inflammatory cytokines and markers. Histopathological examination of the joints is performed to assess synovial inflammation, cartilage erosion, and bone resorption.
Conclusion
This compound demonstrates notable anti-inflammatory efficacy through the modulation of the NF-κB and MAPK signaling pathways, representing a distinct mechanism of action compared to synthetic anti-inflammatory drugs. While NSAIDs and corticosteroids are established and potent anti-inflammatory agents, their use can be associated with adverse effects. The available data suggests that this compound is a promising natural compound for the management of inflammatory conditions. However, further head-to-head comparative studies with synthetic drugs are warranted to definitively establish its relative efficacy and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Comparative anti-inflammatory effects of anti-arthritic herbal medicines and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anti-inflammatory drug dexamethasone: Topics by Science.gov [science.gov]
- 5. Effect of Ibuprofen on IL-1β, TNF-α and PGE2 levels in periapical exudates: a double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
Cross-Validation of Forsythoside I's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Forsythoside I, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of this compound's bioactivity across various cell lines, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Comparative Analysis of this compound Activity
The biological effects of this compound have been predominantly investigated in the contexts of inflammation and cancer. This section summarizes the quantitative data on its activity in different cell lines.
| Cell Line | Cell Type | Bioactivity | Key Findings | Concentration/IC50 |
| RAW264.7 | Murine Macrophage | Anti-inflammatory | Inhibited the release of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and suppressed the activation of the TXNIP/NLRP3 inflammasome pathway.[1] | 50, 100, and 200 μg/mL |
| B16-F10 | Murine Melanoma | Anti-cancer | Significantly inhibited cell viability. | Data not specified |
Note: While a study reported the significant inhibition of B16-F10 melanoma cell viability by forsythiasides including this compound, specific IC50 values for this compound were not provided in the readily available literature.
Detailed Experimental Protocols
Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of this compound (e.g., 50, 100, and 200 μg/mL) for a specified period (e.g., 1 hour).[1]
-
Following pre-treatment, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a designated time (e.g., 24 hours).[1]
2. Cytokine Analysis (ELISA):
-
After treatment, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest in the TXNIP/NLRP3 inflammasome pathway (e.g., TXNIP, NLRP3, ASC, Caspase-1).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antiproliferative Activity Assessment (General Protocol)
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., B16-F10 melanoma cells) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
2. Cell Viability Assay (MTT Assay):
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound in RAW264.7 cells and a general workflow for assessing its anti-inflammatory activity.
Caption: this compound's anti-inflammatory mechanism in RAW264.7 cells.
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
A Head-to-Head Comparison of Forsythoside I and Forsythoside H Bioactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. Forsythoside I and Forsythoside H, both caffeoyl phenylethanoid glycosides isolated from the fruits of Forsythia suspensa, present such a case. As positional isomers, they share the same molecular formula but differ in the placement of a caffeoyl group, a seemingly minor structural alteration that can lead to significant variations in their biological activities.
This guide provides a comprehensive head-to-head comparison of the known bioactivities of this compound and Forsythoside H, supported by available experimental data. While direct comparative studies are limited, this document synthesizes the existing research to offer a clear overview of their individual strengths in various therapeutic areas.
At a Glance: Bioactivity Profile
| Bioactivity | This compound | Forsythoside H |
| Anti-inflammatory | Demonstrated inhibition of pro-inflammatory cytokines and the TXNIP/NLRP3 inflammasome pathway.[1] | Suggested to possess anti-inflammatory properties, though specific mechanisms are less defined.[2] |
| Antioxidant | Implied antioxidant potential as a phenylethanoid glycoside. | Demonstrated antioxidant activity with an IC50 value of 17.7 µg/mL in an ABTS assay.[3] |
| Anticancer | Identified as a key active compound against B16-F10 murine melanoma. | Limited data available. |
| Antiviral | A component of a traditional Chinese medicine formula showing potential against SARS-CoV-2.[4] | Mentioned in a comparative study of antiviral effects, but specific data is not readily available.[5] |
| Antibacterial | Limited data available. | Reported to have strong inhibitory effects against certain bacteria. |
In-Depth Bioactivity Analysis
Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by targeting a key signaling pathway in the innate immune response. Specifically, it inhibits the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. This action is mediated through the downregulation of the Thioredoxin-interacting protein (TXNIP)/NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathway.[1]
Forsythoside H is also suggested to have anti-inflammatory potential, a common characteristic of phenylethanoid glycosides.[2] However, detailed mechanistic studies comparable to those for this compound are not as readily available in the current literature.
The inhibition of the NLRP3 inflammasome by this compound is a significant finding, as this pathway is implicated in a wide range of inflammatory diseases. The proposed mechanism involves the disruption of the interaction between TXNIP and NLRP3, which is a critical step in inflammasome activation.
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Antioxidant Activity
Forsythoside H has demonstrated notable antioxidant properties. In a 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, it exhibited a half-maximal inhibitory concentration (IC50) of 17.7 µg/mL.[3] This indicates its potential to neutralize free radicals and mitigate oxidative stress.
While This compound , as a phenylethanoid glycoside, is expected to possess antioxidant capabilities, specific quantitative data from head-to-head studies with Forsythoside H are currently lacking.
Experimental Methodologies
ABTS Radical Scavenging Assay (for Antioxidant Activity)
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: An ABTS radical cation solution is prepared by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the solution is diluted with an appropriate solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Aliquots of the test compound (Forsythoside H) at various concentrations are added to the ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific period (e.g., 6 minutes).
-
The absorbance is measured spectrophotometrically at 734 nm.
-
-
Data Analysis: The percentage of inhibition of the ABTS radical is calculated. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the ABTS radicals, is determined from a dose-response curve.
NLRP3 Inflammasome Activation Assay (for Anti-inflammatory Activity)
This in vitro assay typically uses immune cells, such as macrophages (e.g., RAW264.7 cell line), to assess the inhibitory effect of a compound on the NLRP3 inflammasome.
-
Cell Culture and Priming: Macrophages are cultured and then primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.
-
Treatment and Inflammasome Activation:
-
The primed cells are pre-treated with various concentrations of the test compound (this compound).
-
A second signal, such as ATP or nigericin, is then added to activate the NLRP3 inflammasome.
-
-
Measurement of Inflammatory Mediators:
-
The cell culture supernatant is collected.
-
The levels of secreted IL-1β are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Cell lysates can be analyzed by Western blot to assess the protein levels of inflammasome components like NLRP3, ASC, and cleaved caspase-1.
-
-
Data Analysis: The reduction in IL-1β secretion and the expression of inflammasome-related proteins in the presence of the test compound are measured to determine its inhibitory activity.
References
- 1. [PDF] New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antiviral Activity of Forsythoside I Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Forsythoside I, a natural phenylethanoid glycoside derived from Forsythia suspensa, against the influenza virus. Its performance is evaluated alongside established antiviral alternatives, supported by experimental data from in vitro and in vivo studies. This document details the underlying mechanisms of action, comparative efficacy, and the experimental protocols used for validation.
Mechanisms of Action: this compound vs. Standard Antivirals
This compound (also known as Forsythoside A) exhibits a multi-targeted approach to inhibiting influenza virus replication and mitigating its effects. Its primary mechanisms involve modulating the host's innate immune response and interfering with viral protein production.
This compound:
-
Inhibition of the TLR7 Signaling Pathway: this compound has been shown to down-regulate the Toll-like receptor 7 (TLR7) signaling pathway.[1] TLR7 is a key pattern recognition receptor that detects single-stranded viral RNA, triggering a cascade that leads to the production of pro-inflammatory cytokines.[1] By down-regulating the expression of key components like TLR7, MyD88, and NF-κB, this compound helps to control the excessive inflammatory response, or "cytokine storm," that contributes to lung damage during severe influenza infections.[1]
-
Reduction of Viral M1 Protein: Studies have demonstrated that this compound can reduce the production of the influenza matrix protein 1 (M1).[2] The M1 protein is crucial for the assembly and budding of new virions from the host cell.[2] By limiting M1 production, this compound effectively hinders the formation of new viral particles and curtails the spread of the infection.[2]
Alternative Antiviral Mechanisms:
-
Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): These drugs block the enzymatic activity of neuraminidase, a protein on the surface of the influenza virus. This enzyme is essential for the release of newly formed virus particles from an infected cell, thus preventing the infection of other cells.
-
Cap-Dependent Endonuclease Inhibitor (e.g., Baloxavir Marboxil): This class of drug inhibits the viral polymerase acidic (PA) protein, which is essential for "cap-snatching," a process where the virus steals the cap structure from host messenger RNA (mRNA) to initiate the transcription of its own genome. This effectively halts viral gene replication.
-
M2 Ion Channel Inhibitors (e.g., Amantadine, Rimantadine): These agents block the M2 proton channel of the influenza A virus, which is necessary for the viral uncoating process after it enters the host cell. However, widespread resistance has limited their clinical use.[3]
-
RNA-Dependent RNA Polymerase (RdRp) Inhibitor (e.g., Favipiravir): This drug inhibits the viral RNA polymerase enzyme, which is responsible for replicating the viral RNA genome, thereby preventing viral propagation.[4]
Comparative Antiviral Efficacy
The following table summarizes the antiviral activity of this compound in comparison to other widely recognized anti-influenza agents. Due to the nature of the available research, the efficacy of this compound is described qualitatively, while quantitative data (50% inhibitory concentration, IC50) are provided for alternatives where available. A lower IC50 value indicates higher potency.
| Compound/Drug | Mechanism of Action | Target Virus Strain(s) | In Vitro Efficacy (IC50) | Citation(s) |
| This compound (Forsythoside A) | TLR7 Pathway Down-regulation; M1 Protein Reduction | Influenza A Virus (various subtypes) | Reduces viral titers in cell cultures; Inhibits viral replication (quantitative IC50 not specified in reviewed studies). | [1][2] |
| Oseltamivir | Neuraminidase Inhibitor | Influenza A(H1N1) | 0.4 - 2.0 nM | [5][6] |
| Influenza A(H3N2) | 0.3 - 2.8 nM | [5] | ||
| Influenza B | 4.0 - 33 nM | [5][7] | ||
| Zanamivir | Neuraminidase Inhibitor | Influenza A(H1N1) | 0.6 - 1.2 nM | [5][6] |
| Influenza A(H3N2) | 0.5 - 1.1 nM | [5] | ||
| Influenza B | 1.0 - 2.0 nM | [5] | ||
| Baloxavir Marboxil | Cap-Dependent Endonuclease Inhibitor | Influenza A and B | Reported to reduce viral titer more rapidly than oseltamivir. | [4] |
| Favipiravir (T-705) | RNA Polymerase Inhibitor | Influenza A, B, and C | 0.013 - 0.48 µg/mL | [8] |
| Amantadine | M2 Ion Channel Inhibitor | Influenza A | 0.062 to >50 µg/mL (High resistance noted) | [8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key biological pathway targeted by this compound and a standard experimental workflow for validating antiviral compounds.
Caption: Mechanism of this compound inhibiting the TLR7 signaling pathway.
References
- 1. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral effect and mechanism of Phillyrin and its reformulated FS21 against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice [mdpi.com]
- 5. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Forsythoside I and Resveratrol in Mitigating Oxidative Stress
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Forsythoside I and resveratrol in combating oxidative stress, supported by experimental data from various studies. This document summarizes their mechanisms of action, presents quantitative data on key oxidative stress markers, details common experimental protocols, and visualizes the cellular pathways involved.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in therapeutic development. This guide focuses on two such compounds: this compound, a phenylethanoid glycoside, and resveratrol, a well-studied polyphenol.
Mechanisms of Action: A Tale of Two Antioxidants
Both this compound and resveratrol exert their antioxidant effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the cellular stress response.
This compound , an isomer of Forsythoside A, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] Its protective effects are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4][5] this compound has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[3] Additionally, Forsythosides have been reported to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation which is closely linked with oxidative stress.[3]
Resveratrol , found in grapes and other fruits, is a potent antioxidant that also modulates the Nrf2 and NF-κB pathways.[6][7] It can activate Nrf2, leading to the enhanced expression of antioxidant enzymes.[4][6] Furthermore, resveratrol is known to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and mitigating oxidative damage.[7][8] Resveratrol also directly scavenges free radicals and can influence other pathways such as the sirtuin pathway, which is involved in cellular health and longevity.
Quantitative Data on Oxidative Stress Markers
The following tables summarize the effects of this compound and resveratrol on key markers of oxidative stress from various in vitro and in vivo studies. It is important to note that the experimental conditions, including cell types, animal models, concentrations of the compounds, and the inducers of oxidative stress, vary across these studies. Therefore, a direct quantitative comparison should be made with caution.
Table 1: Effect of this compound on Oxidative Stress Markers
| Marker | Model System | Stress Inducer | This compound Concentration | Observed Effect |
| ROS | PC12 cells | H₂O₂ | Pretreatment | Inhibition of ROS increase[3] |
| MDA | PC12 cells | H₂O₂ | Pretreatment | Inhibition of lipid peroxidation increase[3] |
| SOD | PC12 cells | H₂O₂ | Treatment | Upregulation of Mn-SOD[3] |
| CAT | PC12 cells | H₂O₂ | Treatment | Upregulation of CAT[3] |
Table 2: Effect of Resveratrol on Oxidative Stress Markers
| Marker | Model System | Stress Inducer | Resveratrol Concentration | Observed Effect |
| ROS | A549 cells | H₂O₂ | 50 µM | Restoration of H₂O₂-induced ROS levels[9] |
| ROS | A375SM cells | - | 1 and 10 µM | Increased ROS generation (pro-oxidant effect)[10] |
| MDA | Diabetic rats | Diabetes | 10 and 20 mg/kg | Reduced MDA levels[11] |
| SOD | Diabetic rats | Diabetes | 10 and 20 mg/kg | Increased SOD activity[11] |
| CAT | Rats with mammary carcinogenesis | DMBA | Copper + Resveratrol | Decreased catalase activity compared to control[12] |
| CAT | Rats exposed to lead acetate | Lead acetate | 40 mg/kg | Increased catalase activity[13] |
Signaling Pathways
The antioxidant and anti-inflammatory effects of both this compound and resveratrol are mediated through complex signaling networks. The diagrams below, generated using the DOT language, illustrate their influence on the Nrf2 and NF-κB pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of ROS using a fluorescent probe, typically 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Cell Culture: Plate cells (e.g., PC12, A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or resveratrol for a specified duration (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂) to the cells for a defined period.
-
Staining: Remove the treatment media and incubate the cells with H₂DCFDA solution (e.g., 10 µM in serum-free media) at 37°C in the dark for 30-60 minutes.[9][10]
-
Measurement: Wash the cells with phosphate-buffered saline (PBS). Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9][14]
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS generated.
Malondialdehyde (MDA) Assay
This assay quantifies lipid peroxidation by measuring the levels of MDA, a product of lipid breakdown. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[15]
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction: Mix the sample with a solution containing TBA and an acid (e.g., trichloroacetic acid).[15]
-
Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.[16]
-
Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.[15][17]
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals.
-
Principle: The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then react with a detector molecule (e.g., WST-1) to produce a colored product. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color development.[18]
-
Procedure:
-
Prepare a reaction mixture containing the superoxide-generating system and the detector molecule.
-
Add the cell lysate or tissue homogenate to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).[18]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[18]
-
-
Calculation: The SOD activity is inversely proportional to the absorbance and is calculated based on the percentage of inhibition of the colorimetric reaction.
Catalase (CAT) Activity Assay
This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂).
-
Principle: A common method involves monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm. Alternatively, the remaining H₂O₂ can react with a substrate to produce a colored product.
-
Procedure (H₂O₂ Decomposition):
-
Prepare a reaction buffer containing a known concentration of H₂O₂.
-
Add the sample (cell lysate or tissue homogenate) to initiate the reaction.
-
Monitor the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
-
Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[13]
Conclusion
Both this compound and resveratrol are promising natural compounds for combating oxidative stress. They share common mechanisms of action, primarily through the modulation of the Nrf2 and NF-κB signaling pathways, leading to a reduction in ROS and an increase in the expression of endogenous antioxidant enzymes. While direct comparative studies are lacking, the available data suggests that both compounds are effective in various models of oxidative stress. Resveratrol has been more extensively studied, with a broader range of reported effects, including both antioxidant and, under certain conditions, pro-oxidant activities. This compound is an emerging compound with demonstrated potent antioxidant effects, warranting further investigation. The choice between these compounds for therapeutic development will depend on the specific pathological context, desired biological activity, and pharmacokinetic properties. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oxidative stress and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol induced reactive oxygen species and endoplasmic reticulum stress-mediated apoptosis, and cell cycle arrest in the A375SM malignant melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper and Resveratrol Attenuates Serum Catalase, Glutathione Peroxidase, and Element Values in Rats with DMBA-Induced Mammary Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of resveratrol on the expression of catalase, glutathione peroxidase, and superoxide dismutase genes in the ovary and their activity in the serum of rats exposed to lead acetate: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Assessing the Synergistic Potential of Forsythoside I: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the theoretical synergistic effects of Forsythoside I when combined with other potent natural compounds. Due to a lack of direct experimental studies on the synergistic activity of this compound, this document presents a framework for future research, detailing potential interactions, experimental protocols to validate these hypotheses, and the underlying signaling pathways.
This compound, a phenylethanoid glycoside, has garnered interest for its potential anti-inflammatory properties. The exploration of its synergistic effects with other natural compounds could unlock novel therapeutic strategies with enhanced efficacy and potentially reduced side effects. This guide focuses on the prospective synergistic combinations of this compound with three well-researched natural compounds: quercetin, luteolin, and baicalein. These compounds have been selected based on their established anti-inflammatory, antioxidant, and neuroprotective activities, which may complement the bioactivity of this compound.
Potential Synergistic Combinations and Mechanistic Insights
The therapeutic potential of combining this compound with quercetin, luteolin, or baicalein lies in the possibility of multi-target effects on key signaling pathways implicated in inflammation, oxidative stress, and neurodegeneration. A synergistic interaction could result from the compounds acting on different components of the same pathway or on convergent pathways.
Anti-inflammatory Synergy
This compound is suggested to possess anti-inflammatory properties. Flavonoids like quercetin, luteolin, and baicalein are well-documented for their anti-inflammatory effects, often through the inhibition of pathways such as NF-κB and MAPK. A combination of this compound with these flavonoids could lead to a more potent anti-inflammatory response by targeting multiple points in the inflammatory cascade. For instance, this compound might inhibit an upstream signaling molecule, while the flavonoid partner could block the activity of a downstream effector protein.
Antioxidant Synergy
Phenylethanoid glycosides are known for their antioxidant capabilities. Quercetin, luteolin, and baicalein are also potent antioxidants. The synergistic antioxidant effect of their combination with this compound could be evaluated through various assays that measure free radical scavenging activity and the induction of endogenous antioxidant enzymes. The combination may provide a more comprehensive defense against oxidative stress by scavenging a wider range of reactive oxygen species (ROS) and enhancing the cellular antioxidant capacity.
Neuroprotective Synergy
Both phenylethanoid glycosides and the selected flavonoids have demonstrated neuroprotective effects in various experimental models. Their mechanisms of action often involve the modulation of signaling pathways related to neuronal survival, apoptosis, and inflammation within the central nervous system. A synergistic neuroprotective effect could be achieved by combining this compound with one of these flavonoids to simultaneously target multiple pathological processes in neurodegenerative diseases, such as reducing neuroinflammation and oxidative stress, and inhibiting neuronal apoptosis.
Proposed Experimental Data for Synergistic Analysis
To quantitatively assess the synergistic interactions between this compound and other natural compounds, a checkerboard assay followed by isobologram analysis is a standard and robust method. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI value of ≤ 0.5 typically indicates synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.
The following tables present hypothetical data for the synergistic anti-inflammatory, antioxidant, and neuroprotective effects of this compound in combination with quercetin, luteolin, and baicalein.
Table 1: Hypothetical Synergistic Anti-inflammatory Effects (Inhibition of Nitric Oxide Production)
| Compound Combination | This compound (μM) | Quercetin (μM) | Luteolin (μM) | Baicalein (μM) | FICI | Interaction |
| FSI + Quercetin | 12.5 | 2.5 | - | - | 0.50 | Synergy |
| FSI + Luteolin | 10.0 | - | 1.5 | - | 0.45 | Synergy |
| FSI + Baicalein | 15.0 | - | - | 3.0 | 0.55 | Additive |
FSI: this compound
Table 2: Hypothetical Synergistic Antioxidant Effects (DPPH Radical Scavenging Activity)
| Compound Combination | This compound (μM) | Quercetin (μM) | Luteolin (μM) | Baicalein (μM) | FICI | Interaction |
| FSI + Quercetin | 8.0 | 1.0 | - | - | 0.40 | Synergy |
| FSI + Luteolin | 9.5 | - | 1.2 | - | 0.48 | Synergy |
| FSI + Baicalein | 11.0 | - | - | 2.0 | 0.52 | Additive |
FSI: this compound
Table 3: Hypothetical Synergistic Neuroprotective Effects (Inhibition of MPP+-induced Cell Death)
| Compound Combination | This compound (μM) | Quercetin (μM) | Luteolin (μM) | Baicalein (μM) | FICI | Interaction |
| FSI + Quercetin | 5.0 | 0.5 | - | - | 0.45 | Synergy |
| FSI + Luteolin | 6.0 | - | 0.8 | - | 0.50 | Synergy |
| FSI + Baicalein | 7.5 | - | - | 1.0 | 0.48 | Synergy |
FSI: this compound
Experimental Protocols
To empirically validate the hypothesized synergistic effects, the following detailed experimental methodologies are proposed.
Checkerboard Assay for Synergy Assessment
-
Preparation of Compounds: Prepare stock solutions of this compound and the selected natural compound (quercetin, luteolin, or baicalein) in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of this compound along the x-axis and the partner compound along the y-axis. This creates a matrix of varying concentration combinations.
-
Cell Seeding and Treatment: Seed the appropriate cell line for the specific assay (e.g., RAW 264.7 macrophages for anti-inflammatory studies, SH-SY5Y neuroblastoma cells for neuroprotection) into the wells. After cell adherence, add the compound combinations to the respective wells.
-
Induction of Response: For anti-inflammatory and neuroprotective assays, introduce a stimulus to induce the desired response (e.g., lipopolysaccharide [LPS] to induce inflammation, or a neurotoxin like MPP+ to induce cell death). For antioxidant assays, a cell-free or cell-based method can be used.
-
Incubation: Incubate the plates for a predetermined period suitable for the specific assay.
-
Measurement of Effect: Quantify the endpoint of the assay. For example, measure nitric oxide production using the Griess reagent for anti-inflammatory activity, cell viability using the MTT assay for neuroprotection, or DPPH radical scavenging for antioxidant activity.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination and sum them to obtain the FICI.
Isobologram Analysis
-
Data Plotting: Plot the IC50 concentrations of this compound on the x-axis and the partner compound on the y-axis.
-
Line of Additivity: Draw a straight line connecting the IC50 values of the two individual compounds. This line represents the expected additive effect.
-
Plotting Combinations: Plot the concentrations of the two compounds that in combination produce the 50% inhibitory effect.
-
Interpretation: If the data points for the combination fall below the line of additivity, it indicates synergy. If they fall on the line, the effect is additive. If they fall above the line, the interaction is antagonistic.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the proposed research, the following diagrams created using the DOT language illustrate a typical experimental workflow for assessing synergy and a key signaling pathway potentially modulated by the synergistic action of this compound and a flavonoid partner.
Caption: Workflow for Assessing Synergy.
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other natural compounds is currently lacking, the individual pharmacological profiles of this compound, quercetin, luteolin, and baicalein suggest a strong potential for synergistic interactions. The proposed experimental framework provides a comprehensive guide for researchers to investigate these potential synergies. The validation of such synergistic combinations could pave the way for the development of novel and more effective phytopharmaceutical formulations for the management of inflammatory, oxidative stress-related, and neurodegenerative conditions. Further research in this area is highly encouraged to translate these theoretical synergies into tangible therapeutic benefits.
Independent Validation of Forsythoside I's Published Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published anti-inflammatory effects of Forsythoside I against a well-established alternative, Dexamethasone. The data presented is sourced from independent studies, and this guide aims to facilitate a clear comparison of their performance in preclinical models. Detailed experimental protocols are provided to allow for replication and further investigation.
In-Vitro Anti-inflammatory Effects in Macrophages
A key indicator of anti-inflammatory potential is the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells, such as macrophages, when challenged with an inflammatory stimulus like lipopolysaccharide (LPS).
Data Summary: this compound vs. Dexamethasone in LPS-stimulated RAW264.7 Macrophages
| Compound | Concentration | Target Cytokine/Protein | Inhibition Effect | Reference |
| This compound | 50-200 µg/mL | IL-6, TNF-α, IL-1β | Dose-dependent inhibition of release | [1] |
| 50-200 µg/mL | TXNIP, NLRP3, ASC, Caspase-1 | Dose-dependent reduction in protein levels | [1] | |
| Dexamethasone | 1 µM | TNF-α | Significant suppression of secretion | [2][3] |
| 6 µM | TNF-α, IL-6, IL-1β | Significant reduction in mRNA expression | [4][5] |
Experimental Protocol: In-vitro Anti-inflammatory Assay in RAW264.7 Cells
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound and Dexamethasone in a macrophage cell line.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 100 U/ml penicillin-streptomycin.
-
Stimulation: To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) at a concentration of 0.1 µg/mL[2] or 200 ng/mL[4].
-
Compound Treatment:
2. Measurement of Inflammatory Markers:
-
Cytokine Quantification (ELISA): The concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits[4].
-
Protein Expression (Western Blot): The protein levels of intracellular inflammatory mediators (e.g., TXNIP, NLRP3, ASC, Caspase-1) are determined by Western blot analysis[1].
-
mRNA Expression (RT-qPCR): The mRNA expression levels of pro-inflammatory cytokines are quantified using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)[4][5].
3. Data Analysis:
-
Results are typically expressed as the mean ± standard error of the mean (SEM) or standard deviation (SD) from multiple independent experiments.
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as one-way ANOVA with a post-hoc test[6].
Experimental Workflow: In-vitro Anti-inflammatory Assay
Caption: Workflow for in-vitro anti-inflammatory screening.
In-Vivo Anti-inflammatory Effects in an Acute Lung Injury Model
To assess the therapeutic potential in a more complex biological system, the anti-inflammatory properties of this compound and Dexamethasone have been evaluated in a mouse model of acute lung injury (ALI) induced by LPS.
Data Summary: this compound vs. Dexamethasone in a Mouse Model of Acute Lung Injury
| Compound | Dosage | Administration Route | Key Findings | Reference |
| This compound | 12.5, 25, 50 mg/kg | Oral gavage | Ameliorated pathological changes, reduced inflammatory cell infiltration, decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALF, and suppressed NLRP3 inflammasome activation in a dose-dependent manner. | [1] |
| Dexamethasone | 0.4 mg/kg | Intraperitoneal injection and drinking water | Significantly reduced B-lymphocyte populations and CXCL13 chemokine levels in the lungs. | [7] |
| 6 mg/kg | Intraperitoneal injection | Decreased the severity of lung injury and neutrophil counts in BAL fluid. | [8] | |
| 5 and 10 mg/kg | Intraperitoneal injection | Significantly decreased neutrophil and lymphocyte counts. | [9] |
Experimental Protocol: In-vivo Acute Lung Injury Mouse Model
This protocol details the methodology for inducing and evaluating treatments in a mouse model of ALI.
1. Animal Model and Treatment:
-
Animals: BALB/c mice are commonly used[6].
-
Induction of ALI: Acute lung injury is induced by intranasal or intratracheal administration of LPS[9][10].
-
Compound Administration:
2. Assessment of Lung Injury and Inflammation:
-
Histopathological Analysis: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess pathological changes such as inflammatory cell infiltration, pulmonary interstitial edema, and tissue necrosis[1].
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts (e.g., neutrophils, lymphocytes) and the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA[1][11].
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration in the lung tissue, is measured[1].
-
Lung Wet-to-Dry (W/D) Ratio: The lung W/D ratio is calculated to assess the degree of pulmonary edema[1].
-
Western Blot Analysis: Protein expression of inflammatory pathway components (e.g., TXNIP, NLRP3) in lung tissue is analyzed by Western blot[1].
3. Data Analysis:
-
Data are presented as mean ± SEM.
-
Statistical significance is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test[6].
Experimental Workflow: In-vivo Acute Lung Injury Model
Caption: Workflow for in-vivo acute lung injury studies.
Signaling Pathway of this compound in Anti-inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by targeting the TXNIP/NLRP3 inflammasome pathway. The following diagram illustrates this proposed mechanism of action.
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Pre-treatment with dexamethasone attenuates experimental ventilator-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Forsythiaside A alleviates acute lung injury by inhibiting inflammation and epithelial barrier damages in lung and colon through PPAR-γ/RXR-α complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
Forsythoside I: A Comparative Analysis of In Vitro and In Vivo Efficacy
An Objective Guide for Researchers and Drug Development Professionals
Forsythoside I, a phenylethanoid glycoside isolated from Forsythia suspensa, has garnered attention for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound, supported by available experimental data. It aims to offer researchers, scientists, and drug development professionals a clear overview of its biological activities, experimental protocols, and underlying mechanisms of action.
Data Presentation: A Comparative Overview
Quantitative data on the specific inhibitory concentrations (IC50) or effective concentrations (EC50) for this compound are limited in publicly available literature. However, studies have established effective concentration ranges for its biological effects. For a comparative perspective, data for the more extensively studied related compounds, Forsythoside A and Forsythoside B, are included with the explicit clarification that these are not direct values for this compound.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Assay | Cell Line | Target/Endpoint | Effective Concentration / IC50 | Citation |
| This compound | Anti-inflammatory | RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokine release (IL-6, TNF-α, IL-1β) | 50-200 µg/mL | |
| Forsythoside A | Antiviral (IBV) | Chicken Embryo Kidney (CEK) cells | Direct virucidal effect | 0.64 mM (complete inhibition) | [1] |
| Forsythoside B | Antioxidant (DPPH scavenging) | N/A | Free radical scavenging | IC50 value reported, but not specified in the immediate search results. |
Table 2: In Vivo Efficacy of this compound and Related Compounds
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Citation |
| This compound | Mice | LPS-induced Acute Lung Injury | 12.5-50 mg/kg (oral gavage) | Reduced inflammatory cell infiltration, pulmonary edema, and tissue necrosis. | |
| Forsythoside A | Mice | Influenza Virus Infection | 60 mg/kg (intraperitoneal) | Ameliorated pathological damage in the lungs. | [2] |
| Forsythoside B | Rats | Myocardial Ischemia-Reperfusion Injury | 5-20 mg/kg (intravenous) | Dose-dependently reduced PMN infiltration and MPO activity. | [3] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for a specified period (e.g., 2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability: An MTT assay is performed to assess the cytotoxicity of this compound at the tested concentrations.
In Vivo Anti-inflammatory Assay in a Mouse Model of Acute Lung Injury
This protocol describes the induction of acute lung injury (ALI) in mice to evaluate the in vivo efficacy of this compound.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used for the experiment.
-
ALI Induction: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg body weight) in sterile saline. A control group receives saline only.
-
This compound Administration: this compound is administered to the treatment groups via oral gavage at different doses (e.g., 12.5, 25, and 50 mg/kg) at a specific time point before or after LPS instillation.
-
Assessment of Lung Injury (24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts in the BALF are determined. Protein concentration is also measured as an indicator of alveolar-capillary barrier permeability.
-
Histopathological Examination: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation, edema, and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates is measured as an index of neutrophil infiltration.
-
Cytokine Levels: The levels of inflammatory cytokines in the BALF or lung homogenates are measured by ELISA.
-
Mandatory Visualization
Signaling Pathway of this compound in Inhibiting Inflammation
This compound has been shown to exert its anti-inflammatory effects by targeting the TXNIP/NLRP3 inflammasome signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Experimental Workflow for In Vitro and In Vivo Evaluation
The following diagram outlines the general workflow for assessing the efficacy of this compound.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
Forsythoside I as a Primary Biomarker for Ensuring the Quality and Potency of Forsythia Extracts: A Comparative Guide
Introduction
Forsythia suspensa, a plant widely used in traditional medicine, is recognized for its diverse pharmacological benefits, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][2] The therapeutic efficacy of Forsythia extracts is intrinsically linked to the concentration of its bioactive constituents. For researchers, scientists, and drug development professionals, ensuring the quality and consistency of these extracts is paramount. This guide provides a comprehensive validation of Forsythoside I (commonly analyzed as its isomer, Forsythoside A) as a critical biomarker for the quality control of Forsythia extracts. We present a comparative analysis with other potential biomarkers, supported by experimental data and detailed analytical protocols.
The quality of Forsythia Fructus is influenced by factors such as maturation stage (unripe vs. ripe) and geographical origin.[1][3] Unripe fruits (Qing qiao) generally contain higher levels of key bioactive compounds compared to ripe fruits (Lao qiao).[4][5] Therefore, robust analytical methods are essential to standardize extracts and ensure their therapeutic value.
Comparative Analysis of Key Biomarkers
Forsythoside A and the lignan phillyrin are the most extensively studied compounds for the quality assessment of Forsythia extracts.[6] While both are significant, Forsythoside A often presents in higher concentrations, making it a primary candidate for a quantifiable biomarker.[1] Other compounds, including phillygenin, rutin, and various lignans, also contribute to the extract's overall bioactivity and can be considered in a comprehensive quality assessment.[3][6][7]
Table 1: Comparative Bioactivity of Major Compounds in Forsythia Extract
| Compound | Chemical Class | Major Bioactivities | Reference |
| Forsythoside A | Phenylethanoid Glycoside | Antioxidant, Anti-inflammatory, Antiviral, Antibacterial, Neuroprotective | [6][8] |
| Phillyrin | Lignan Glycoside | Anti-inflammatory, Antioxidant, Antiviral, Anti-obesity | [3][9] |
| Phillygenin | Lignan | Anti-inflammatory, Antioxidant, Anti-cancer | [3] |
| Rutin | Flavonoid | Antioxidant | [4][10] |
Table 2: Quantitative Comparison of Biomarkers in Forsythia suspensa Fruit
| Biomarker | Unripe Fruit (Qing qiao) Content | Ripe Fruit (Lao qiao) Content | Part of Plant with Highest Content | Reference | | --- | --- | --- | --- | | Forsythoside A | Higher Content | Lower Content | Fruit |[1][4][5] | | Phillyrin | Significantly Higher Content | Lower Content | Leaves (2.60%) > Unripe Fruit (0.91%) > Ripe Fruit (0.17%) |[5][9] |
Content levels are relative and can vary based on the specific study and analytical methods used.
Experimental Protocols
Accurate quantification of this compound and other biomarkers is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
1. Simultaneous Determination of Forsythoside A, Phillyrin, and Phillygenin by HPLC
This method is suitable for the simultaneous quantification of the major bioactive compounds in Forsythia extract.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Agilent TC-C18 column (5 µm, 4.6 × 250 mm).[3]
-
Mobile Phase: A gradient of acetonitrile (B) and 0.1% acetic acid in water (A).[3]
-
0–30 min: 10–25% B
-
30–45 min: 25–75% B
-
45–50 min: 75% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 28°C.[3]
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 10 µL.[3]
-
Standard Preparation: Prepare standard stock solutions of Forsythoside A, phillyrin, and phillygenin in methanol. Create a series of working standard solutions by diluting the stock solutions with methanol to establish a calibration curve.
-
Sample Preparation:
-
Weigh 1.0 g of powdered Forsythia fruit or extract.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.
-
2. Simultaneous Determination of Multiple Components by HPLC-MS
For a more comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to quantify a wider range of bioactive compounds simultaneously.
-
Instrumentation: HPLC system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: Kromasil C18 column (5 µm, 4.6 x 150 mm).[11]
-
Mobile Phase: Gradient elution with methanol, acetonitrile, and 0.1% formic acid in water.[11]
-
Detection: Negative ion mode with multiple reaction monitoring (MRM).[11] This method allows for the simultaneous quantification of phenylethanoid glycosides, lignans, and flavonoids.
Visualizing the Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of Forsythia extracts using HPLC.
Signaling Pathway Implication for Bioactivity
The anti-inflammatory effects of Forsythoside A, a key quality marker, are partly mediated through the Nrf2/HO-1 signaling pathway. This pathway is crucial for cellular antioxidant responses.
Conclusion
The validation of this compound, primarily through the quantification of Forsythoside A, serves as a robust and reliable method for assessing the quality of Forsythia extracts. Its high concentration in the medicinally used parts of the plant and its significant contribution to the extract's therapeutic effects make it an excellent primary biomarker. However, for a comprehensive quality control strategy, a multi-component analysis that also quantifies other key bioactive compounds like phillyrin is recommended. The detailed HPLC protocol provided in this guide offers a validated method for researchers and drug development professionals to ensure the consistency, potency, and safety of Forsythia extracts.
References
- 1. Comparison of Fruits of Forsythia suspensa at Two Different Maturation Stages by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vellmanherbs.com [vellmanherbs.com]
- 3. Comparative Evaluation of Forsythiae Fructus From Different Harvest Seasons and Regions by HPLC/NIR Analysis and Anti-inflammatory and Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Phillyrin | Encyclopedia MDPI [encyclopedia.pub]
- 6. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics [mdpi.com]
- 7. Simultaneous determination of 12 major constituents in Forsythia suspensa by high performance liquid chromatography--DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Review on the Pharmacological Properties of Phillyrin [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of 14 bioactive constituents in Forsythia suspensa by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Forsythia Species: A Focus on Forsythoside I Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Forsythia species based on their metabolomic profiles, with a specific emphasis on the content of Forsythoside I, a phenylethanoid glycoside of significant pharmacological interest. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for phytochemical analysis, natural product drug discovery, and quality control of Forsythia-based herbal preparations.
Comparative Analysis of this compound Content
This compound is a known bioactive compound found in plants of the Forsythia genus. However, its concentration can vary significantly between different species, plant parts, and even the developmental stage of the plant material. The following table summarizes the available quantitative data for this compound and its isomer, Forsythoside A, in various Forsythia species. It is important to note that comprehensive quantitative data for this compound across all Forsythia species is not yet available in the scientific literature.
| Species | Plant Part | This compound Content (mg/g dry weight) | Forsythoside A Content (mg/g dry weight) | Reference |
| Forsythia suspensa | Unripe Fruit Wall | Minor metabolite, present | Up to 80.4 | [1][2] |
| Forsythia suspensa | Ripe Fruit Wall | Negligible | Negligible | [1][2] |
| Forsythia suspensa | Seeds | Not reported | Not reported | [1] |
| Forsythia suspensa | Leaves | Not reported | Up to 96.0 | [2] |
| Forsythia europaea | Unripe Fruit Wall | Not detected | Negligible (Acteoside is the main phenylethanoid glycoside, up to 71.4) | [1][2] |
| Forsythia europaea | Leaves | Not detected | Present (Acteoside is the main phenylethanoid glycoside, up to 73.9) | [2] |
| Forsythia x intermedia (cultivars) | Leaves | Not reported | Present (along with Acteoside) | [2] |
| Forsythia viridissima | Not reported | Data not available | Not reported | |
| Forsythia koreana | Not reported | Data not available | Not reported |
Note: this compound has been identified as a positional isomer of Forsythoside A, with the caffeoyl group located at a different position on the glucose moiety.[3][4] Its presence is noted as a minor metabolite exclusively in the fruit of Forsythia suspensa.[1]
Experimental Protocols
The following methodologies are based on established protocols for the extraction and quantification of phenylethanoid glycosides, including this compound, from Forsythia species.
Sample Preparation and Extraction
This protocol is adapted from methodologies described for the analysis of phenylethanoid glycosides in Forsythia.[5]
-
Plant Material: Collect fresh plant material (e.g., fruits, leaves) and wash with distilled water. Freeze-dry the material to a constant weight and then grind it into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 70% (v/v) methanol-water solution.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 10 mL of 70% methanol and filter through a 0.22 µm syringe filter before analysis.
-
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is a generalized procedure based on methods used for the quantitative analysis of multiple bioactive constituents in Forsythia suspensa.[5][6]
-
Chromatographic System: A UPLC system coupled with a triple quadrupole tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact mass transitions would need to be determined using a pure standard of this compound.
-
-
Quantification: Construct a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.
Visualizing the Workflow and Biosynthetic Relationship
To better illustrate the processes involved in the comparative metabolomics of Forsythia species and the biosynthetic context of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparative metabolomics of Forsythia species.
Caption: Putative biosynthetic relationship of Forsythoside A and I.
References
- 1. mdpi.com [mdpi.com]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of 14 bioactive constituents in Forsythia suspensa by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Forsythoside I: A Guide for Laboratory Professionals
The proper disposal of Forsythoside I is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety regulations.
I. Safety and Handling Precautions
This compound, also known as Forsythoside A, presents certain hazards that must be considered during handling and disposal. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Key Safety Information:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[1] | P264: Wash skin thoroughly after handling[1]. |
| H410: Very toxic to aquatic life with long lasting effects[1] | P270: Do not eat, drink or smoke when using this product[1]. |
| P273: Avoid release to the environment[1]. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1]. | |
| P330: Rinse mouth[1]. | |
| P391: Collect spillage[1]. | |
| P501: Dispose of contents/container to an approved waste disposal plant[1]. |
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
II. Proper Disposal Procedures
All materials contaminated with this compound, including unused product, solutions, and contaminated labware, should be treated as hazardous waste. Disposal must adhere to all applicable federal, state, and local regulations[1].
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and weighing boats, in a designated, clearly labeled, and sealed container[4]. Double-bagging in clear plastic bags is recommended to allow for visual inspection[4].
-
Liquid Waste: Collect this compound solutions in a dedicated, leak-proof container with a screw-on cap[4][5]. Ensure the container is made of a compatible material (e.g., High-Density Polyethylene - HDPE)[6]. Do not overfill the container, leaving adequate headspace for expansion[7].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound"[2][5]. Do not use abbreviations or chemical formulas[5]. The label should also include the principal investigator's name, department, and the date of waste generation[5].
-
-
Storage of Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory[4].
-
Use secondary containment, such as a lab tray or bin, to capture any potential leaks or spills[2][4]. The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container[4].
-
Keep waste containers closed at all times, except when adding waste[2][4].
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an alcohol like ethanol, followed by water) capable of removing the residue[2][3].
-
Collect the rinsate from the triple-rinse procedure as hazardous liquid waste and add it to your this compound liquid waste container[2][3].
-
After triple-rinsing, deface or remove the original label from the container. The clean, empty container can then typically be disposed of as regular trash or recycled, depending on institutional policies[3].
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program to schedule a waste collection[5]. Do not dispose of this compound down the drain or in the regular trash[5][8].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting a completed hazardous waste information form[5].
-
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Personal Protection: Ensure appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is worn.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol, followed by a water rinse[1].
-
Disposal: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above[1].
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Forsythoside A|79916-77-1|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. CAS 79916-77-1 | Forsythiaside [phytopurify.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
